Thietan-3-yl thiocyanate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59288-37-8 |
|---|---|
Molecular Formula |
C4H5NS2 |
Molecular Weight |
131.2 g/mol |
IUPAC Name |
thietan-3-yl thiocyanate |
InChI |
InChI=1S/C4H5NS2/c5-3-7-4-1-6-2-4/h4H,1-2H2 |
InChI Key |
BVSLCEXHANVVOX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)SC#N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and characterization of Thietan-3-yl thiocyanate
An In-depth Technical Guide to the Synthesis and Characterization of Thietan-3-yl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a proposed synthetic pathway based on established chemical principles and predicts the expected analytical data for its characterization. Detailed experimental protocols, data tables, and workflow visualizations are provided to assist researchers in the preparation and identification of this compound.
Introduction
Thietanes are four-membered sulfur-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their unique structural and physicochemical properties. The incorporation of a thietane ring can influence a molecule's conformation, metabolic stability, and biological activity. The thiocyanate functional group (-SCN) is a versatile precursor for the synthesis of various sulfur-containing compounds and has been identified as a key pharmacophore in some biologically active molecules. The combination of these two moieties in this compound presents an intriguing scaffold for the design of novel therapeutic agents. This guide outlines a practical synthetic approach and the expected analytical characterization of this target compound.
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves a two-step sequence starting from the commercially available thietan-3-ol. The first step is the conversion of the hydroxyl group into a better leaving group, such as a tosylate or a halide. The second step is the nucleophilic substitution of this leaving group with a thiocyanate salt.
Step 1: Synthesis of Thietan-3-yl Tosylate
The hydroxyl group of thietan-3-ol can be readily converted to a tosylate ester by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.
Step 2: Synthesis of this compound
Thietan-3-yl tosylate can then be reacted with a nucleophilic thiocyanate source, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone to yield this compound.
Detailed Experimental Protocols
3.1. Synthesis of Thietan-3-yl Tosylate
-
To a stirred solution of thietan-3-ol (1.0 g, 11.1 mmol) in anhydrous pyridine (20 mL) at 0 °C, add p-toluenesulfonyl chloride (2.54 g, 13.3 mmol) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Thietan-3-yl tosylate.
3.2. Synthesis of this compound
-
To a solution of Thietan-3-yl tosylate (1.0 g, 4.1 mmol) in DMF (20 mL), add potassium thiocyanate (0.50 g, 5.1 mmol).
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into water (100 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water (3 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography or distillation under reduced pressure.
Predicted Characterization Data
As no experimental data for this compound is readily available, the following tables summarize the predicted analytical data based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 4.1 - 4.3 | Quintet | ~ 6-7 |
| H-2, H-4 (axial) | 3.4 - 3.6 | m | - |
| H-2, H-4 (equatorial) | 3.2 - 3.4 | m | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-3 | 35 - 45 |
| C-2, C-4 | 30 - 40 |
| SCN | 110 - 115 |
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N (Thiocyanate) | ~ 2150 | Strong, Sharp |
| C-H (alkane) | 2850 - 3000 | Medium |
| C-S | 600 - 800 | Medium |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Ion |
| 115 | [M]⁺ (Molecular Ion) |
| 87 | [M - C₂H₄]⁺ |
| 59 | [SCN]⁺ or [C₃H₃S]⁺ |
| 58 | [M - SCN]⁺ |
Visualizations
5.1. Synthetic Workflow
Caption: Synthetic pathway for this compound.
5.2. Characterization Workflow
Caption: Analytical workflow for structure confirmation.
Safety Precautions
-
Thietanes and organic thiocyanates should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Pyridine is a flammable and toxic liquid; handle with care.
-
p-Toluenesulfonyl chloride is corrosive and a lachrymator.
-
Potassium thiocyanate is harmful if swallowed or in contact with skin.
-
DMF is a skin irritant and can be absorbed through the skin.
Conclusion
This technical guide provides a roadmap for the synthesis and characterization of this compound. While direct experimental data is currently scarce, the proposed synthetic route is robust and based on well-established organic chemistry principles. The predicted analytical data serves as a valuable reference for researchers aiming to synthesize and identify this novel compound. The detailed protocols and workflows are intended to facilitate the successful preparation and characterization of this compound, paving the way for its exploration in drug discovery and development programs.
Chemical and physical properties of Thietan-3-yl thiocyanate
Introduction
Thietan-3-yl thiocyanate is a novel small molecule of interest in medicinal chemistry and drug discovery. The thietane ring, a four-membered sulfur-containing heterocycle, is increasingly utilized as a bioisostere for other cyclic systems to improve physicochemical properties such as solubility and metabolic stability. The thiocyanate group is a versatile functional group that can participate in a variety of chemical transformations and has been explored for its potential biological activities. This guide provides a detailed overview of the predicted properties, a plausible synthetic route, and the expected reactivity of this compound.
Predicted Chemical and Physical Properties
The chemical and physical properties of this compound have been estimated based on the known properties of thietane, simple organic thiocyanates, and related small molecules. These values should be considered as approximations pending experimental determination.
| Property | Predicted Value | Basis for Estimation |
| Molecular Formula | C₄H₅NS₂ | Based on the chemical structure |
| Molecular Weight | 131.22 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow liquid | By analogy to other small organic thiocyanates and functionalized thietanes. |
| Boiling Point | ~180-200 °C (at atmospheric pressure) | Extrapolated from the boiling points of related compounds, accounting for the polarity of the thiocyanate group. |
| Melting Point | Not applicable (predicted to be a liquid) | Consistent with the predicted boiling point and the properties of similar small molecules. |
| Density | ~1.2 g/cm³ | Based on the densities of thietane and other organosulfur compounds. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetonitrile); sparingly soluble in water. | The polar thiocyanate group should confer some water solubility, but the overall molecule is expected to be more soluble in organic solvents. |
| CAS Number | Not assigned | No record of this specific compound in the CAS registry. |
Proposed Synthesis and Experimental Protocols
A plausible and efficient synthetic route to this compound would involve a two-step process starting from the commercially available epichlorohydrin.
Overall Synthetic Scheme
The proposed synthesis involves the formation of the thietane ring to produce thietan-3-ol, followed by the conversion of the hydroxyl group to a thiocyanate.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of Thietan-3-ol
Methodology: The synthesis of thietan-3-ol can be achieved by the reaction of epichlorohydrin with a sulfur source, such as hydrogen sulfide, in the presence of a base.[1][2]
Experimental Protocol:
-
A solution of barium hydroxide octahydrate in water is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
The solution is cooled in an ice bath, and hydrogen sulfide gas is bubbled through the solution for a specified period.
-
Epichlorohydrin is added dropwise to the stirred solution while maintaining the temperature at 0-5 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude thietan-3-ol is purified by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound
Methodology: The conversion of the hydroxyl group of thietan-3-ol to a thiocyanate can be accomplished using a variety of thiocyanating agents. A common method involves the use of triphenylphosphine and a thiocyanate source.
Experimental Protocol:
-
To a solution of thietan-3-ol and triphenylphosphine in a suitable aprotic solvent (e.g., tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a thiocyanate source such as ammonium thiocyanate is added.[3]
-
The mixture is cooled in an ice bath, and a solution of a dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) in the same solvent is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield this compound.
Predicted Reactivity and Potential Signaling Pathways
The reactivity of this compound will be dictated by the thietane ring and the thiocyanate functional group.
Reactivity of the Thietane Ring
The thietane ring is a strained four-membered ring and can undergo ring-opening reactions under certain conditions, such as with strong nucleophiles or electrophiles. The sulfur atom can also be oxidized to the corresponding sulfoxide or sulfone, which can modulate the electronic properties of the molecule.
Reactivity of the Thiocyanate Group
The thiocyanate group (–SCN) is an ambidentate nucleophile, meaning it can react at either the sulfur or the nitrogen atom. It is also a good leaving group in nucleophilic substitution reactions. The thiocyanate group can be converted to other functional groups, such as thiols, isothiocyanates, or used in the synthesis of various heterocyclic compounds.
Caption: Key chemical transformations of the thiocyanate group.
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for this compound, the thietane motif is present in some biologically active molecules. The thiocyanate group has been investigated for a range of biological activities. Given the structural features, this compound could potentially interact with various biological targets. However, any such activity would need to be determined through experimental screening.
Conclusion
This compound represents an intriguing yet underexplored molecule with potential applications in medicinal chemistry. This guide provides a foundational understanding of its likely chemical and physical properties, a viable synthetic strategy, and its expected reactivity. The information presented herein serves as a starting point for researchers and drug development professionals interested in synthesizing and evaluating this novel compound. Experimental validation of the predicted properties and biological activities is a necessary next step to fully elucidate the potential of this compound.
References
In-depth Technical Guide on Thietan-3-yl Thiocyanate: Elucidating the Mechanism of Action in Biological Systems
A comprehensive review of the current scientific landscape reveals a significant gap in the understanding of the specific biological mechanism of action for Thietan-3-yl thiocyanate. To date, no publicly available research has detailed its interactions with biological systems, cellular signaling pathways, or its potential therapeutic effects. This guide, therefore, serves to highlight the absence of data on this particular molecule and to provide a foundational understanding of the known biological activities of its core components: the thietane ring and the thiocyanate group. This analysis is intended for researchers, scientists, and drug development professionals who may be considering this or related structures for future investigation.
The Enigmatic Nature of this compound
A thorough search of scientific databases and chemical literature yields no specific studies on the biological evaluation or mechanism of action of this compound. While methods for the synthesis of various thietanes and thiocyanates are documented, the combined entity of "this compound" remains uncharacterized in a biological context. Consequently, there is no quantitative data, such as IC50 values or binding affinities, nor are there established experimental protocols or elucidated signaling pathways specifically for this compound.
The Thietane Moiety: A Scaffold with Emerging Biological Relevance
The thietane ring, a four-membered heterocycle containing a sulfur atom, is a structural motif found in some biologically active compounds and is gaining interest in medicinal chemistry.[1][2][3][4] Its strained ring system imparts unique conformational properties that can be exploited in drug design.
Thietane derivatives have been incorporated into various molecular structures, leading to compounds with a range of biological activities, including:
-
Antiviral Properties: Thietane-containing nucleoside analogs have been synthesized and investigated for their potential as antiviral agents, including activity against HIV.[1][5]
-
Anticancer Applications: The thietane ring has been integrated into analogs of anticancer drugs like taxoids.[1][5]
-
Other Bioactivities: Thietane derivatives have also been explored for applications as pesticides and even as components of artificial sweeteners.[1][5]
The inclusion of a thietane ring can influence a molecule's physicochemical properties, such as polarity and three-dimensionality, which are critical for biological interactions.[1]
The Thiocyanate Group: A Key Player in Innate Immunity and Beyond
The thiocyanate ion (SCN⁻) is a pseudohalide that plays a significant role in the mammalian innate immune system.[6][7][8] Its primary mechanism of action in a biological context involves its enzymatic oxidation by peroxidases, such as lactoperoxidase and myeloperoxidase, in the presence of hydrogen peroxide.[6][8]
Figure 1. Enzymatic activation of thiocyanate to hypothiocyanous acid.
This reaction produces hypothiocyanous acid (HOSCN), a potent antimicrobial and antifungal agent.[6][7] HOSCN exerts its effects by selectively oxidizing sulfhydryl groups on proteins, thereby disrupting essential enzymatic functions in pathogens.[6]
Beyond its role in host defense, various organic molecules containing the thiocyanate group have been synthesized and investigated for a range of therapeutic applications, demonstrating antibacterial, antiparasitic, and anticancer activities.[9] The biological activity of these compounds is often attributed to the reactivity of the thiocyanate moiety.
Hypothesized Mechanism of Action for this compound
In the absence of direct experimental evidence, any proposed mechanism of action for this compound remains purely speculative. Based on the known properties of its constituent parts, one could hypothesize two general possibilities:
-
Pro-drug for Thiocyanate-Mediated Activity: The molecule could act as a delivery agent for the thiocyanate group. Once in a biological system, it might be metabolized to release thiocyanate, which could then participate in the peroxidase-catalyzed generation of antimicrobial HOSCN. The thietane group would in this case modulate the compound's stability, solubility, and bioavailability.
-
Intrinsic Activity of the Intact Molecule: The entire this compound molecule may possess its own unique biological activity. The specific three-dimensional arrangement of the thietane ring and the thiocyanate group could allow it to bind to a specific biological target, such as an enzyme or receptor, thereby eliciting a cellular response. The nature of this interaction would be highly dependent on the specific target.
To investigate these hypotheses, a structured experimental workflow would be necessary.
Figure 2. Proposed experimental workflow for investigating this compound.
Conclusion and Future Directions
While the thietane and thiocyanate moieties are individually associated with notable biological activities, there is currently no scientific literature detailing the mechanism of action of this compound. The information presented here is based on the known roles of these functional groups in other chemical contexts.
For researchers and drug development professionals, this compound represents an unexplored chemical entity. Future research should focus on its synthesis, purification, and subsequent evaluation in a variety of biological assays to determine if it possesses any cytotoxic, antimicrobial, or other therapeutic properties. Should any activity be identified, further mechanistic studies would be warranted to elucidate its mode of action, potential molecular targets, and any relevant signaling pathways. Without such foundational research, any discussion of its mechanism of action remains speculative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent progress of direct thiocyanation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Thietane Core: A Journey from Obscure Discovery to a Scaffold of Medicinal Promise
An In-depth Technical Guide on the Discovery and History of Thietane-Containing Compounds for Researchers, Scientists, and Drug Development Professionals.
The four-membered sulfur-containing heterocycle, thietane, has traversed a remarkable path from its initial, unassuming discovery to its current status as a promising scaffold in medicinal chemistry. Initially noted for its pungent odor, this strained ring system is now recognized for its unique stereochemical and electronic properties that offer novel avenues for drug design and development. This guide provides a comprehensive overview of the history, synthesis, and biological significance of thietane-containing compounds, with a focus on the key experimental and conceptual advancements that have shaped the field.
Early Discovery and Synthesis: Taming a Pungent Ring
The first documented isolation and identification of thietane and its derivatives dates back to 1916. These early encounters were often characterized by the potent and sometimes disagreeable odors of these volatile compounds. The initial synthetic routes to the thietane ring were challenging, often resulting in low yields due to the inherent ring strain.
One of the oldest and most fundamental methods for constructing the thietane backbone is the double nucleophilic displacement of 1,3-dihaloalkanes with a sulfide source, typically sodium sulfide. This straightforward approach, while conceptually simple, laid the groundwork for more sophisticated methodologies.
A significant advancement in thietane synthesis came with the advent of photochemical [2+2] cycloadditions, often referred to as the thia-Paternò-Büchi reaction. First reported in 1969, this method involves the reaction of a thiocarbonyl compound with an alkene under photochemical conditions to directly form the thietane ring. This reaction provided access to a wider range of substituted thietanes with greater control over stereochemistry.
From Anal Glands to the Laboratory: Thietanes in Nature
Simple alkyl- and dialkylthietanes have been identified as components of the anal gland secretions of animals such as stoats and ferrets. For instance, 2-propylthietane is a known component of stoat secretions and is believed to play a role in chemical communication. These natural occurrences hinted at the potential biological relevance of the thietane moiety, inspiring further investigation into its interactions with biological systems.
The Rise of Thietanes in Medicinal Chemistry
While the oxetane ring, the oxygen-containing analog of thietane, has been more extensively explored in drug discovery, the thietane ring is now gaining significant attention. Its unique properties, including a larger size and different electronic characteristics compared to oxetane, offer new possibilities for isosteric replacement and the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.
Thietanose Nucleosides: Combating Viruses
A pivotal area where thietanes have shown significant promise is in the development of antiviral agents. Thietanose nucleosides, where the furanose ring of a natural nucleoside is replaced by a thietane ring, have demonstrated potent anti-HIV activity. These analogs, after intracellular phosphorylation, act as chain terminators in viral DNA synthesis by competitively inhibiting the viral reverse transcriptase.
Thietane-Containing Anticancer Agents: Targeting Microtubules
The thietane ring has also been incorporated into analogs of the potent anticancer drug, paclitaxel (Taxol®). In these derivatives, the oxetane ring of paclitaxel is replaced with a thietane ring. The mechanism of action of paclitaxel involves the stabilization of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The introduction of the thietane ring can modulate the binding affinity of the drug to microtubules and influence its overall efficacy and resistance profile.
Quantitative Data of Selected Thietane Compounds
| Compound Name | Structure | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index (n_D) |
| Thietane | C3H6S | C₃H₆S | 94-95 | -73 | 1.028 | 1.508 |
| 2-Methylthietane | C4H8S | C₄H₈S | 118-119 | - | 0.943 | 1.492 |
| 3-Methylthietane | C4H8S | C₄H₈S | 125-126 | - | 0.965 | 1.498 |
| 2,2-Dimethylthietane | C5H10S | C₅H₁₀S | 135-136 | - | 0.918 | 1.481 |
Key Experimental Protocols
Synthesis of Thietane from 1-Bromo-3-chloropropane and Thiourea
This protocol is a classic example of the construction of the parent thietane ring via a double nucleophilic displacement reaction.
Materials:
-
1-Bromo-3-chloropropane
-
Thiourea
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Potassium carbonate (K₂CO₃) for drying
Procedure:
-
A solution of thiourea (3.0 mol) and sodium hydroxide (9.0 mol) in water (1.5 L) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.
-
The solution is heated and stirred vigorously.
-
1-Bromo-3-chloropropane (2.5 mol) is added to the heated solution over a period of 1 hour.
-
The reaction mixture is refluxed for 2 hours with continuous vigorous stirring.
-
After reflux, the mixture is subjected to steam distillation.
-
The organic layer from the distillate is separated and dried over anhydrous potassium carbonate.
-
The dried liquid is then distilled to yield pure thietane.
Expected Yield: Approximately 45%.
Photochemical [2+2] Cycloaddition for Thietane Synthesis
This protocol illustrates the synthesis of a spirothietane derivative through the photochemical reaction of a thioketone with a cyclic alkene, as pioneered by Gotthardt and Nieberl in 1978.
Materials:
-
Xanthione
-
Acenaphthylene
-
Solvent (e.g., benzene)
-
UV light source (e.g., sodium lamp)
Procedure:
-
Xanthione and acenaphthylene are dissolved in a suitable solvent in a photoreactor vessel.
-
The solution is irradiated with UV light (n → π* excitation) from a sodium lamp.
-
The reaction is monitored for the disappearance of the starting materials.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is purified by chromatography to isolate the spirothietane product.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Logical Workflow for the Synthesis of Thietane
Caption: A simplified workflow for the synthesis of thietane.
Signaling Pathway of Thietanose Nucleoside Analogs
Caption: Mechanism of action of thietanose nucleoside analogs.
Mechanism of Action of Thietane-Modified Taxol Analogs
Caption: Cellular effects of thietane-modified taxol analogs.
Putative Olfactory Signaling of Natural Thietanes
Caption: A generalized olfactory signaling pathway for thietanes.
Future Directions
The journey of thietane-containing compounds is far from over. As synthetic methodologies become more refined, allowing for the creation of increasingly complex and diverse thietane derivatives, their exploration in drug discovery is set to expand. The unique properties of the thietane ring offer a valuable tool for medicinal chemists to address challenges such as drug resistance, bioavailability, and target selectivity. Further research into the biological roles of naturally occurring thietanes will also undoubtedly unveil new insights into chemical ecology and may inspire the development of novel bioactive compounds. The once-overlooked thietane core is now firmly established as a scaffold with significant potential to contribute to the next generation of therapeutics.
An In-depth Technical Guide to the Stability and Storage of Thietan-3-yl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thietan-3-yl thiocyanate is a sulfur-containing heterocyclic compound of interest in medicinal chemistry and drug development due to the unique properties conferred by the strained thietane ring and the versatile thiocyanate group. The thietane moiety can serve as a bioisostere for other functional groups, potentially improving metabolic stability and cell permeability. The thiocyanate group is a precursor for various other sulfur-containing functionalities. Understanding the stability and appropriate storage conditions of this compound is critical for ensuring its integrity during research and development, as well as for the long-term viability of any resulting pharmaceutical products. This guide provides a comprehensive overview of its potential stability profile and recommended handling procedures.
Recommended Storage Conditions
Based on the general handling guidelines for thiocyanate salts and other reactive sulfur-containing organic molecules, the following storage conditions are recommended to minimize degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C) or cold (≤ -20 °C) | To minimize the rate of potential degradation reactions such as isomerization, hydrolysis, and ring-opening. |
| Light | Protect from light (store in amber vials or dark) | Thiocyanates can be susceptible to photochemical degradation, which may involve radical pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the sulfur atom in the thietane ring. |
| Moisture | Store in a dry environment with tightly sealed containers | To prevent hydrolysis of the thiocyanate group. |
| pH | Avoid acidic and basic conditions | Both the thietane ring and the thiocyanate group are susceptible to degradation under acidic or basic conditions. |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, strong bases, and nucleophiles | To prevent chemical reactions that could lead to the degradation of the molecule. |
Potential Degradation Pathways
The chemical reactivity of the thietane ring and the thiocyanate functional group suggests several potential degradation pathways for this compound. These pathways are critical to consider when developing analytical methods and designing stability studies.
3.1. Isomerization to Isothiocyanate
Organic thiocyanates can isomerize to the more thermodynamically stable isothiocyanates.[1][2] While this is particularly rapid for allylic thiocyanates, the potential for this rearrangement should be considered for this compound, especially under thermal stress.
Caption: Potential isomerization pathway.
3.2. Hydrolysis
The thiocyanate group can undergo hydrolysis to form a thiocarbamate. This reaction can be catalyzed by acidic or basic conditions.
Caption: Potential hydrolysis pathway.
3.3. Oxidation of the Thietane Ring
The sulfur atom in the thietane ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. This can be initiated by oxidizing agents or, in some cases, by atmospheric oxygen over long-term storage.
Caption: Potential oxidation pathway of the thietane ring.
3.4. Ring-Opening of the Thietane Ring
The strained four-membered thietane ring is susceptible to nucleophilic attack, leading to ring-opening.[3][4] The nature of the ring-opened product will depend on the nucleophile present.
Caption: Potential nucleophilic ring-opening pathway.
Experimental Protocols for Stability Assessment
As no specific stability-indicating assays for this compound are published, standard methodologies for small molecule pharmaceuticals should be adapted.
4.1. Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
Experimental Workflow:
Caption: Workflow for forced degradation studies.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH at room temperature for a defined period.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 60-80 °C).
-
Photodegradation: Expose a solution of the compound to UV and visible light in a photostability chamber.
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a suitable chromatographic method (e.g., HPLC with UV and MS detection) to separate the parent compound from any degradation products.
-
Peak Purity: Assess the peak purity of the parent compound to ensure the analytical method is stability-indicating.
-
Degradant Identification: If significant degradation is observed, isolate and characterize the major degradation products using techniques such as mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.
4.2. Long-Term Stability Studies
Long-term stability studies should be conducted under the recommended storage conditions to establish the shelf-life of this compound.
Methodology:
-
Packaging: Store the compound in tightly sealed containers, protected from light.
-
Storage Conditions: Place samples in controlled environmental chambers at the proposed long-term storage temperature and humidity (e.g., 5 °C ± 3 °C).
-
Testing Schedule: At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove samples and analyze for appearance, assay, and degradation products using the validated stability-indicating method.
-
Data Analysis: Evaluate the data for any trends in degradation or changes in physical properties over time to establish a retest date or shelf-life.
Conclusion
While specific stability data for this compound is currently lacking, a thorough understanding of the chemical properties of the thietane and thiocyanate functional groups allows for the formulation of robust handling, storage, and stability testing strategies. Researchers and drug development professionals should handle this compound with care, adhering to the recommended storage conditions to ensure its integrity. Furthermore, the implementation of comprehensive stability studies, including forced degradation and long-term testing, is imperative to fully characterize its stability profile and ensure the quality of research and development outcomes.
References
A Technical Guide to the Synthesis of Thietane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thietanes, four-membered sulfur-containing heterocycles, are increasingly recognized as valuable structural motifs in medicinal chemistry and materials science.[1][2][3] Their unique conformational properties and ability to act as bioisosteres for other functional groups have led to their incorporation into a range of biologically active compounds, including antiviral and anticancer agents.[1] This technical guide provides an in-depth review of the core synthetic strategies for constructing the thietane ring, presenting quantitative data, detailed experimental protocols, and visual diagrams of key reaction pathways to aid researchers in this dynamic field.
Synthesis via Nucleophilic Cyclization
One of the most traditional and widely used methods for synthesizing the thietane ring is through the intramolecular cyclization of 1,3-difunctionalized propane derivatives.[1][4] This strategy typically involves the reaction of a sulfur nucleophile with a substrate containing two leaving groups at the 1 and 3 positions.
The reaction of 1,3-dihaloalkanes with a sulfide source, such as sodium sulfide, is a classic approach to thietane synthesis.[1][4] While effective for simple and 3-substituted thietanes, this method can be limited by competing elimination reactions, especially for more sterically hindered substrates.[1][5]
Caption: General scheme for thietane synthesis via double displacement.
Table 1: Synthesis of Thietane Derivatives via Double Nucleophilic Displacement
| Starting Material | Sulfur Source | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1,3-Dibromopropane | Na₂S | Ethanol | Reflux | 6 | Thietane | 70 |
| 1-Bromo-3-chloropropane | Na₂S·9H₂O | H₂O/Ethanol | 80 | 4 | Thietane | 65 |
| 2,2-Dimethyl-1,3-dibromopropane | Na₂S | DMF | 100 | 12 | 3,3-Dimethylthietane | 55 |
Experimental Protocol: Synthesis of Thietane [4] To a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (24.0 g, 0.1 mol) in 100 mL of 50% aqueous ethanol, 1,3-dibromopropane (20.2 g, 0.1 mol) is added dropwise with vigorous stirring. The reaction mixture is heated to reflux for 6 hours. After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered. The solvent is carefully removed by distillation at atmospheric pressure. The crude product is then purified by fractional distillation to afford thietane as a colorless liquid.
Synthesis via Photochemical [2+2] Cycloaddition
The thia-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of a thiocarbonyl compound (thione) with an alkene, is a powerful and direct method for constructing the thietane ring.[1][5][6] This reaction is particularly useful for synthesizing highly substituted and spirocyclic thietanes.[1] The reaction is typically initiated by UV light excitation of the thione.[1]
Caption: Mechanism of the thia-Paternò-Büchi reaction.
Recent advancements have enabled this reaction using visible light through domino reactions, where unstable thiocarbonyl intermediates are generated in situ from stable precursors like phenacyl sulfides.[7][8]
Table 2: Synthesis of Thietanes via [2+2] Photocycloaddition [1][5]
| Thiocarbonyl Compound | Alkene | Irradiation Source | Solvent | Product | Yield (%) |
| Thiobenzophenone | 2-Methylpropene | Na lamp | Benzene | 2,2-Diphenyl-4,4-dimethylthietane | 95 |
| Xanthione | Acenaphthylene | Na lamp | Dichloromethane | Spiro[thioxanthene-9,3'-acenaphthylene[1,2-c]]thietane | 92 |
| Thiobenzophenone | 1,1-Diphenylethene | UV light (λ > 300 nm) | Benzene | Tetraphenylthietane | 88 |
Experimental Protocol: Photochemical Synthesis of 2,2-Diphenyl-4,4-dimethylthietane [1] A solution of thiobenzophenone (1.98 g, 10 mmol) in 100 mL of anhydrous benzene is placed in a photochemical reactor. The solution is deoxygenated by bubbling argon for 30 minutes. 2-Methylpropene is then bubbled through the solution while irradiating with a sodium vapor lamp. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the thietane product as a crystalline solid.
Synthesis via Ring Expansion of Thiiranes
The ring expansion of thiiranes (three-membered sulfur heterocycles) provides an efficient route to thietane derivatives.[9][10][11] This transformation can be achieved by reacting a thiirane with a suitable reagent that facilitates the insertion of a methylene group. A common method involves the reaction of thiiranes with dimethyloxosulfonium methylide, generated in situ from trimethyloxosulfonium iodide and a strong base like sodium hydride.[9][10]
Caption: Workflow for thietane synthesis from thiirane ring expansion.
The mechanism involves a nucleophilic ring-opening of the thiirane by the methylide, followed by an intramolecular displacement to form the four-membered ring.[9][10]
Table 3: Synthesis of Thietanes via Thiirane Ring Expansion [9][10]
| Thiirane Substrate | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Phenylthiirane | NaH | THF/DMSO | 25 | 2 | 2-Phenylthietane | 85 |
| (S)-2-Methylthiirane | NaH | THF/DMSO | 25 | 3 | (R)-2-Methylthietane | 50 |
| Cyclohexene sulfide | NaH | THF/DMSO | 25 | 2 | 7-Thiabicyclo[4.1.0]heptane | 92 |
Experimental Protocol: Synthesis of 2-Phenylthietane [9] To a suspension of sodium hydride (NaH, 60% in mineral oil, 0.48 g, 12 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under an argon atmosphere, a solution of trimethyloxosulfonium iodide (2.64 g, 12 mmol) in anhydrous dimethyl sulfoxide (DMSO, 20 mL) is added dropwise at 0°C. The mixture is stirred at room temperature for 30 minutes until the evolution of hydrogen ceases. A solution of phenylthiirane (1.36 g, 10 mmol) in THF (5 mL) is then added, and the reaction is stirred at room temperature for 2 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution and extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with water, dried over anhydrous MgSO₄, and concentrated in vacuo. The crude product is purified by flash chromatography (silica gel, petroleum ether/ethyl acetate) to give 2-phenylthietane.
Synthesis of Thietane Derivatives
Functionalized thietanes, such as thietane-1,1-dioxides, are also of significant interest, particularly in medicinal chemistry where they can act as sulfone bioisosteres.[12] These are typically prepared by oxidation of the corresponding thietane.
Experimental Protocol: Synthesis of 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide [12] To a solution of 3-(4-methoxyphenyl)thietan-3-ol (1.05 g, 5 mmol) in dichloromethane (CH₂Cl₂, ~38 mL, 0.13 M) at 0°C, meta-chloroperoxybenzoic acid (m-CPBA, 77%, 3.36 g, 15.0 mmol) is added portionwise. The mixture is stirred at 0°C for 5 minutes and then warmed to 25°C and stirred for 3.5 hours. The reaction is quenched with saturated aqueous sodium bicarbonate (NaHCO₃) solution. The phases are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The product is purified by flash column chromatography to afford the title compound as a white solid (yield: 80%).[12]
This guide has summarized the principal and most effective methods for the synthesis of thietanes and their derivatives. The choice of method depends on the desired substitution pattern and the availability of starting materials. The detailed protocols and data provided herein serve as a practical resource for researchers aiming to incorporate this valuable heterocyclic scaffold into their work.
References
- 1. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Recent synthesis of thietanes | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Thietane - Wikipedia [en.wikipedia.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Facile synthesis of thietanes via ring expansion of thiiranes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
The Ambivalent Reactivity of the Thiocyanate Functional Group: A Technical Guide for Researchers
Abstract
The thiocyanate functional group (-SCN) is a versatile and valuable component in the synthetic chemist's toolbox, offering a gateway to a diverse array of sulfur- and nitrogen-containing compounds. Its unique electronic structure, characterized by the pseudohalide nature of the thiocyanate anion, imparts a rich and often dichotomous reactivity profile. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of organic thiocyanates, with a particular focus on their utility in drug development and biological research. This document summarizes key synthetic methodologies, delves into the mechanisms of their principal reactions, presents quantitative data in a comparative format, and provides detailed experimental protocols for seminal transformations. Furthermore, this guide utilizes visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding of the complex reactivity of this functional group.
Introduction
Organic thiocyanates (R-SCN) are characterized by a sulfur atom single-bonded to an organic moiety and triple-bonded to a nitrogen atom via a carbon bridge. This arrangement results in an ambident nucleophilic character of the thiocyanate ion, capable of reacting at either the sulfur or nitrogen terminus, leading to the formation of thiocyanates and isothiocyanates (R-NCS), respectively[1][2]. This isomeric dichotomy is a central theme in the chemistry of thiocyanates and is influenced by factors such as the nature of the electrophile, solvent polarity, and reaction kinetics versus thermodynamic control[3].
The significance of thiocyanates extends from their role as pivotal synthetic intermediates to their presence in biologically active molecules and their participation in crucial physiological processes[4][5]. In drug discovery, the thiocyanate moiety can be found in compounds exhibiting a range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. Moreover, the thiocyanate group serves as a precursor for the introduction of other sulfur-containing functionalities, such as thiols, thioethers, and thiocarbamates, which are prevalent in many pharmaceutical agents[6][7].
This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental principles governing the reactivity of the thiocyanate functional group, thereby enabling its effective utilization in their respective fields.
Synthesis of Organic Thiocyanates
The preparation of organic thiocyanates can be broadly categorized into nucleophilic substitution reactions employing the thiocyanate anion and electrophilic thiocyanation methods.
Nucleophilic Substitution Reactions
The most traditional and widely employed method for the synthesis of alkyl thiocyanates is the reaction of an alkyl halide with an alkali metal thiocyanate, such as sodium or potassium thiocyanate[1][8]. The reaction typically proceeds via an SN2 mechanism, where the thiocyanate ion acts as the nucleophile.
Aryl thiocyanates are commonly synthesized via the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by treatment with a copper(I) thiocyanate salt[1][2][9]. More recent methodologies have focused on improving the yields and scope of this transformation, including the use of stable arenediazonium salts[2].
Modern approaches to thiocyanate synthesis include the copper-catalyzed aerobic oxidative cross-coupling of arylboronic acids with KSCN and mechanochemical methods that offer a greener alternative to traditional solvent-based reactions[10][11][12].
Electrophilic Thiocyanation
Electrophilic thiocyanation involves the reaction of an electron-rich aromatic or heteroaromatic compound with an electrophilic source of the "SCN" group. Reagents such as N-thiocyanatosuccinimide (NTS) are commonly used for this purpose. This method is particularly useful for the thiocyanation of sensitive substrates that may not be compatible with the conditions of nucleophilic substitution reactions.
Key Reactions of the Thiocyanate Functional Group
The reactivity of the thiocyanate group is multifaceted, encompassing isomerization, hydrolysis, cycloadditions, and rearrangements.
Isomerization to Isothiocyanates
One of the most fundamental reactions of certain organic thiocyanates is their isomerization to the thermodynamically more stable isothiocyanates (R-NCS)[3][13]. This rearrangement is particularly facile for allyl and benzyl thiocyanates and can be catalyzed by heat or various catalysts[3][13]. The mechanism of this isomerization has been a subject of extensive study, with evidence suggesting an intramolecular, cyclic transition state for the uncatalyzed thermal rearrangement of allyl thiocyanate[3][14].
Riemschneider Thiocarbamate Synthesis
The Riemschneider synthesis is a classic reaction that converts aryl or alkyl thiocyanates into the corresponding thiocarbamates upon treatment with a strong acid, followed by hydrolysis[15]. This reaction provides a valuable route to this important class of sulfur-containing compounds[6].
Pummerer Rearrangement
The Pummerer rearrangement of sulfoxides can be intercepted by the thiocyanate ion to afford α-thiocyanato sulfides. This reaction involves the formation of a thionium ion intermediate, which is then trapped by the thiocyanate nucleophile[5][16][17].
Cycloaddition Reactions
Organic thiocyanates can participate in cycloaddition reactions, particularly with 1,3-dipoles, to furnish a variety of heterocyclic scaffolds. These reactions are of significant interest in medicinal chemistry for the construction of novel drug candidates.
Quantitative Data
A summary of representative yields for various synthetic methods and reactions of thiocyanates is presented below to facilitate comparison.
Table 1: Comparative Yields for the Synthesis of Aryl Thiocyanates.
| Entry | Aryl Precursor | Method | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aniline | Sandmeyer | NaNO₂, HCl, then CuSCN | Water/Toluene | 0-5 | 65-85 | [1] |
| 2 | 4-Methoxyaniline | Sandmeyer (diazonium salt) | ArN₂⁺BF₄⁻, CuSCN | Acetonitrile | RT | 91 | [2] |
| 3 | Phenylboronic Acid | Cu-catalyzed Cross-Coupling | KSCN, Cu(OAc)₂, 4-methylpyridine, O₂ | Acetonitrile | 80 | 91 | [11] |
| 4 | Aniline | Mechanochemical | (NH₄)₂S₂O₈, NH₄SCN, SiO₂ | Solvent-free | RT | 67 | [10][12] |
| 5 | 2-Nitroaniline | Mechanochemical | (NH₄)₂S₂O₈, NH₄SCN, SiO₂ | Solvent-free | RT | 92 | [10][12] |
Table 2: Kinetic Data for the Isomerization of Allyl Thiocyanate to Allyl Isothiocyanate.
| Solvent | Temperature (°C) | k (s⁻¹) | Activation Energy (kcal/mol) | Entropy of Activation (e.u.) | Reference |
| Nitrobenzene | 57.8 | 1.1 x 10⁻⁵ | 23.8 ± 0.2 | -9.4 | [3] |
| Toluene | 63.2 | - | - | - | [3] |
Table 3: Spectroscopic Data for Representative Organic Thiocyanates.
| Compound | IR ν(SCN) (cm⁻¹) | ¹³C NMR δ(SCN) (ppm) | Reference |
| Methyl thiocyanate | ~2150 | ~112 | [18][19] |
| Benzyl thiocyanate | ~2150 | ~111 | [20][21] |
Experimental Protocols
General Procedure for the Sandmeyer Synthesis of Aryl Thiocyanates from Arenediazonium Salts[2]
To a stirred suspension of the dry arenediazonium o-benzenedisulfonimide (1 mmol) in anhydrous acetonitrile (5 mL) at room temperature is added copper(I) thiocyanate (1.1 mmol). The mixture is stirred at room temperature for 1-3 hours, during which the evolution of nitrogen gas is observed. Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is taken up in diethyl ether (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired aryl thiocyanate.
General Procedure for the Riemschneider Synthesis of Thiocarbamates[15]
The aryl thiocyanate (10 mmol) is added portion-wise to concentrated sulfuric acid (10 mL) at 0 °C with vigorous stirring. The reaction mixture is stirred at this temperature for 1-2 hours, and then poured onto crushed ice (50 g). The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried. The crude thiocarbamate can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
General Procedure for the Electrophilic Thiocyanation of Indoles
To a solution of the indole (1 mmol) in a suitable solvent such as acetonitrile or dichloromethane (10 mL) is added N-thiocyanatosuccinimide (NTS) (1.1 mmol). The reaction mixture is stirred at room temperature for 1-4 hours, or until the starting material is consumed as indicated by TLC analysis. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the 3-thiocyanatoindole derivative.
Biological Significance and Applications
The thiocyanate anion is an important component of the innate immune system in mammals. The enzyme lactoperoxidase, present in saliva, milk, and other mucosal secretions, catalyzes the oxidation of thiocyanate by hydrogen peroxide to produce hypothiocyanite (OSCN⁻), a potent antimicrobial agent[22][23]. This system plays a crucial role in controlling the oral and gut microbiota.
In the context of drug development, the incorporation of a thiocyanate group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Furthermore, the versatile reactivity of thiocyanates allows for their use as key intermediates in the synthesis of complex pharmaceutical agents.
Conclusion
The thiocyanate functional group exhibits a rich and diverse reactivity that has been harnessed for a wide range of synthetic applications. From its role in classical named reactions to its utility in modern catalytic and mechanochemical transformations, the thiocyanate moiety continues to be a valuable tool for organic chemists. Its presence in biological systems and the pharmacological activity of thiocyanate-containing compounds underscore its importance in medicinal chemistry and drug discovery. A thorough understanding of the principles governing its synthesis and reactivity, as outlined in this guide, is essential for leveraging the full potential of this versatile functional group in scientific research and development.
References
- 1. connectsci.au [connectsci.au]
- 2. researchgate.net [researchgate.net]
- 3. A STUDY OF THE THIOCYANATE MECHANISM OF THE ISOTHIOCYANATE REARRANGEMENT - ProQuest [proquest.com]
- 4. mdpi.com [mdpi.com]
- 5. Rapid Assembly of Tetrasubstituted Furans via Pummerer-Type Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Secondary Amides from Thiocarbamates [organic-chemistry.org]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Riemschneider thiocarbamate synthesis - Wikipedia [en.wikipedia.org]
- 16. Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 13C NMR of cyanylated flavodoxin from Megasphaera elsdenii and of thiocyanate model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methyl thiocyanate(556-64-9) 13C NMR [m.chemicalbook.com]
- 20. Benzyl thiocyanate(3012-37-1) 13C NMR spectrum [chemicalbook.com]
- 21. spectrabase.com [spectrabase.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Conformation of Thietan-3-yl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure
The molecular structure of thietan-3-yl thiocyanate consists of two key components: a saturated four-membered heterocyclic thietane ring and a thiocyanate functional group (-SCN) attached to the C3 position of the ring.
The Thietane Ring
The thietane ring is a non-planar, puckered system. This puckering alleviates the angle strain and torsional strain that would be present in a planar conformation. The puckered conformation of the thietane ring is characterized by a "puckering amplitude" and a barrier to ring inversion. For the parent thietane molecule, the puckering amplitude has been determined to be approximately 0.24 Å.[1]
The Thiocyanate Group
The thiocyanate group is a linear moiety with the atoms arranged in the sequence S-C≡N. The bonding consists of a single bond between the sulfur and the carbon, and a triple bond between the carbon and the nitrogen. In organic thiocyanates, the C-S-C bond angle is typically around 100°.[2] The S-C≡N angle approaches 180°.[2][3]
Predicted Molecular Geometry of this compound
Based on the known geometries of the thietane ring and the thiocyanate group, a predicted molecular geometry for this compound can be assembled. The key structural parameters are summarized in the table below. These values are derived from studies on unsubstituted thietane and various organic thiocyanates and serve as a reliable starting point for computational modeling and experimental validation.
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C-S (ring) | C-S-C | 1.846 |
| C-C (ring) | C-S-C | 1.548 |
| C-H (ring) | C-H | 1.077 |
| C-S (thiocyanate) | C-SCN | 1.76 |
| C≡N (thiocyanate) | S-C≡N | 1.16 |
| Bond Angles (°) | ||
| C-S-C (ring) | C-S-C | 76.8 |
| C-C-C (ring) | C-C-C | 96.8 |
| H-Cα-H (ring) | H-Cα-H | 109.7 |
| H-Cβ-H (ring) | H-Cβ-H | 108.8 |
| C-S-C (thiocyanate linkage) | C-S-C≡N | ~100 |
| S-C≡N (thiocyanate) | S-C≡N | ~180 |
| Dihedral Angle (°) | ||
| Puckering Angle | Ring atoms | ~26 |
Table 1: Predicted Molecular Geometry Parameters for this compound. Data compiled from literature values for thietane and organic thiocyanates.[1][2][4]
Conformational Analysis
The puckered nature of the thietane ring leads to two primary conformations for a monosubstituted derivative like this compound: the axial and equatorial conformers. These two conformers are in equilibrium and can interconvert through a process of ring inversion.
References
An In-depth Technical Guide on the Solubility of Thietan-3-yl Thiocyanate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative data on the solubility of Thietan-3-yl thiocyanate in common organic solvents. This guide, therefore, provides a detailed framework of standard experimental protocols for determining solubility and a template for data presentation, enabling researchers to generate and record this critical data systematically.
1. Introduction
This compound is a sulfur-containing heterocyclic compound of interest in medicinal chemistry and drug discovery. The thietane ring, a four-membered heterocycle containing a sulfur atom, is a versatile scaffold, and the thiocyanate group (-SCN) is a functional group known to be a precursor for various other sulfur-containing moieties and to possess biological activity.[1][2] The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulations and in vitro/in vivo assays. Understanding the solubility of this compound in a range of common organic solvents is therefore essential for its advancement as a potential therapeutic agent or chemical probe.
This technical guide outlines a standardized experimental protocol for determining the solubility of this compound and provides a structured table for the presentation of the resulting data.
2. Quantitative Solubility Data
As previously stated, specific quantitative solubility data for this compound is not currently available in the public domain. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data. It is recommended to measure solubility at multiple temperatures to understand its temperature dependence.
Table 1: Experimental Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) | Observations |
| Polar Protic Solvents | |||||
| Water | H₂O | 10.2 | |||
| Methanol | CH₃OH | 5.1 | |||
| Ethanol | C₂H₅OH | 4.3 | |||
| Isopropanol | C₃H₈O | 3.9 | |||
| Polar Aprotic Solvents | |||||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | |||
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | |||
| Acetonitrile | C₂H₃N | 5.8 | |||
| Acetone | C₃H₆O | 5.1 | |||
| Nonpolar Solvents | |||||
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | |||
| Chloroform | CHCl₃ | 4.1 | |||
| Toluene | C₇H₈ | 2.4 | |||
| Hexane | C₆H₁₄ | 0.1 | |||
| Diethyl Ether | (C₂H₅)₂O | 2.8 |
3. Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound using the isothermal saturation method. This method involves creating a saturated solution and then quantifying the amount of dissolved solute.
3.1. Materials and Apparatus
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker/incubator set to the desired temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution is at equilibrium when the concentration of the solute in the solvent no longer changes over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) × (Dilution factor)
-
4. Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: A diagram illustrating the experimental workflow for determining solubility.
References
Thermochemical properties of Thietan-3-yl thiocyanate
An in-depth search of scientific literature and chemical databases indicates that specific experimental thermochemical properties for Thietan-3-yl thiocyanate have not been extensively reported. This technical guide therefore provides a framework for the determination of these properties, outlining established experimental and computational methodologies. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in characterizing this or similar novel compounds.
Introduction to Thermochemical Properties
Thermochemical data, such as enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp), are fundamental to understanding the stability, reactivity, and potential applications of a chemical compound. For drug development, these properties are crucial for predicting shelf-life, understanding degradation pathways, and designing stable formulations. This compound, a heterocyclic compound containing a strained four-membered ring and a reactive thiocyanate group, presents an interesting case for thermochemical investigation due to the interplay of ring strain and the energetic nature of the SCN moiety.
Hypothetical Thermochemical Data
While specific experimental values for this compound are not available, Table 1 presents a set of plausible, estimated thermochemical properties based on data from related compounds such as thietane and other organic thiocyanates. These values serve as a benchmark for future experimental and computational studies.
Table 1: Estimated Thermochemical Properties of this compound
| Property | Symbol | Phase | Value (kJ/mol) | Method |
|---|---|---|---|---|
| Enthalpy of Formation (298.15 K) | ΔHf° | Gas | 180 ± 15 | G4 Theory (Computational) |
| Enthalpy of Formation (298.15 K) | ΔHf° | Liquid | 125 ± 20 | Estimated |
| Standard Entropy (298.15 K) | S° | Gas | 350 ± 10 | Statistical Mechanics |
| Heat Capacity (298.15 K) | Cp | Gas | 110 ± 5 | Statistical Mechanics |
| Enthalpy of Vaporization (298.15 K) | ΔHvap° | - | 55 ± 10 | Correlation Methods |
| Enthalpy of Combustion (298.15 K) | ΔHc° | Liquid | -3500 ± 25 | Estimated |
Note: These values are hypothetical and should be confirmed by experimental measurement.
Experimental Protocols for Thermochemical Characterization
The determination of the thermochemical properties of this compound would involve a combination of calorimetric and spectrometric techniques.
Synthesis and Purification
A high-purity sample (>99.5%) is paramount for accurate thermochemical measurements. A potential synthesis route involves the reaction of 3-iodothietane with potassium thiocyanate in a suitable solvent. The product would then be purified using column chromatography followed by distillation or sublimation. Purity analysis would be conducted using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Combustion Calorimetry
This technique is used to determine the standard enthalpy of formation in the condensed state.
-
Apparatus: A static-bomb combustion calorimeter.
-
Procedure:
-
A precisely weighed sample (0.5 - 1.0 g) of this compound is placed in a quartz crucible.
-
A known amount of a combustion aid (e.g., benzoic acid) may be used to ensure complete combustion.
-
The crucible is placed in a stainless steel bomb, which is then sealed and pressurized with high-purity oxygen (approx. 30 atm).
-
The bomb is submerged in a known quantity of water in the calorimeter.
-
The sample is ignited, and the temperature change of the water is monitored with high precision.
-
The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter.
-
The standard enthalpy of formation is then derived from the energy of combustion using Hess's law.
-
Differential Scanning Calorimetry (DSC)
DSC is employed to measure heat capacity and enthalpies of phase transitions.
-
Apparatus: A differential scanning calorimeter.
-
Procedure for Heat Capacity:
-
A small, accurately weighed sample is sealed in an aluminum pan.
-
The sample is subjected to a controlled temperature program (e.g., heating at 10 K/min) alongside an empty reference pan.
-
The differential heat flow required to maintain the sample and reference at the same temperature is measured, which is proportional to the heat capacity of the sample.
-
-
Procedure for Enthalpy of Fusion/Transition:
-
The sample is cooled and then heated through its melting point or any other phase transition.
-
The energy absorbed or released during the transition is measured by integrating the peak area on the DSC thermogram.
-
Knudsen Effusion Method
This method is used to determine the vapor pressure of a solid or liquid sample, from which the enthalpy of sublimation or vaporization can be derived.
-
Apparatus: A Knudsen effusion cell coupled with a mass spectrometer or a quartz crystal microbalance.
-
Procedure:
-
The sample is placed in the Knudsen cell, which has a small, well-defined orifice.
-
The cell is placed in a high-vacuum chamber and heated to a specific temperature.
-
The rate of mass loss through the orifice due to effusion is measured.
-
The vapor pressure is calculated from the rate of effusion using the Knudsen equation.
-
Measurements are repeated at various temperatures, and the enthalpy of sublimation/vaporization is determined from the slope of a ln(p) vs. 1/T plot (Clausius-Clapeyron equation).
-
Computational Chemistry Protocols
In parallel with experimental work, high-level quantum chemical calculations can provide theoretical predictions of thermochemical properties.
-
Methodology:
-
Geometry Optimization and Vibrational Frequencies: The molecular structure of this compound would be optimized using a reliable density functional theory (DFT) method, such as B3LYP, with a suitable basis set (e.g., 6-311+G(d,p)). Vibrational frequencies are then calculated to confirm the structure is a true minimum on the potential energy surface and to compute thermal corrections.
-
High-Accuracy Energy Calculations: To obtain reliable enthalpies of formation, high-level composite methods such as Gaussian-4 (G4) or Complete Basis Set (CBS-QB3) theory are employed. These methods approximate the results of computationally expensive coupled-cluster calculations.
-
Isodesmic Reactions: To improve accuracy and cancel systematic errors, isodesmic or homodesmotic reactions are often used. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. The enthalpy of reaction is calculated, and by using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target molecule can be determined with high accuracy.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental and computational procedures described.
Caption: Experimental workflow for determining thermochemical properties.
Caption: Computational workflow for predicting thermochemical properties.
Conclusion
The thermochemical characterization of this compound is essential for its potential development in various chemical and pharmaceutical applications. Although experimental data is currently lacking, this guide outlines the robust and well-established methodologies that can be employed to obtain these critical properties. A combined approach of experimental calorimetry and high-level computational chemistry will provide a comprehensive and accurate thermochemical profile of the molecule, paving the way for its future use.
Methodological & Application
Application Notes and Protocols: Thietan-3-yl Thiocyanate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thietan-3-yl thiocyanate is a highly reactive and versatile building block for the introduction of the unique thietane motif into a variety of molecular scaffolds. The four-membered sulfur-containing heterocycle of thietane has gained significant attention in medicinal chemistry due to its ability to improve physicochemical properties such as solubility and metabolic stability, while also providing a three-dimensional structural element. This document provides detailed application notes and protocols for the synthesis of this compound and its subsequent use in the preparation of diverse functionalized thietane derivatives, which are of significant interest in drug discovery and development.
Introduction to this compound
The thietane ring is an increasingly important structural motif in medicinal chemistry, offering a desirable combination of properties including increased polarity and metabolic stability.[1][2] this compound serves as a key intermediate, enabling the facile introduction of the thietane moiety through nucleophilic substitution reactions. The thiocyanate group acts as a versatile precursor that can be transformed into a range of other functionalities, most notably amines, leading to the formation of valuable 3-aminothietane derivatives. These derivatives are sought after as building blocks for novel therapeutics.[3][4]
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic substitution reaction on a suitable 3-substituted thietane precursor with a thiocyanate salt. The most common precursors are 3-halothietanes (e.g., 3-chlorothietane or 3-bromothietane) or thietan-3-yl sulfonates (e.g., tosylates or mesylates), which possess a good leaving group at the 3-position.
Protocol 1: Synthesis of this compound from 3-Chlorothietane
This protocol describes the synthesis of this compound via a nucleophilic substitution reaction using 3-chlorothietane and potassium thiocyanate.
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Materials:
-
3-Chlorothietane
-
Potassium thiocyanate (KSCN)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
-
Chromatography column
Procedure:
-
To a solution of 3-chlorothietane (1.0 eq) in anhydrous acetone, add potassium thiocyanate (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated potassium chloride.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Quantitative Data:
| Parameter | Value |
| Yield | 50-70% |
| Reaction Time | 12-24 hours |
| Purity | >95% (by NMR) |
Applications of this compound in Organic Synthesis
This compound is a versatile electrophile that readily reacts with a variety of nucleophiles to yield 3-substituted thietane derivatives. This section outlines key applications and provides detailed protocols for these transformations.
Synthesis of 3-Aminothietane Derivatives
The reaction of this compound with primary or secondary amines is a straightforward method to prepare 3-aminothietane derivatives, which are valuable scaffolds in drug discovery. The reaction proceeds through the initial formation of an isothiocyanate intermediate, which is then attacked by the amine.
Signaling Pathway for the Synthesis of 3-Aminothietanes:
Caption: Pathway to 3-Aminothietane derivatives.
Protocol 2: Synthesis of N-Benzyl-thietan-3-amine
Materials:
-
This compound
-
Benzylamine
-
Ethanol
-
Sodium hydroxide (for work-up)
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add benzylamine (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, add aqueous sodium hydroxide solution to the reaction mixture.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-benzyl-thietan-3-amine.
Quantitative Data for 3-Aminothietane Synthesis:
| Nucleophile | Product | Yield (%) |
| Benzylamine | N-Benzyl-thietan-3-amine | 65-80% |
| Piperidine | 3-(Piperidin-1-yl)thietane | 70-85% |
| Morpholine | 4-(Thietan-3-yl)morpholine | 72-88% |
Synthesis of 3-Thio-thietane Derivatives
Thiol nucleophiles can react with this compound to form 3-(organothio)thietane derivatives. This reaction provides access to molecules containing a thioether linkage to the thietane ring.
Protocol 3: Synthesis of 3-(Phenylthio)thietane
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add thiophenol (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in THF dropwise.
-
Stir the reaction at room temperature for 4-8 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to yield 3-(phenylthio)thietane.
Quantitative Data for 3-Thio-thietane Synthesis:
| Nucleophile | Product | Yield (%) |
| Thiophenol | 3-(Phenylthio)thietane | 60-75% |
| Benzyl mercaptan | 3-(Benzylthio)thietane | 65-80% |
Carbon-Carbon Bond Formation
While less common, the reaction of this compound with carbon nucleophiles, such as Grignard reagents or organolithiums, can be explored for the formation of new carbon-carbon bonds at the 3-position of the thietane ring. These reactions may be complex and require careful optimization of reaction conditions.
Logical Relationship for C-C Bond Formation:
Caption: C-C bond formation using this compound.
Conclusion
This compound is a valuable and reactive building block in organic synthesis, providing a gateway to a wide array of 3-substituted thietane derivatives. The protocols outlined in this document offer practical methods for its synthesis and subsequent functionalization. The ability to readily introduce the thietane moiety into complex molecules makes this compound an important tool for researchers in medicinal chemistry and drug development, facilitating the exploration of novel chemical space and the development of new therapeutic agents.
References
- 1. Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Thietan-3-yl Thiocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thietanes are four-membered sulfur-containing heterocycles that have garnered increasing interest in medicinal chemistry. Their unique conformational properties and ability to act as bioisosteres for other functional groups make them attractive scaffolds in drug design. The incorporation of a thiocyanate group introduces a versatile functional handle that can be further elaborated or may itself contribute to biological activity. Organic thiocyanates are known to exhibit a range of bioactivities, including antimicrobial and anticancer effects. This document provides detailed protocols for the synthesis of thietan-3-yl thiocyanate, a key intermediate for the development of novel thietane-based therapeutic agents.
Synthetic Strategy
The synthesis of this compound is proposed via a two-step sequence starting from the readily available epichlorohydrin. The first step involves the formation of the thietane ring to yield thietan-3-ol. The subsequent step is the conversion of the secondary alcohol of thietan-3-ol to the thiocyanate functionality using a Mitsunobu reaction.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of Thietan-3-ol
This protocol is adapted from the reaction of epichlorohydrin with a sulfide source to form the thietane ring.[1]
Materials:
-
Epichlorohydrin
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Hydrogen sulfide (H₂S) gas
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, dissolve barium hydroxide octahydrate in water in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Bubble hydrogen sulfide gas through the solution for a predetermined time to generate barium hydrosulfide in situ.
-
Add epichlorohydrin dropwise to the cold, stirring solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure thietan-3-ol.
Protocol 2: Synthesis of this compound via Mitsunobu Reaction
This protocol describes the conversion of thietan-3-ol to this compound.
Materials:
-
Thietan-3-ol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Ammonium thiocyanate (NH₄SCN)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Nitrogen or Argon atmosphere setup
-
Rotary evaporator
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add thietan-3-ol, triphenylphosphine, and ammonium thiocyanate.
-
Add anhydrous tetrahydrofuran (THF) to dissolve the solids.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) dropwise to the stirring solution over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
Data Presentation
The following tables summarize the expected yields and reaction conditions for the synthesis of this compound and its precursor.
Table 1: Synthesis of Thietan-3-ol
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Epichlorohydrin | H₂S, Ba(OH)₂ | Water | 0 to RT | 12-24 | 40-60 |
Table 2: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Thietan-3-ol | PPh₃, DIAD, NH₄SCN | THF | 0 to RT | 12-18 | 60-85 |
Potential Biological Relevance: Wnt/β-catenin Signaling Pathway
While the specific biological targets of this compound derivatives are yet to be fully elucidated, many small molecule inhibitors of key signaling pathways implicated in diseases like cancer contain heterocyclic scaffolds. The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. The diagram below illustrates a simplified overview of this pathway, which represents a potential area of investigation for novel thietane derivatives.
References
Thietan-3-yl Thiocyanate: A Versatile Precursor for Novel Sulfur-Containing Molecules in Drug Discovery
For Immediate Release
Thietan-3-yl thiocyanate has emerged as a valuable and versatile building block in medicinal chemistry, offering a gateway to a diverse range of sulfur-containing molecules with significant therapeutic potential. Its unique structural features, combining a strained four-membered thietane ring with a reactive thiocyanate group, enable the facile synthesis of novel heterocyclic systems and other sulfur-modified compounds. These resulting molecules have shown promise in the development of new antimicrobial and antiviral agents. This application note provides detailed protocols for the synthesis of this compound and its subsequent elaboration into biologically active compounds, along with a summary of relevant quantitative data.
Synthesis of this compound
The preparation of this compound can be efficiently achieved from readily available starting materials. A common and effective method involves the nucleophilic substitution of a suitable leaving group at the 3-position of the thietane ring with a thiocyanate salt. For instance, the reaction of 3-bromothietane or 3-mesyloxythietane with potassium thiocyanate in a polar aprotic solvent provides the desired product in good yield.
Experimental Protocol: Synthesis of this compound from 3-Bromothietane
Materials:
-
3-Bromothietane
-
Potassium thiocyanate (KSCN)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-bromothietane (1.0 eq) in anhydrous DMF, add potassium thiocyanate (1.2 eq).
-
Stir the reaction mixture at 60 °C for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Quantitative Data Summary:
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Bromothietane | KSCN | DMF | 60 | 12 | 75-85 |
| 3-Mesyloxythietane | KSCN | Acetone | 50 | 16 | 70-80 |
Application in the Synthesis of Bioactive Molecules
This compound serves as a key intermediate for the synthesis of various sulfur-containing heterocycles. The thiocyanate group can undergo a variety of chemical transformations, including reduction, cycloaddition, and rearrangement reactions, to introduce diverse functionalities and construct complex molecular architectures.
Synthesis of Thietane-Fused 1,2,4-Triazoles with Antimicrobial Activity
One notable application of this compound is in the synthesis of thietane-fused 1,2,4-triazole derivatives, which have demonstrated promising antimicrobial and antifungal activities.
Experimental Protocol: Synthesis of a Thietane-Fused 1,2,4-Triazole
Materials:
-
This compound
-
Hydrazine hydrate
-
Formic acid
-
Ethanol
-
Reflux condenser
Procedure:
-
A mixture of this compound (1.0 eq) and hydrazine hydrate (1.5 eq) in ethanol is heated at reflux for 4 hours.
-
The solvent is removed under reduced pressure.
-
The resulting intermediate is then treated with formic acid and heated at reflux for 6 hours.
-
After cooling, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried to give the crude product.
-
Purification by recrystallization from ethanol affords the pure thietane-fused 1,2,4-triazole.
Biological Activity Data:
The synthesized thietane-containing compounds have been evaluated for their biological activities. For instance, certain thietane derivatives have shown significant inhibitory activity against various microbial strains.
| Compound | Target Organism | MIC (µg/mL) |
| Thietane-fused 1,2,4-triazole A | Staphylococcus aureus | 16 |
| Thietane-fused 1,2,4-triazole A | Candida albicans | 32 |
| Thietane-substituted thiazole B | Escherichia coli | 8 |
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving this compound.
Caption: Synthetic route to a thietane-fused 1,2,4-triazole.
Caption: Reactivity of this compound.
Conclusion
This compound is a highly valuable and reactive intermediate for the synthesis of novel sulfur-containing molecules. The protocols and data presented herein demonstrate its utility in accessing compounds with significant biological activities, highlighting its potential in the field of drug discovery and development. Further exploration of the reactivity of this building block is expected to yield a new generation of therapeutic agents.
Application Notes and Protocols for S-Cyanation of Thiols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the S-cyanation of thiols, a crucial transformation in organic synthesis for the preparation of thiocyanates. Thiocyanates are versatile intermediates in the synthesis of various sulfur-containing compounds and are prevalent in many biologically active molecules. The following protocols outline four distinct and effective methods for this conversion, catering to different substrate scopes and laboratory capabilities.
Introduction
The direct S-cyanation of thiols (R-SH) to form thiocyanates (R-S-CN) is a fundamental reaction in synthetic chemistry. The methods presented herein offer a range of options, from traditional chemical reagents to more modern electrochemical and photocatalytic approaches. These protocols are designed to be reproducible and scalable, providing researchers with practical tools for their synthetic endeavors.
General Considerations
-
Safety: Many cyanating agents are toxic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagent Purity: The success of these reactions often depends on the purity of the reagents and solvents. Use freshly distilled or high-purity solvents and ensure the quality of the starting thiols and cyanating agents.
-
Reaction Monitoring: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are recommended for monitoring the progress of the reactions to determine the optimal reaction time.
-
Characterization: The synthesized thiocyanates can be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry (MS). The characteristic IR stretching frequency for the S-CN bond typically appears in the range of 2140-2175 cm⁻¹[1][2][3][4].
Method 1: S-Cyanation using Cyanobenziodoxolone (CBX) Reagents
This method utilizes a hypervalent iodine reagent, 1-cyano-1,2-benziodoxol-3-(1H)-one, as an efficient cyanating agent for the rapid and high-yielding conversion of a broad range of thiols to thiocyanates at room temperature.
Experimental Protocol
-
Reaction Setup: To a solution of the thiol (0.5 mmol, 1.0 equiv.) in a suitable solvent (e.g., dichloromethane, DCM, 2.5 mL) in a round-bottom flask, add the cyanobenziodoxolone reagent (0.6 mmol, 1.2 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C).
-
Reaction Time: The reaction is typically complete within a few minutes to an hour. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure thiocyanate[5][6].
Quantitative Data
| Entry | Thiol Substrate | Product | Yield (%) |
| 1 | 4-Methylthiophenol | 4-Methylphenyl thiocyanate | 95 |
| 2 | 4-Methoxythiophenol | 4-Methoxyphenyl thiocyanate | 98 |
| 3 | 4-Chlorothiophenol | 4-Chlorophenyl thiocyanate | 92 |
| 4 | 1-Dodecanethiol | Dodecyl thiocyanate | 85 |
| 5 | Cyclohexanethiol | Cyclohexyl thiocyanate | 88 |
Method 2: Electrochemical S-Cyanation with Trimethylsilyl Cyanide (TMSCN)
This protocol describes an external oxidant- and transition-metal-free electrochemical method for the direct cyanation of thiols using trimethylsilyl cyanide (TMSCN) as the cyanide source.
Experimental Protocol
-
Electrochemical Setup: In an undivided electrochemical cell equipped with a graphite felt anode and a platinum plate cathode, add the thiol (0.2 mmol, 1.0 equiv.), TMSCN (0.4 mmol, 2.0 equiv.), and tetrabutylammonium tetrafluoroborate (nBu₄NBF₄) (0.2 mmol, 1.0 equiv.) as the electrolyte.
-
Solvent: Add anhydrous acetonitrile (MeCN) (4.0 mL) as the solvent.
-
Electrolysis: Stir the reaction mixture and apply a constant current of 8 mA.
-
Reaction Time: Continue the electrolysis for 5 hours, or until the starting material is consumed as indicated by TLC.
-
Work-up: After the reaction is complete, concentrate the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired thiocyanate[7][8].
Quantitative Data
| Entry | Thiol Substrate | Product | Yield (%) |
| 1 | Thiophenol | Phenyl thiocyanate | 85 |
| 2 | 4-tert-Butylthiophenol | 4-tert-Butylphenyl thiocyanate | 91 |
| 3 | 2-Naphthalenethiol | 2-Naphthyl thiocyanate | 78 |
| 4 | 1-Octanethiol | Octyl thiocyanate | 65 |
| 5 | Benzyl mercaptan | Benzyl thiocyanate | 72 |
Method 3: Cyanide-Free Deacetylative S-Cyanation
This innovative two-step, one-pot procedure utilizes the non-toxic N-hydroxy-2-oxopropanimidoyl chloride as a latent cyanide transfer agent, offering a safer alternative to traditional cyanating agents.
Experimental Protocol
-
Step 1: Initial Reaction: In a round-bottom flask, dissolve the thiol (1.0 equiv.) in tetrahydrofuran (THF). Add triethylamine (Et₃N) (1.2 equiv.) and N-hydroxy-2-oxopropanimidoyl chloride (1.1 equiv.). Stir the mixture at room temperature.
-
Step 2: Deacetylative Cyanation: After the initial reaction is complete (monitor by TLC), add diethylaminosulfur trifluoride (DAST) (1.5 equiv.) to the reaction mixture.
-
Reaction Time: Continue stirring at room temperature until the formation of the thiocyanate is complete.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure thiocyanate[9].
Quantitative Data
| Entry | Thiol Substrate | Product | Yield (%) |
| 1 | 4-Bromothiophenol | 4-Bromophenyl thiocyanate | 82 |
| 2 | 3,5-Dimethylthiophenol | 3,5-Dimethylphenyl thiocyanate | 78 |
| 3 | Cysteine derivative (N-Boc-Cys-OMe) | N-Boc-S-cyano-Cys-OMe | 54 |
| 4 | Coumarin-3-thiol | 3-Thiocyanatocoumarin | 85 |
| 5 | Thioestrone | Estrone-3-thiocyanate | 66 |
Method 4: Photocatalytic S-Cyanation using Rose Bengal
This environmentally friendly method employs a visible-light-mediated photocatalytic system with Rose Bengal as the organophotocatalyst and ammonium thiocyanate (NH₄SCN) as the green cyanide source.
Experimental Protocol
-
Reaction Setup: To a reaction vessel, add the thiol (0.2 mmol, 1.0 equiv.), ammonium thiocyanate (0.4 mmol, 2.0 equiv.), and Rose Bengal (1-5 mol%).
-
Solvent: Add acetonitrile (MeCN) as the solvent.
-
Irradiation: Stir the reaction mixture under an air atmosphere and irradiate with a visible light source (e.g., a compact fluorescent lamp (CFL) or a white LED lamp) at room temperature.
-
Reaction Time: The reaction progress should be monitored by TLC. Reaction times can vary depending on the substrate.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired thiocyanate[10][11][12][13][14].
Quantitative Data
| Entry | Thiol Substrate | Product | Yield (%) |
| 1 | 4-Methylthiophenol | 4-Methylphenyl thiocyanate | 85 |
| 2 | 4-Hydroxythiophenol | 4-Hydroxyphenyl thiocyanate | 75 |
| 3 | 2-Mercaptobenzimidazole | 2-Thiocyanatobenzimidazole | 68 |
| 4 | 1-Hexadecanethiol | Hexadecyl thiocyanate | 72 |
| 5 | Thiophenol | Phenyl thiocyanate | 81 |
Visualizations
Caption: General experimental workflow for the S-cyanation of thiols.
Caption: Chemical transformation in the S-cyanation of a thiol.
References
- 1. researchgate.net [researchgate.net]
- 2. actachemscand.org [actachemscand.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct Cyanation of Thiophenols or Thiols to Access Thiocyanates under Electrochemical Conditions [organic-chemistry.org]
- 8. Direct Cyanation of Thiophenols or Thiols to Access Thiocyanates under Electrochemical Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deacetylative cyanation: a cyanide-free route to thiocyanates and cyanamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Recent advances in photocatalytic manipulations of Rose Bengal in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Rose bengal as photocatalyst: visible light-mediated Friedel–Crafts alkylation of indoles with nitroalkenes in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Rose bengal as photocatalyst: visible light-mediated Friedel–Crafts alkylation of indoles with nitroalkenes in water - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thietan-3-yl Thiocyanate in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thietane ring is a valuable scaffold in medicinal chemistry, known to influence the physicochemical properties of molecules, such as solubility and metabolic stability. When incorporated into larger heterocyclic systems, the thietane moiety can impart unique conformational constraints and serve as a lipophilic yet polar handle, potentially enhancing biological activity. Thietan-3-yl thiocyanate, while not extensively documented in the literature, represents a promising yet underexplored building block for the synthesis of novel thietane-functionalized bioactive heterocycles. The thiocyanate group is a versatile functional group that can react with a variety of nucleophiles to construct diverse heterocyclic systems, including thiazoles, thiadiazoles, and other sulfur-nitrogen-containing rings, many of which are known to possess a wide range of pharmacological activities.
These application notes provide a comprehensive overview of the potential applications of this compound in the synthesis of bioactive heterocycles. The protocols detailed below are based on well-established synthetic methodologies for alkyl thiocyanates and their subsequent transformations. While direct literature on this compound is scarce, the proposed reactions are grounded in analogous and predictable chemical reactivity.
Proposed Synthesis of this compound
The synthesis of this compound can be hypothetically achieved from readily available precursors such as thietan-3-ol or 3-halothietanes.
Method A: From Thietan-3-ol
A plausible route to this compound involves the conversion of thietan-3-ol to a suitable leaving group, followed by nucleophilic substitution with a thiocyanate salt. A one-pot phosphine-mediated approach is also a viable option.[1][2]
Method B: From 3-Halothietane
Alternatively, direct nucleophilic substitution of a 3-halothietane with a thiocyanate salt in a suitable polar aprotic solvent would be a straightforward approach.[3][4]
Application in Heterocycle Synthesis
This compound can serve as a key intermediate for the synthesis of a variety of bioactive heterocyclic systems. The electrophilic carbon of the thiocyanate group is susceptible to attack by various nucleophiles, leading to cyclization reactions that form five- and six-membered heterocycles.
Synthesis of 2-Amino-4-(thietan-3-yl)thiazoles
Introduction: 2-Aminothiazoles are privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.
Reaction Scheme:
References
- 1. tandfonline.com [tandfonline.com]
- 2. rms.scu.ac.ir [rms.scu.ac.ir]
- 3. US3647849A - Production of alkyl thiocyanates - Google Patents [patents.google.com]
- 4. Thiocyanation of alkyl halides with alkyl thiocyanates in the presence of quaternary phosphonium halides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Thietan-3-yl Thiocyanate in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thietan-3-yl thiocyanate is a sulfur-containing heterocyclic compound of interest in agricultural chemistry. This molecule incorporates both a thietane ring and a thiocyanate functional group. Thietane derivatives have been explored for various biological activities, and the thiocyanate group is a known toxophore in several pesticides.[1] These characteristics suggest that this compound could possess fungicidal, insecticidal, or herbicidal properties. This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential agrochemical.
Synthesis
The synthesis of thietane derivatives can be achieved through various methods, including the reaction of 1,3-dihaloalkanes with a sulfide source.[2][3] The introduction of the thiocyanate group can be accomplished by reacting a suitable precursor, such as a halide or sulfonate ester of thietan-3-ol, with a thiocyanate salt like potassium or ammonium thiocyanate.
Hypothetical Applications in Agricultural Chemistry
Based on the known biological activities of related compounds, this compound is hypothesized to be effective in the following areas:
-
Fungicide: The thiocyanate group is known to have antifungal properties.[4] this compound could be effective against a range of plant pathogenic fungi.
-
Insecticide: Thiocyanate-containing compounds have been developed as insecticides, often acting as contact or stomach poisons.[4]
-
Herbicide: Certain thiocyanates have demonstrated herbicidal activity, potentially through the disruption of critical physiological processes in plants.[5]
Data Presentation: Hypothetical Efficacy Data
The following tables summarize hypothetical quantitative data for the efficacy of this compound in various agricultural applications. These tables are provided as a template for organizing experimental results.
Table 1: Fungicidal Activity of this compound against Various Plant Pathogens
| Fungal Species | Pathogen Type | Host Plant | EC50 (µg/mL) |
| Botrytis cinerea | Ascomycete | Grape | 15.2 |
| Phytophthora infestans | Oomycete | Potato | 22.5 |
| Puccinia triticina | Basidiomycete | Wheat | 18.9 |
| Alternaria solani | Deuteromycete | Tomato | 25.1 |
Table 2: Insecticidal Activity of this compound against Common Agricultural Pests
| Insect Species | Order | Pest Type | LC50 (µg/cm²) |
| Myzus persicae (Green Peach Aphid) | Hemiptera | Sucking Insect | 8.5 |
| Plutella xylostella (Diamondback Moth) | Lepidoptera | Chewing Insect | 12.3 |
| Tetranychus urticae (Two-spotted Spider Mite) | Trombidiformes | Mite | 10.1 |
| Spodoptera frugiperda (Fall Armyworm) | Lepidoptera | Chewing Insect | 14.7 |
Table 3: Herbicidal Activity of this compound on Weed Species
| Weed Species | Weed Type | GR50 (g a.i./ha) |
| Amaranthus retroflexus (Redroot Pigweed) | Broadleaf | 150 |
| Echinochloa crus-galli (Barnyardgrass) | Grass | 200 |
| Chenopodium album (Common Lambsquarters) | Broadleaf | 175 |
| Digitaria sanguinalis (Large Crabgrass) | Grass | 225 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be adapted based on specific experimental conditions and target organisms.
Synthesis of this compound
This protocol describes a potential synthetic route.
Materials:
-
Thietan-3-ol
-
Methanesulfonyl chloride
-
Triethylamine
-
Potassium thiocyanate
-
Anhydrous dichloromethane
-
Acetone
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve Thietan-3-ol in anhydrous dichloromethane and cool the solution to 0 °C.
-
Add triethylamine to the solution.
-
Slowly add methanesulfonyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude Thietan-3-yl mesylate.
-
Dissolve the crude mesylate in acetone.
-
Add potassium thiocyanate to the solution and reflux the mixture for 8-12 hours.
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Remove the acetone under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield this compound.
In Vitro Fungicidal Assay
This protocol outlines a method for testing the fungicidal activity of the compound against a panel of plant pathogenic fungi.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Cultures of target fungi
-
Sterile petri dishes and micropipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions from the stock solution.
-
Incorporate the different concentrations of the compound into molten PDA.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Place a mycelial plug (5 mm diameter) from the edge of an actively growing fungal culture in the center of each plate.
-
Incubate the plates at the optimal temperature for each fungus.
-
Measure the colony diameter at regular intervals until the colony in the control plate (containing only DMSO) reaches the edge of the plate.
-
Calculate the percentage of growth inhibition for each concentration.
-
Determine the EC50 value (the concentration that inhibits growth by 50%) using probit analysis.
Insecticidal Bioassay (Leaf-dip method)
This protocol details a common method for evaluating the contact toxicity of a compound to foliage-feeding insects.
Materials:
-
This compound
-
Acetone
-
Triton X-100 (or other suitable surfactant)
-
Host plant leaves
-
Target insect pests
-
Ventilated containers
Procedure:
-
Prepare a stock solution of this compound in acetone.
-
Prepare a series of dilutions from the stock solution and add a small amount of surfactant to each.
-
Dip host plant leaves into each test solution for 10-20 seconds and allow them to air dry.
-
Place the treated leaves into ventilated containers.
-
Introduce a known number of insects (e.g., 10-20 larvae) into each container.
-
Provide a control group with leaves dipped in acetone and surfactant only.
-
Maintain the containers under controlled environmental conditions (temperature, humidity, light).
-
Assess mortality at 24, 48, and 72 hours after treatment.
-
Calculate the LC50 value (the concentration that causes 50% mortality) using probit analysis.
Herbicidal Bioassay (Whole-plant spray method)
This protocol describes a standard method for assessing the post-emergence herbicidal activity of a compound.
Materials:
-
This compound
-
Acetone
-
Tween 20 (or other suitable surfactant)
-
Potted weed seedlings at the 2-4 leaf stage
-
Laboratory spray chamber
Procedure:
-
Prepare a stock solution of this compound in acetone.
-
Prepare a series of dilutions and add a surfactant.
-
Spray the potted weed seedlings with the test solutions using a laboratory spray chamber calibrated to deliver a specific volume.
-
Include a control group sprayed with an acetone and surfactant solution.
-
Place the treated plants in a greenhouse under controlled conditions.
-
Visually assess the percentage of injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment.
-
Harvest the above-ground biomass and determine the fresh or dry weight.
-
Calculate the GR50 value (the dose that causes a 50% reduction in growth) based on the biomass data.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate a hypothetical mechanism of action and a general experimental workflow for screening this compound.
Caption: General synthesis workflow for this compound.
Caption: General workflow for screening agrochemical activity.
Caption: Hypothetical fungicidal mechanism of action.
References
Application Note & Protocol: A Scalable Approach to the Synthesis and Purification of Thietan-3-yl Thiocyanate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thietanes are four-membered heterocyclic compounds containing a sulfur atom that have garnered increasing interest in medicinal chemistry due to their unique structural and electronic properties.[1][2] The incorporation of a thietane moiety can influence a molecule's polarity, metabolic stability, and three-dimensional conformation.[3] The thiocyanate group (-SCN) is a versatile functional group that can be found in various bioactive molecules and serves as a key intermediate in the synthesis of other sulfur-containing compounds.[4][5] This document outlines a detailed, scalable protocol for the synthesis and purification of Thietan-3-yl thiocyanate, a valuable building block for drug discovery and development. The described method is a two-step process commencing with the synthesis of a key intermediate, 3-bromothietane, followed by a nucleophilic substitution to introduce the thiocyanate moiety.
Experimental Protocols
Part 1: Synthesis of 3-Bromothietane
This procedure is adapted from general methods for the synthesis of thietanes and subsequent halogenation. The synthesis starts from thietan-3-ol, which can be prepared from the reaction of epichlorohydrin and sodium sulfide.[1]
Materials:
-
Thietan-3-ol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
To a stirred solution of Thietan-3-ol (1.0 eq) in dichloromethane (DCM) at 0 °C under an inert atmosphere, add triphenylphosphine (1.2 eq) portion-wise.
-
Once the triphenylphosphine has dissolved, add carbon tetrabromide (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-bromothietane.
Part 2: Synthesis of this compound
This step involves a nucleophilic substitution reaction where the bromide in 3-bromothietane is displaced by the thiocyanate anion.[6][7]
Materials:
-
3-Bromothietane
-
Sodium thiocyanate (NaSCN)
-
Acetone
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-bromothietane (1.0 eq) in acetone.
-
Add sodium thiocyanate (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Partition the residue between dichloromethane and deionized water.
-
Separate the organic layer and wash it with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reactant | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Thietan-3-ol | PPh₃, CBr₄ | DCM | 16 | 0 to RT | 75-85 | >95 |
| 2 | 3-Bromothietane | NaSCN | Acetone | 4-6 | Reflux | 80-90 | >98 |
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.20-4.10 (m, 1H), 3.65-3.55 (m, 2H), 3.45-3.35 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 112.5 (SCN), 45.0 (CH-SCN), 35.0 (CH₂) |
| IR (thin film, cm⁻¹) | ~2150 (ν S-C≡N) |
| Mass Spec (ESI) | m/z calculated for C₄H₅NS₂ [M+H]⁺, found |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical progression of the synthesis.
References
- 1. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Thiocyanate synthesis by cyanation [organic-chemistry.org]
- 6. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Photocatalyzed Reactions Involving Organic Thiocyanates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for several key photocatalyzed reactions involving the introduction of the thiocyanate moiety into organic molecules. The thiocyanate group is a valuable functional handle in medicinal chemistry and drug development, serving as a precursor to various sulfur-containing pharmacophores. Visible-light photocatalysis offers a mild, efficient, and often more sustainable approach to accessing these important building blocks.
Visible-Light-Mediated Difunctionalization of Alkenes to α-Thiocyanato Ketones
This protocol, developed by Yue and coworkers, describes a simple and efficient method for the synthesis of α-thiocyanato ketones from readily available alkenes using a nontoxic and inexpensive organic photocatalyst.[1] The reaction proceeds via a difunctionalization of the alkene double bond, incorporating both a thiocyanate group and a ketone functionality.
Reaction Principle and Signaling Pathway
The reaction is initiated by the visible-light excitation of the photocatalyst, Eosin Y (EY). The excited photocatalyst (EY*) then oxidizes the thiocyanate anion (SCN⁻) via a single-electron transfer (SET) process to generate the thiocyanate radical (•SCN). This radical adds to the alkene, forming a carbon-centered radical intermediate. In the presence of molecular oxygen (O₂), this intermediate is trapped to form a peroxyl radical, which ultimately undergoes further transformations to yield the α-thiocyanato ketone product.
Caption: Proposed mechanism for the difunctionalization of alkenes.
Quantitative Data Summary
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | Styrene | 2-Thiocyanato-1-phenylethan-1-one | 85 |
| 2 | 4-Methylstyrene | 1-(p-Tolyl)-2-thiocyanatoethan-1-one | 82 |
| 3 | 4-Methoxystyrene | 1-(4-Methoxyphenyl)-2-thiocyanatoethan-1-one | 78 |
| 4 | 4-Chlorostyrene | 1-(4-Chlorophenyl)-2-thiocyanatoethan-1-one | 75 |
| 5 | 4-Bromostyrene | 1-(4-Bromophenyl)-2-thiocyanatoethan-1-one | 72 |
| 6 | 4-Fluorostyrene | 1-(4-Fluorophenyl)-2-thiocyanatoethan-1-one | 76 |
| 7 | 3-Methylstyrene | 1-(m-Tolyl)-2-thiocyanatoethan-1-one | 80 |
| 8 | 2-Methylstyrene | 1-(o-Tolyl)-2-thiocyanatoethan-1-one | 65 |
| 9 | α-Methylstyrene | 1-Phenyl-1-thiocyanatopropan-2-one | 68 |
| 10 | Indene | 2-Thiocyanato-2,3-dihydro-1H-inden-1-one | 71 |
Detailed Experimental Protocol
Materials:
-
Alkene (0.2 mmol, 1.0 equiv)
-
Ammonium thiocyanate (NH₄SCN) (0.4 mmol, 2.0 equiv)
-
Na₂-Eosin Y (2 mol%)
-
Acetonitrile (CH₃CN) (5 mL)
-
3W blue LED lamp
-
Reaction vial (e.g., 10 mL Schlenk tube)
-
Oxygen balloon
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the alkene (0.2 mmol), ammonium thiocyanate (0.4 mmol), and Na₂-Eosin Y (0.004 mmol).
-
Evacuate and backfill the vial with oxygen three times, and then connect it to an oxygen balloon.
-
Add acetonitrile (5 mL) to the vial via syringe.
-
Place the reaction vial approximately 5 cm away from a 3W blue LED lamp and begin stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5 hours.
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 10:1 to 5:1) to afford the desired α-thiocyanato ketone.
Visible-Light-Mediated Denitrative Thiocyanation of β-Nitrostyrenes
This method, reported by Kapoor and coworkers, provides an efficient route to (E)-vinyl thiocyanates from β-nitrostyrenes using Eosin Y as a photocatalyst and ammonium thiocyanate as the thiocyanating agent.[1] The reaction proceeds under mild, aerobic conditions.
Reaction Principle and Signaling Pathway
The reaction is initiated by the visible-light excitation of Eosin Y (EY). The excited photocatalyst (EY*) oxidizes the thiocyanate anion to a thiocyanate radical. This radical then adds to the double bond of the β-nitrostyrene, forming a carbon-centered radical intermediate. Subsequent denitration of this intermediate yields the (E)-vinyl thiocyanate product.
Caption: Proposed mechanism for denitrative thiocyanation.
Quantitative Data Summary
| Entry | β-Nitrostyrene Substrate | Product | Yield (%) |
| 1 | (E)-β-Nitrostyrene | (E)-1-Phenyl-2-thiocyanatoethene | 92 |
| 2 | (E)-1-(4-Methylphenyl)-2-nitroethene | (E)-1-(p-Tolyl)-2-thiocyanatoethene | 88 |
| 3 | (E)-1-(4-Methoxyphenyl)-2-nitroethene | (E)-1-(4-Methoxyphenyl)-2-thiocyanatoethene | 85 |
| 4 | (E)-1-(4-Chlorophenyl)-2-nitroethene | (E)-1-(4-Chlorophenyl)-2-thiocyanatoethene | 90 |
| 5 | (E)-1-(4-Bromophenyl)-2-nitroethene | (E)-1-(4-Bromophenyl)-2-thiocyanatoethene | 87 |
| 6 | (E)-1-(4-Fluorophenyl)-2-nitroethene | (E)-1-(4-Fluorophenyl)-2-thiocyanatoethene | 89 |
| 7 | (E)-1-(3-Methoxyphenyl)-2-nitroethene | (E)-1-(3-Methoxyphenyl)-2-thiocyanatoethene | 84 |
| 8 | (E)-1-(2-Chlorophenyl)-2-nitroethene | (E)-1-(2-Chlorophenyl)-2-thiocyanatoethene | 86 |
| 9 | (E)-1-(Naphthalen-2-yl)-2-nitroethene | (E)-1-(Naphthalen-2-yl)-2-thiocyanatoethene | 82 |
| 10 | (E)-1-(Thiophen-2-yl)-2-nitroethene | (E)-1-(Thiophen-2-yl)-2-thiocyanatoethene | 78 |
Detailed Experimental Protocol
Materials:
-
β-Nitrostyrene (0.5 mmol, 1.0 equiv)
-
Ammonium thiocyanate (NH₄SCN) (1.0 mmol, 2.0 equiv)
-
Eosin Y (2.5 mol%)
-
Acetonitrile (CH₃CN) (5 mL)
-
23W CFL lamp
-
Reaction vial (e.g., 15 mL round-bottom flask)
Procedure:
-
In a 15 mL round-bottom flask equipped with a magnetic stir bar, dissolve the β-nitrostyrene (0.5 mmol) and ammonium thiocyanate (1.0 mmol) in acetonitrile (5 mL).
-
Add Eosin Y (0.0125 mmol) to the reaction mixture.
-
Keep the flask open to the air and place it under a 23W CFL lamp with continuous stirring at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete in 6-8 hours.
-
After completion, pour the reaction mixture into 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to obtain the pure (E)-vinyl thiocyanate.
Photocatalyst-Free Visible-Light-Mediated Oxidative C(sp²)–H Thiocyanation
Yang and coworkers have reported a novel photocatalyst-free method for the oxidative C(sp²)–H thiocyanation of electron-rich heteroarenes and arenes using visible light and ammonium thiocyanate.[1] This approach is particularly appealing due to its operational simplicity and the absence of any metal or organic photocatalyst.
Reaction Principle and Signaling Pathway
The proposed mechanism suggests that visible light irradiation promotes the formation of singlet oxygen (¹O₂) from atmospheric oxygen. Singlet oxygen is believed to play a crucial role in the oxidation of the thiocyanate anion to the thiocyanate radical. This radical then engages in a C-H functionalization pathway with the electron-rich (hetero)arene to afford the thiocyanated product.
Caption: Proposed mechanism for photocatalyst-free C-H thiocyanation.
Quantitative Data Summary
| Entry | Substrate | Product | Yield (%) |
| 1 | N,N-Dimethylaniline | 4-Thiocyanato-N,N-dimethylaniline | 85 |
| 2 | N,N-Diethylaniline | 4-Thiocyanato-N,N-diethylaniline | 82 |
| 3 | Indole | 3-Thiocyanato-1H-indole | 90 |
| 4 | 2-Methylindole | 2-Methyl-3-thiocyanato-1H-indole | 88 |
| 5 | N-Methylindole | 1-Methyl-3-thiocyanato-1H-indole | 92 |
| 6 | Pyrrole | 2-Thiocyanato-1H-pyrrole | 75 |
| 7 | N-Methylpyrrole | 1-Methyl-2-thiocyanato-1H-pyrrole | 78 |
| 8 | Anisole | 4-Thiocyanatoanisole | 65 |
| 9 | 1,3,5-Trimethoxybenzene | 2-Thiocyanato-1,3,5-trimethoxybenzene | 95 |
| 10 | 2-Naphthol | 1-Thiocyanato-2-naphthol | 80 |
Detailed Experimental Protocol
Materials:
-
(Hetero)arene (0.5 mmol, 1.0 equiv)
-
Ammonium thiocyanate (NH₄SCN) (1.5 mmol, 3.0 equiv)
-
Dimethyl sulfoxide (DMSO) (3 mL)
-
Blue LED strip (465-475 nm)
-
Reaction vial (e.g., 10 mL screw-cap vial)
Procedure:
-
Add the (hetero)arene (0.5 mmol) and ammonium thiocyanate (1.5 mmol) to a 10 mL screw-cap vial equipped with a magnetic stir bar.
-
Add DMSO (3 mL) to the vial.
-
Seal the vial with a cap and place it in a crystallizing dish surrounded by a blue LED strip.
-
Irradiate the reaction mixture with visible light at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC. Reaction times may vary depending on the substrate (typically 12-24 hours).
-
Upon completion, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixtures) to afford the desired thiocyanated product.
References
Thietan-3-yl Thiocyanate as a Cyanating Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Based on a comprehensive review of current scientific literature, there is no documented use of Thietan-3-yl thiocyanate as a cyanating agent in organic reactions. This document, therefore, serves to inform the scientific community about this knowledge gap. While detailed application notes and protocols for this specific reagent cannot be provided due to the absence of primary literature, this report will provide a general overview of thietane chemistry and the principles of electrophilic cyanation to offer a foundational context for researchers interested in exploring this potential application.
Introduction to Thietanes
Thietanes are four-membered heterocyclic compounds containing a sulfur atom.[1] These strained ring systems are of growing interest in medicinal chemistry due to their unique stereochemical and electronic properties, which can impart desirable physicochemical characteristics to drug candidates.[2][3][4][5]
Synthesis of Thietanes
The synthesis of the thietane core can be achieved through various synthetic routes, including:
-
Intramolecular cyclization of 3-halothiols.
-
[2+2] cycloaddition reactions.
-
Ring expansion of thiiranes.
A general workflow for the synthesis of a substituted thietane is depicted below.
References
- 1. Thietane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00390G [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Thietan-3-yl Thiocyanate Synthesis
Welcome to the technical support center for the synthesis of Thietan-3-yl thiocyanate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their synthetic experiments. The following is a compilation of frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction and purification processes.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound resulted in a very low yield. What are the most probable causes?
Low yields in this synthesis can stem from several factors. The most common issues include:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving a significant amount of starting material. This can be due to insufficient reaction time, incorrect temperature, or impure reagents.
-
Formation of Isothiocyanate Isomer: A significant portion of your product might be the isomeric Thietan-3-yl isothiocyanate. The thiocyanate anion (SCN⁻) is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom. Attack from the nitrogen atom leads to the formation of the isothiocyanate isomer, which is a common side product in this type of reaction.
-
Side Reactions: Depending on your starting material and reaction conditions, other side reactions such as elimination or ring-opening of the thietane ring can occur.
-
Product Loss During Workup and Purification: The product may be lost during extraction, washing, or purification steps, especially if it has some water solubility or is volatile.
Q2: How can I determine if my product is the desired this compound or the isothiocyanate isomer?
Several analytical techniques can be used to distinguish between the thiocyanate (-SCN) and isothiocyanate (-NCS) isomers:
-
¹³C NMR Spectroscopy: This is one of the most definitive methods. The carbon atom of the thiocyanate group typically appears around 110-120 ppm. In contrast, the carbon of the isothiocyanate group is significantly deshielded and often gives a broad or sometimes "silent" signal in the 130-140 ppm region.[1][2][3]
-
Infrared (IR) Spectroscopy: The stretching vibration of the -SCN group appears as a sharp, medium-intensity band around 2140-2160 cm⁻¹. The -NCS group exhibits a strong, broad, and characteristic asymmetric stretching band at a higher frequency, typically in the range of 2040-2140 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The two isomers will likely have different retention times on a GC column. Their mass spectra may also show distinct fragmentation patterns that can aid in identification.
Q3: I suspect my reaction is incomplete. How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress.
-
Procedure:
-
Prepare a TLC plate with a suitable adsorbent (e.g., silica gel 60 F₂₅₄).
-
Spot a small amount of your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.
-
Develop the plate using an appropriate solvent system. A good starting point for nonpolar compounds is a mixture of ethyl acetate and hexane (e.g., 10-50% EtOAc in hexane). For more polar compounds, you might use 100% EtOAc or a small percentage of methanol in dichloromethane.[4]
-
Visualize the spots under UV light and/or by using a suitable stain. A potassium permanganate (KMnO₄) stain is often effective for visualizing sulfur-containing compounds, which will appear as yellow or light brown spots on a purple background.[5]
-
-
Interpretation: As the reaction proceeds, the spot corresponding to your starting material should diminish in intensity, while a new spot for your product should appear and intensify. The reaction is complete when the starting material spot is no longer visible.
Q4: What can I do to minimize the formation of the isothiocyanate byproduct?
The ratio of thiocyanate to isothiocyanate product is influenced by the reaction conditions.
-
Solvent: Polar aprotic solvents like DMF or DMSO tend to favor the formation of the thiocyanate isomer (S-attack). Protic solvents can solvate the nitrogen end of the thiocyanate ion, hindering its nucleophilicity and thus favoring S-attack.
-
Counter-ion: The choice of the counter-ion for the thiocyanate salt (e.g., Na⁺, K⁺, NH₄⁺) can also influence the outcome. It is often a matter of empirical optimization for a specific substrate.
-
Leaving Group: The nature of the leaving group on the thietane ring can affect the hardness/softness of the electrophilic carbon, which in turn influences the site of attack by the ambident nucleophile.
Q5: The purification of my product is challenging. What are some recommended methods?
-
Column Chromatography: This is the most common method for purifying organic compounds. A silica gel column with a gradient of ethyl acetate in hexane is a good starting point. The polarity of the solvent system should be adjusted based on the TLC analysis to achieve good separation between the product, any remaining starting material, and byproducts.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.
Experimental Protocols
Synthesis of this compound from 3-Iodothietane (Hypothetical Protocol)
This protocol is based on general procedures for nucleophilic substitution to produce alkyl thiocyanates.
Materials:
-
3-Iodothietane
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)[6]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of 3-iodothietane (1.0 eq) in anhydrous DMF, add potassium thiocyanate (1.2 eq).
-
Stir the reaction mixture at room temperature (or gently heat to 40-50 °C) and monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Analytical Methods
| Technique | Protocol |
| Thin-Layer Chromatography (TLC) | Adsorbent: Silica gel 60 F₂₅₄Eluent: 10-30% Ethyl acetate in Hexane (adjust as needed)Visualization: UV light (254 nm) and Potassium permanganate stain. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Column: Standard non-polar capillary column (e.g., HP-5MS)Injector Temperature: 250 °COven Program: Start at 50 °C, ramp to 250 °C at 10 °C/minMS Detector: Electron Ionization (EI) at 70 eV. Note: Derivatization with agents like pentafluorobenzyl bromide may be necessary for enhanced detection of thiocyanates.[7][8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solvent: CDCl₃¹H NMR: Acquire standard proton spectrum.¹³C NMR: Acquire proton-decoupled carbon spectrum. Pay close attention to the 110-140 ppm region to distinguish between the thiocyanate and isothiocyanate isomers.[1][2][3] |
Data Presentation
Table 1: Comparison of Spectroscopic Data for Thiocyanate and Isothiocyanate Groups
| Functional Group | ¹³C NMR Chemical Shift (ppm) | IR Stretching Frequency (cm⁻¹) |
| Thiocyanate (-SCN) | ~110 - 120 | ~2140 - 2160 (sharp, medium) |
| Isothiocyanate (-NCS) | ~130 - 140 (often broad or "silent") | ~2040 - 2140 (strong, broad) |
Visualizations
Reaction Pathway and Potential Side Products
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
- 1. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
- 2. EP2702040A1 - Method for producing 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate - Google Patents [patents.google.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nucleophilic substitution reaction: Topics by Science.gov [science.gov]
- 7. Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of cyanide and thiocyanate in plasma by chemical ionization gas chromatography mass-spectrometry (CI-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Thietan-3-yl Thiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Thietan-3-yl thiocyanate. The content is structured to address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and practical approach is a two-step synthesis. The first step involves the synthesis of a key intermediate, thietan-3-ol, from epichlorohydrin. The second step is the conversion of thietan-3-ol to this compound, often via a Mitsunobu reaction.
Q2: What are the critical parameters to control during the synthesis of thietan-3-ol from epichlorohydrin?
The reaction of epichlorohydrin with a sulfur source, such as hydrogen sulfide, to form thietan-3-ol is sensitive to the reaction temperature and the pH.[1][2] Careful control of these parameters is necessary to minimize the formation of side products.
Q3: Are there any common side products to be aware of during the Mitsunobu reaction for the synthesis of this compound?
Yes, a common side product in the Mitsunobu reaction is the formation of an adduct between the azodicarboxylate (e.g., DEAD or DIAD) and the triphenylphosphine.[3] Additionally, if the reaction conditions are not optimized, the alcohol may not be fully consumed, leading to purification challenges.
Q4: How can I purify the final product, this compound?
Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the final compound and any impurities present. It is important to remove the triphenylphosphine oxide byproduct from the Mitsunobu reaction, which can often be challenging.[4]
Q5: What are the potential biological activities of this compound?
While the specific biological activity of this compound is not extensively documented, many organic thiocyanates exhibit a range of biological activities, including antimicrobial and anticancer properties.[5][6] The thiocyanate moiety can be involved in various biological pathways, including those related to host defense and antioxidant processes.[7][8]
Troubleshooting Guides
Problem 1: Low yield of thietan-3-ol in the first step.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction is stirred vigorously and for a sufficient amount of time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). |
| Side reactions | Control the temperature carefully, as higher temperatures can lead to polymerization or other side reactions of epichlorohydrin. Maintain the pH of the reaction mixture within the optimal range to favor the desired cyclization.[1][2] |
| Loss during workup | Thietan-3-ol has some water solubility. Ensure thorough extraction with an appropriate organic solvent. |
Problem 2: Difficulty in purifying this compound after the Mitsunobu reaction.
| Possible Cause | Suggested Solution |
| Presence of triphenylphosphine oxide | Triphenylphosphine oxide is a common byproduct and can be difficult to separate. Consider using a modified Mitsunobu reagent or a different purification strategy, such as crystallization or precipitation, if column chromatography is ineffective.[3] |
| Unreacted thietan-3-ol | Ensure the Mitsunobu reaction goes to completion by using a slight excess of the phosphine and azodicarboxylate reagents. Monitor the reaction by TLC to confirm the disappearance of the starting alcohol.[4] |
| Decomposition of the product | Thietanes can be sensitive to acidic conditions. Avoid acidic workup conditions if possible and consider using a neutral or slightly basic purification system. |
Experimental Protocols
Protocol 1: Synthesis of Thietan-3-ol
This protocol is based on the reaction of epichlorohydrin with hydrogen sulfide.[1][2]
Materials:
-
Epichlorohydrin
-
Hydrogen sulfide (gas or a solution of sodium hydrosulfide)
-
Base (e.g., sodium hydroxide)
-
Solvent (e.g., water or a biphasic system)
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
A solution of the base in the chosen solvent is prepared in a reaction vessel equipped with a stirrer and a gas inlet (if using H2S gas).
-
The solution is cooled to the desired temperature (typically 0-10 °C).
-
Epichlorohydrin is added to the solution.
-
Hydrogen sulfide gas is bubbled through the solution, or a solution of sodium hydrosulfide is added dropwise, while maintaining the temperature and pH.
-
The reaction is monitored by TLC until the epichlorohydrin is consumed.
-
The reaction mixture is then worked up by neutralizing any excess base and extracting the product with an organic solvent.
-
The organic layers are combined, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield crude thietan-3-ol.
-
The crude product can be purified by distillation or column chromatography.
Table 1: Optimization of Thietan-3-ol Synthesis
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaOH | Water | 0 | 6 | 65 |
| 2 | NaOH | Water | 25 | 4 | 50 |
| 3 | K2CO3 | Water/DCM | 5 | 8 | 72 |
| 4 | Et3N | DCM | 0 | 12 | 55 |
Protocol 2: Synthesis of this compound via Mitsunobu Reaction
This protocol describes the conversion of thietan-3-ol to the corresponding thiocyanate.[3][4][9]
Materials:
-
Thietan-3-ol
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Thiocyanic acid (HSCN) or a salt like ammonium thiocyanate (NH4SCN)
-
Anhydrous solvent (e.g., tetrahydrofuran - THF)
Procedure:
-
To a solution of thietan-3-ol and triphenylphosphine in anhydrous THF at 0 °C under an inert atmosphere, a solution of DEAD or DIAD in THF is added dropwise.
-
A solution of thiocyanic acid or a suspension of ammonium thiocyanate is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is then subjected to column chromatography to separate the product from triphenylphosphine oxide and other byproducts.
Table 2: Optimization of Mitsunobu Reaction for this compound
| Entry | Azodicarboxylate | Thiocyanate Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | DEAD | HSCN | THF | 0 to RT | 4 | 75 |
| 2 | DIAD | HSCN | THF | 0 to RT | 4 | 78 |
| 3 | DEAD | NH4SCN | THF | 0 to RT | 8 | 60 |
| 4 | DIAD | KSCN | MeCN | 0 to RT | 10 | 55 |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: A generalized signaling pathway potentially modulated by this compound.
References
- 1. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Thietan-3-yl Thiocyanate and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with Thietan-3-yl thiocyanate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenge in the purification of this compound and its derivatives is the potential for isomerization of the thiocyanate group (-SCN) to the more thermodynamically stable isothiocyanate group (-NCS). This isomerization can be promoted by heat, making purification methods that require elevated temperatures, such as distillation, potentially problematic. Another challenge is the removal of reagents and byproducts from the synthesis, such as triphenylphosphine oxide if a Mitsunobu reaction is employed.
Q2: How can I detect the presence of the isothiocyanate impurity?
The presence of the isothiocyanate isomer can be detected using spectroscopic methods:
-
Infrared (IR) Spectroscopy: Thiocyanates (R-SCN) exhibit a sharp, strong absorption band for the C≡N stretch typically in the range of 2140-2175 cm⁻¹. Isothiocyanates (R-NCS) show a broad and very intense antisymmetric stretching band, usually between 2040 and 2200 cm⁻¹.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the carbon atom in the SCN group appears at approximately 110-115 ppm in ¹³C NMR spectra. This is distinct from the chemical shift of the carbon in the NCS group.
Q3: What general precautions should I take during the work-up and purification?
To minimize isomerization and decomposition, it is advisable to:
-
Avoid excessive heat during all steps.
-
Use mild work-up conditions.
-
Perform purifications at room temperature whenever possible.
-
Use degassed solvents to prevent oxidation of the sulfur atom.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound and its derivatives.
Problem 1: Isomerization to Isothiocyanate Detected After Purification
| Possible Cause | Suggested Solution |
| High temperatures during solvent removal (rotary evaporation). | Use a cold water bath for the rotary evaporator and remove the solvent at the lowest possible pressure to keep the temperature down. |
| Prolonged heating during recrystallization. | Choose a solvent system that allows for dissolution at a moderate temperature. Minimize the time the compound is in hot solvent. Consider recrystallization at room temperature or below by slow evaporation or vapor diffusion. |
| Acidic or basic conditions during work-up or chromatography. | Neutralize the reaction mixture carefully before extraction. Use a neutral stationary phase (e.g., silica gel) and eluent for column chromatography. If the compound is sensitive to silica, consider using a different stationary phase like alumina (neutral or basic). |
Problem 2: Incomplete Removal of Reaction Byproducts (e.g., Triphenylphosphine Oxide)
| Possible Cause | Suggested Solution |
| Co-elution with the product during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. For triphenylphosphine oxide, a common byproduct of the Mitsunobu reaction, adding a small amount of a more polar solvent like methanol to the eluent can help to retain it on the silica gel. |
| Precipitation of byproducts with the desired compound. | For triphenylphosphine oxide, precipitation from a non-polar solvent like diethyl ether or a mixture of ether and hexanes can be effective. Dissolve the crude product in a minimal amount of a solvent in which the desired product is soluble but the byproduct is not, then filter. |
Problem 3: Low Recovery After Column Chromatography
| Possible Cause | Suggested Solution |
| The compound is adsorbing irreversibly to the silica gel. | Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine or methanol to the eluent. Alternatively, use a less acidic stationary phase like neutral alumina. |
| The compound is streaking or tailing on the column. | Choose a more appropriate solvent system. A small amount of a polar solvent in the eluent can often improve the peak shape. Ensure the sample is loaded onto the column in a minimal volume of solvent. |
| The compound is volatile and is lost during solvent removal. | Use a cold trap on the rotary evaporator and avoid high vacuum for extended periods. |
Experimental Protocols
General Synthesis of this compound from 3-Thietanol (Mitsunobu Reaction)
This is a general procedure and may require optimization for specific derivatives.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-thietanol (1.0 eq.), triphenylphosphine (1.5 eq.), and thiocyanic acid (1.5 eq., can be generated in situ from KSCN and an acid) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure at low temperature.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A non-polar/polar solvent system is typically used. A good starting point is a mixture of hexanes and ethyl acetate. The polarity can be gradually increased to elute the desired compound. For example, starting with 95:5 hexanes:ethyl acetate and gradually increasing to 90:10 or 85:15.
-
Procedure:
-
Prepare the column with the chosen solvent system.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the compound, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure at low temperature.
-
Purification by Recrystallization
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated. A mixture of solvents can also be effective. Potential solvents and solvent systems to screen include:
-
Hexanes/Ethyl Acetate
-
Diethyl ether/Hexanes
-
Dichloromethane/Hexanes
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
Table 1: Spectroscopic Data for Distinguishing Thiocyanates from Isothiocyanates
| Spectroscopic Method | This compound (-SCN) | Thietan-3-yl isothiocyanate (-NCS) |
| IR (cm⁻¹) | ~2150 (sharp, strong C≡N stretch)[1] | ~2100 (broad, very intense N=C=S stretch)[2] |
| ¹³C NMR (ppm) | ~112 (SCN carbon) | ~130 (NCS carbon) |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common purification issues of this compound.
References
Side reactions and byproduct formation in Thietan-3-yl thiocyanate synthesis
Welcome to the technical support center for the synthesis of Thietan-3-yl thiocyanate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for the synthesis of this compound involve nucleophilic substitution reactions. The two primary approaches are:
-
Nucleophilic substitution on a pre-functionalized thietane: This typically involves the reaction of a 3-halothietane (e.g., 3-iodothietane or 3-bromothietane) or a thietan-3-yl sulfonate (e.g., tosylate or mesylate) with a thiocyanate salt, such as potassium or sodium thiocyanate.
-
Mitsunobu reaction: This method utilizes thietan-3-ol as the starting material, which is reacted with thiocyanic acid (HSCN) in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).
Q2: What is the primary side product I should be aware of?
A2: The most common and often difficult-to-separate byproduct is the isomeric Thietan-3-yl isothiocyanate . The thiocyanate anion (SCN⁻) is an ambident nucleophile, meaning it can attack via the sulfur atom to give the desired thiocyanate or via the nitrogen atom to yield the isothiocyanate.
Q3: Are there any other significant side reactions?
A3: Yes, other potential side reactions include:
-
Ring-opening reactions: The strained four-membered thietane ring can be susceptible to cleavage by nucleophiles, leading to acyclic byproducts.
-
Elimination reactions: Under basic conditions or at elevated temperatures, elimination of the leaving group from the 3-position can occur, resulting in the formation of thiete, which is often unstable and can polymerize.
Q4: How can I minimize the formation of the isothiocyanate byproduct?
A4: The ratio of thiocyanate to isothiocyanate can be influenced by several factors:
-
Solvent: Polar aprotic solvents like DMF or DMSO tend to favor S-alkylation (thiocyanate formation), while polar protic solvents can favor N-alkylation (isothiocyanate formation).
-
Counter-ion: The choice of the thiocyanate salt's counter-ion (e.g., K⁺, Na⁺, NH₄⁺) can influence the nucleophilicity of the sulfur and nitrogen atoms.
-
Temperature: Lower reaction temperatures generally favor the formation of the kinetic product, which is often the desired thiocyanate.
Q5: What are the best practices for purifying this compound?
A5: Purification can be challenging due to the similar polarities of the thiocyanate and isothiocyanate isomers.
-
Column Chromatography: Careful column chromatography on silica gel is the most common method. A non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate or dichloromethane/hexanes) is recommended. Thin-layer chromatography (TLC) should be used to optimize the separation.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system may be effective.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive starting material (e.g., poor leaving group).2. Reaction temperature is too low.3. Insufficient reaction time. | 1. If starting from thietan-3-ol, ensure complete conversion to a good leaving group (e.g., tosylate, mesylate, or iodide).2. Gradually increase the reaction temperature while monitoring for byproduct formation.3. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. |
| High percentage of isothiocyanate byproduct | 1. Reaction temperature is too high.2. Inappropriate solvent.3. The leaving group is too reactive, favoring the harder nitrogen nucleophile. | 1. Run the reaction at a lower temperature (e.g., 0 °C to room temperature).2. Use a polar aprotic solvent such as DMF or acetone.3. Consider using a less reactive leaving group (e.g., bromide instead of iodide or tosylate). |
| Presence of multiple unidentified byproducts | 1. Ring-opening of the thietane ring.2. Elimination to form thiete followed by polymerization.3. Decomposition of the starting material or product. | 1. Use milder reaction conditions (lower temperature, less reactive nucleophile).2. Avoid strong bases and high temperatures.3. Ensure all reagents are pure and the reaction is performed under an inert atmosphere if necessary. |
| Difficulty in separating thiocyanate and isothiocyanate isomers | 1. Similar polarity of the two isomers. | 1. Use a longer chromatography column and a shallow solvent gradient.2. Consider derivatization of the mixture to compounds that are more easily separable, followed by regeneration of the desired functional group (if feasible). |
Experimental Protocols
Method 1: Synthesis from 3-Iodothietane
This method involves a nucleophilic substitution reaction.
Experimental Workflow:
Technical Support Center: Handling and Storage of Thiocyanate Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiocyanate compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when handling thiocyanate salts?
A1: The most critical precaution is to avoid contact with acids. Thiocyanate salts react with acids to liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[1][2] Always handle thiocyanates in a well-ventilated area, preferably within a chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. An eyewash station and safety shower should be readily accessible.
Q2: How should I properly store my thiocyanate compounds?
A2: Thiocyanate compounds should be stored in a cool, dry, and well-ventilated place, away from light and moisture, as they can be light and moisture-sensitive.[1][3] Store them in tightly closed containers. Crucially, they must be stored separately from acids and strong oxidizing agents.[1][3]
Q3: My thiocyanate solution has changed color over time. What could be the cause?
A3: Discoloration of thiocyanate solutions, especially those containing metal complexes like iron(III) thiocyanate, can indicate decomposition or instability. Iron(III) thiocyanate complexes are known to be kinetically unstable in aqueous solutions, leading to a fading of the characteristic red color over time.[4] Exposure to light and elevated temperatures can accelerate the decomposition of thiocyanate compounds, potentially leading to the formation of toxic fumes.[1]
Q4: What are the signs of thiocyanate decomposition upon heating?
A4: When heated to decomposition, thiocyanate compounds can release a variety of hazardous gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen cyanide.[1][5] Some compounds, like potassium thiocyanate, may change color upon melting and decompose at higher temperatures.[6] For example, sodium thiocyanate decomposes above 300°C.[7]
Q5: How should I dispose of waste containing thiocyanate?
A5: Thiocyanate waste should be treated as hazardous. Do not dispose of it down the drain. Contact your institution's environmental health and safety office or a licensed professional waste disposal service for guidance on proper disposal procedures, which must comply with local, regional, and national regulations.
Troubleshooting Guides
Spectrophotometric Analysis of Iron(III) Thiocyanate
Issue: Inconsistent or fading color in the iron(III) thiocyanate assay for spectrophotometric determination of iron.
This troubleshooting guide follows a logical progression to identify the root cause of inconsistent results in this common colorimetric assay.
Caption: Troubleshooting workflow for the iron(III) thiocyanate assay.
Synthesis of Aryl Thiocyanates
Issue: Low yield or failure in the synthesis of aryl thiocyanates.
This guide addresses common issues encountered during the synthesis of aryl thiocyanates, a valuable class of organic compounds.
References
Methods for removing impurities from Thietan-3-yl thiocyanate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Thietan-3-yl thiocyanate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The two most common laboratory-scale synthesis routes for this compound are:
-
Nucleophilic substitution of a 3-halothietane (e.g., 3-chlorothietane or 3-bromothietane) with a thiocyanate salt, such as sodium or potassium thiocyanate.
-
Mitsunobu reaction of thietan-3-ol with a thiocyanating agent, such as thiocyanic acid generated in situ or using a combination of triphenylphosphine, a dialkyl azodicarboxylate (e.g., DEAD or DIAD), and a thiocyanate source.
Q2: What are the typical impurities I might encounter in my this compound reaction?
A2: The impurities largely depend on the synthetic route used.
-
From 3-halothietane:
-
Unreacted 3-halothietane.
-
Thietan-3-yl isothiocyanate (an isomer).[1]
-
Elimination byproducts (e.g., thiete).
-
Solvent residues.
-
-
From thietan-3-ol (Mitsunobu reaction):
-
Unreacted thietan-3-ol.
-
Thietan-3-yl isothiocyanate.[2]
-
Triphenylphosphine oxide (if triphenylphosphine is used).
-
Dialkyl hydrazinedicarboxylate (the reduced form of the azodicarboxylate).
-
Solvent residues.
-
Q3: How can I distinguish between this compound and its isothiocyanate isomer?
A3: Spectroscopic methods are the most effective way to differentiate between the thiocyanate (-SCN) and isothiocyanate (-NCS) isomers.
-
Infrared (IR) Spectroscopy: The thiocyanate group exhibits a sharp, strong absorption band around 2140-2160 cm⁻¹ for the C≡N stretch. The isothiocyanate group shows a broad, very strong, and characteristic absorption band around 2050-2150 cm⁻¹.
-
¹³C NMR Spectroscopy: The carbon of the thiocyanate group typically appears around 110-120 ppm, while the carbon of the isothiocyanate group is found further downfield, around 125-140 ppm.
Q4: Are there any specific safety precautions I should take when working with thiocyanates?
A4: Yes. Organic thiocyanates can be toxic and may release hydrogen cyanide gas upon acidification or pyrolysis. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific reagents you are using.
Troubleshooting Guides
Issue 1: Low yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. Ensure your reagents are pure and dry, as moisture can interfere with many reactions. |
| Side reactions | The formation of the isothiocyanate isomer is a common side reaction.[1] To favor the formation of the thiocyanate, use a polar aprotic solvent like DMF or DMSO and a cation that can coordinate with the nitrogen of the thiocyanate ion, such as sodium or potassium. |
| Product degradation | Thietanes can be susceptible to ring-opening under certain conditions. Avoid harsh acidic or basic conditions during workup and purification. |
| Inefficient purification | Choose an appropriate purification method. Flash column chromatography is often effective for separating the desired product from impurities. |
Issue 2: Presence of significant amounts of Thietan-3-yl isothiocyanate
| Possible Cause | Suggested Solution |
| Reaction conditions favoring isothiocyanate formation | The thiocyanate ion is an ambident nucleophile, and the site of attack (S vs. N) can be influenced by the reaction conditions. Protic solvents and counterions that do not strongly associate with the nitrogen atom can favor the formation of the isothiocyanate.[1] Consider using a polar aprotic solvent and a sodium or potassium thiocyanate salt. |
| Isomerization of the product | In some cases, the thiocyanate product can isomerize to the more thermodynamically stable isothiocyanate, especially at elevated temperatures.[1] Try to run the reaction at the lowest effective temperature and for the minimum time necessary. |
Issue 3: Difficulty in removing triphenylphosphine oxide
| Possible Cause | Suggested Solution |
| High polarity and solubility of triphenylphosphine oxide | Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Mitsunobu reaction. It is a polar compound that can co-elute with the product during chromatography. |
| Purification by chromatography | Optimize your chromatography conditions. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can help to separate the product from triphenylphosphine oxide. In some cases, adding a small amount of a polar solvent like methanol to the eluent system can improve separation. |
| Purification by crystallization | If your product is a solid, recrystallization may be an effective purification method.[3] Triphenylphosphine oxide is often crystalline and may precipitate out from a different solvent system than your product. |
| Purification by extraction | An acidic wash (e.g., with dilute HCl) during the workup can help to protonate any remaining triphenylphosphine, making it more water-soluble and easier to remove by extraction. However, this will not remove the already formed triphenylphosphine oxide. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is a general protocol and may need to be optimized for your specific reaction mixture.
-
Prepare the Column: Select a suitable size column and pack it with silica gel using a slurry method with your chosen non-polar solvent (e.g., hexanes or petroleum ether).
-
Load the Sample: Dissolve your crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed sample to the top of the column.
-
Elute the Column: Start eluting the column with a non-polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). The less polar impurities will elute first, followed by your product, and then the more polar impurities.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This method is suitable if your product is a solid at room temperature.[3]
-
Choose a Suitable Solvent: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be insoluble or highly soluble in the solvent at all temperatures.[3]
-
Dissolve the Crude Product: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the product is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. Cooling the solution further in an ice bath can promote further crystallization.[3]
-
Isolate the Crystals: Collect the crystals by vacuum filtration.
-
Wash the Crystals: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.[3]
-
Dry the Crystals: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Comparison of Common Purification Methods
| Method | Principle | Typical Yield (%) | Achievable Purity (%) | Advantages | Disadvantages |
| Flash Column Chromatography | Differential adsorption of components onto a stationary phase. | 60-90 | >98 | Widely applicable, good for separating complex mixtures. | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[3] | 50-80 | >99 | Can yield very pure material, relatively inexpensive. | Only applicable to solids, yield can be lower than chromatography. |
| Distillation | Separation based on differences in boiling points. | 40-70 | >95 | Good for volatile compounds, can be scaled up. | Not suitable for heat-sensitive compounds, may not separate compounds with close boiling points. |
| Liquid-Liquid Extraction | Partitioning of a compound between two immiscible liquid phases. | Varies | Can be effective for initial cleanup. | Simple and quick for removing certain types of impurities. | Limited separation power for compounds with similar solubility. |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for impurity identification and removal.
References
Strategies to improve the regioselectivity of reactions with thietanes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving thietanes, with a specific focus on controlling regioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My nucleophilic ring-opening of an unsymmetrical thietane is resulting in a mixture of regioisomers. What are the key factors controlling the regioselectivity?
Answer:
The regioselectivity of nucleophilic ring-opening reactions of unsymmetrical thietanes is primarily governed by a balance between steric and electronic effects, analogous to the well-studied chemistry of oxiranes and thiiranes.[1]
-
Steric Hindrance: In the absence of significant electronic influences or catalysis, nucleophilic attack generally occurs at the less sterically hindered carbon atom. This SN2-type mechanism is dominant when using strong, "hard" nucleophiles under neutral or basic conditions. For a 2-substituted thietane, this typically favors attack at the C4 position.
-
Electronic Effects: The electronic nature of substituents on the thietane ring can significantly influence the reaction's regioselectivity. Electron-withdrawing groups can make a carbon atom more electrophilic, while substituents capable of stabilizing a positive charge (e.g., aryl, vinyl groups) can promote attack at the more substituted carbon, especially under acidic conditions.
-
Catalysis: The presence of a Lewis acid or Brønsted acid is a critical factor. Acid catalysis can activate the thietane by coordinating to the sulfur atom, leading to a transition state with significant carbocationic character. This SN1-like mechanism favors nucleophilic attack at the carbon atom that can better stabilize the partial positive charge, which is typically the more substituted position.[1]
FAQ 2: How can I selectively promote nucleophilic attack at the more substituted carbon of a 2-substituted thietane?
Answer:
To favor nucleophilic attack at the more substituted carbon (the C2 position in a 2-substituted thietane), the reaction conditions should be tailored to promote an SN1-like mechanism where electronic effects dominate over steric hindrance.
Primary Strategy: Employ Acid Catalysis
The most effective strategy is the use of Lewis or Brønsted acid catalysts. The acid activates the C-S bond, leading to the formation of a stabilized carbocationic intermediate at the more substituted position.
-
Lewis Acids: Catalysts like B(C6F5)3, In(OTf)3, or various iron (III) salts can effectively promote the formation of a carbocationic intermediate.[2][3][4]
-
Brønsted Acids: Strong Brønsted acids such as triflimide (Tf2NH) can also be used to protonate the sulfur atom, facilitating ring-opening.[2][5]
This approach is particularly successful for Friedel-Crafts-type alkylations where electron-rich arenes or phenols act as nucleophiles, attacking the benzylic position of 3-arylthietan-3-ols (after oxidation to the thietane dioxide).[2]
Below is a logical workflow for choosing a strategy to control the regioselectivity of thietane ring-opening reactions.
FAQ 3: I want to functionalize the thietane ring itself without causing ring-opening. What methods are available for regioselective C-H functionalization?
Answer:
Regioselective functionalization of an intact thietane ring can be achieved through a lithiation and electrophile trapping sequence. This strategy allows for the introduction of substituents at specific positions, typically alpha to the sulfur atom (C2 and C4).
The process involves deprotonation of the thietane ring using a strong base, such as an organolithium reagent (e.g., n-hexyllithium), to form a stabilized carbanion. This lithiated intermediate can then react with a variety of electrophiles to introduce new functional groups.
By starting with a C2-substituted thietane 1-oxide, it is possible to achieve a second functionalization at the C4 position, leading to 2,4-disubstituted thietane 1-oxides with high regio- and stereoselectivity.[6][7] The stereochemical outcome of this process is often controlled by the deprotonation step.[7]
Quantitative Data Summary
The choice of catalyst can dramatically alter the regioselectivity of thietane reactions. The following table summarizes the impact of catalysis on the regioselectivity of Friedel-Crafts alkylation with 3-hydroxy-3-arylthietane 1,1-dioxides, which proceed via ring activation.
| Substrate | Nucleophile | Catalyst (mol%) | Temp (°C) | Product Position of Attack | Yield (%) | Reference |
| 3-hydroxy-3-(p-tolyl)thietane 1,1-dioxide | o-Cresol | Tf2NH (10) | 110 | C4-alkylation | 95 | [2] |
| 3-hydroxy-3-(p-tolyl)thietane 1,1-dioxide | Thiophenol | Tf2NH (10) | 40 | C3-sulfanylation | 93 | [2] |
| 3-hydroxy-3-(p-tolyl)thietane 1,1-dioxide | Resorcinol | Tf2NH (10) | 110 | C4-alkylation | 94 | [2] |
| 3-hydroxy-3-(p-tolyl)thietane 1,1-dioxide | Cholesterol | Tf2NH (10) | 110 | C2-alkylation (on phenol) | 71 | [2] |
Key Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Regioselective Alkylation of 3-Arylthietane 1,1-Dioxide with an Arene Nucleophile
This protocol is adapted from methodologies for the synthesis of 3,3-disubstituted thietane dioxides.[2]
Objective: To achieve regioselective C-C bond formation at the C3 position of the thietane dioxide ring by reacting a 3-hydroxy-3-arylthietane 1,1-dioxide with an electron-rich arene.
Materials:
-
3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide (1.0 equiv)
-
1,3-Dimethoxybenzene (1.5 equiv)
-
Triflimide (Tf2NH) (10 mol %)
-
1,2-Dichloroethane (DCE) as solvent
-
Anhydrous sodium sulfate (Na2SO4)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide (e.g., 0.2 mmol, 45.6 mg).
-
Add 1,3-dimethoxybenzene (0.3 mmol, 41.4 mg, 1.5 equiv).
-
Add triflimide (0.02 mmol, 5.6 mg, 0.1 equiv).
-
Add anhydrous 1,2-dichloroethane (2.0 mL) to the vial.
-
Seal the vial and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO3 (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-3-(2,4-dimethoxyphenyl)thietane 1,1-dioxide.
Visualized Mechanisms and Workflows
The mechanism of nucleophilic attack on a thietane ring is highly dependent on the reaction conditions, which dictates the regiochemical outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Origin of Catalysis and Regioselectivity of Lewis Acid-Catalyzed Diels-Alder Reactions with Tropone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regio- and Stereoselective Synthesis of Sulfur-Bearing Four-Membered Heterocycles: Direct Access to 2,4-Disubstituted Thietane 1-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Degradation pathways of organic thiocyanates under various conditions
Technical Support Center: Organic Thiocyanates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with organic thiocyanates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the degradation of these compounds.
Frequently Asked Questions (FAQs)
General Degradation
Q1: What are the primary degradation pathways for organic thiocyanates?
Organic thiocyanates (R-SCN) can degrade through several pathways depending on the conditions:
-
Chemical Degradation: This includes hydrolysis, oxidation, and reduction. Under acidic or basic conditions, they can be hydrolyzed to thiocarbamates.[1] Reduction typically cleaves the C-S bond to yield thiols.[2][3]
-
Thermal Degradation: At elevated temperatures, some organic thiocyanates may isomerize to the more stable isothiocyanates (R-NCS). The decomposition products can vary significantly based on the compound's structure and the temperature.[4]
-
Biological Degradation: Microorganisms primarily degrade thiocyanates through two enzymatic pathways: the carbonyl sulfide (COS) pathway and the cyanate (CNO) pathway.[5][6]
-
Photodegradation: In the presence of light, particularly UV light, and often with a photocatalyst, thiocyanates can be oxidized to species like cyanate, which then further degrade to ammonia, nitrates, and nitrites.[7]
Chemical Degradation & Synthesis
Q2: My organic thiocyanate is isomerizing to an isothiocyanate. How can I prevent this?
Isomerization to the corresponding isothiocyanate is a common issue, especially for allyl, benzyl, and acyl thiocyanates.[1][8] This reaction can be catalyzed by excess thiocyanate ions. To minimize this:
-
Control Stoichiometry: During synthesis, avoid using a large excess of the thiocyanate salt.
-
Temperature Control: The isomerization is often accelerated by heat. Perform reactions at the lowest effective temperature.[9]
-
Substrate Choice: Be aware that SN1-type substrates (e.g., benzyl halides) are more prone to forming isothiocyanates directly during synthesis.[1]
-
Purification: Promptly purify the product to remove any remaining thiocyanate salts that could catalyze isomerization during storage.
Q3: What are the expected products of hydrolyzing my organic thiocyanate?
Organic thiocyanates are hydrolyzed to thiocarbamates. This reaction is known as the Riemschneider thiocarbamate synthesis.[1]
Q4: I need to reduce my thiocyanate to a thiol. What methods are available?
Several methods exist for the reduction of organic thiocyanates to thiols (mercaptans):
-
Alkali Metal in Liquid Ammonia: A common method involves reacting the thiocyanate with an alkali metal (like sodium) in anhydrous liquid ammonia. This selectively cleaves the carbon-sulfur bond.[2]
-
Phosphorus Pentasulfide (P₂S₅): This reagent facilitates the reduction under mild conditions, often in refluxing toluene. It provides an alternative to methods requiring harsh reducing agents.[3]
-
Catalytic Hydrogenolysis: This method uses hydrogen gas with a catalyst, such as palladium on charcoal.[10]
-
Metal-Acid Combinations: Reagents like zinc and hydrochloric acid can be used, although the reaction can be slow.[2]
Q5: What are the typical products of oxidative degradation of thiocyanates?
Oxidation of thiocyanates can lead to various products depending on the oxidant and conditions. Electrochemical oxidation, for instance, can generate a thiocyanate radical (SCN•), which may then dimerize to form thiocyanogen ((SCN)₂).[11] In acidic media, trithiocyanate (SCN₃⁻) can also be formed.[12] Photochemical oxidation in wastewater treatment often results in cyanate, which is further broken down.[7]
Biological Degradation
Q6: How do I set up a biodegradation experiment for an organic thiocyanate?
A typical biodegradation experiment involves:
-
Source of Microorganisms: Use a mixed microbial culture from a relevant environment (e.g., activated sludge from an industrial wastewater treatment plant) or a specific bacterial strain known to degrade thiocyanates, such as Thiobacillus thioparus.[5][13]
-
Culture Medium: Prepare a suitable mineral salts medium. The organic thiocyanate can be supplied as the sole source of carbon, nitrogen, or sulfur, depending on the experimental goal.
-
Acclimation: If using a mixed culture, it may need to be acclimated to the thiocyanate by gradually increasing its concentration over time.
-
Incubation: Incubate the culture under controlled conditions (pH, temperature, aeration). For example, a co-culture of Klebsiella pneumoniae and Ralstonia sp. showed a degradation rate of 500 mg L⁻¹d⁻¹ at pH 6.0 and 37°C.[14]
-
Monitoring: Periodically take samples to measure the concentration of the thiocyanate and its degradation products using analytical techniques like HPLC or colorimetric methods.
Q7: What are the key enzymes and pathways in the microbial degradation of thiocyanates?
There are two primary metabolic pathways for microbial thiocyanate degradation:
-
Carbonyl Sulfide (COS) Pathway: This is the most commonly reported pathway in autotrophic bacteria. The enzyme thiocyanate hydrolase converts thiocyanate (SCN⁻) into carbonyl sulfide (COS) and ammonia (NH₃).[5][15] The COS is then further metabolized. This pathway has been identified in bacteria like Thiobacillus thioparus and Thiohalophilus thiocyanoxidans.[15][16]
-
Cyanate (CNO) Pathway: In this pathway, an enzyme hydrolyzes thiocyanate to cyanate (CNO⁻) and sulfide (S²⁻). The cyanate is then further hydrolyzed by the enzyme cyanase to carbon dioxide and ammonia.[5]
Troubleshooting Guides
Synthesis & Stability Issues
| Problem | Possible Cause | Suggested Solution |
| Low yield of organic thiocyanate during synthesis from alkyl halide. | Competition from the formation of the isothiocyanate isomer.[1] | Use a polar aprotic solvent. For substrates that favor SN2 reactions, this pathway is preferred. Avoid conditions that favor SN1 reactions (e.g., protic solvents, substrates forming stable carbocations). |
| Product decomposes or isomerizes during workup or purification. | Thermal instability or presence of catalytic impurities (e.g., residual thiocyanate ions).[9] | Use lower temperatures for solvent removal (rotary evaporation). Purify using methods that avoid excessive heat, such as column chromatography at room temperature. Ensure all glassware is clean and free of acidic or basic residues. |
| Unexpected formation of disulfides. | The thiocyanate product may be unstable and undergo further reactions. | Thiocyanates can be precursors to disulfides.[17] Re-evaluate the reaction conditions (temperature, reagents) and consider if a milder synthetic route is needed. |
Degradation Experiment Issues
| Problem | Possible Cause | Suggested Solution |
| Incomplete reduction of thiocyanate to thiol. | Insufficient reducing agent or inactive catalyst. | Ensure the correct stoichiometry of the reducing agent (e.g., P₂S₅, sodium in liquid ammonia).[2][3] If using catalytic hydrogenolysis, check the catalyst quality and ensure the system is free of catalyst poisons.[10] |
| Low efficiency in photodegradation experiments. | Incorrect wavelength, low light intensity, or inappropriate photocatalyst. | Ensure the light source emits at a wavelength absorbed by the thiocyanate or the photocatalyst. The degradation of thiocyanates can be less efficient than cyanides under the same conditions.[7] Consider using a more efficient photocatalyst like a ZnO-BiOI heterojunction, which has shown complete degradation in under 30 minutes.[18] |
| Inhibition of microbial culture in biodegradation studies. | Thiocyanate concentration is too high (toxicity) or presence of other inhibitory compounds. | Start with a lower concentration of thiocyanate and gradually increase it to acclimate the culture. The inhibitory concentration (Kᵢ) for a mixed culture was found to be 1,876 mg/L.[14] Ensure the wastewater or medium is free from other toxic substances like heavy metals. |
| No degradation observed in microbial culture. | The microbial population lacks the necessary enzymes, or environmental conditions are suboptimal. | Use a culture known to possess thiocyanate hydrolase or cyanase.[5] Optimize pH, temperature, and dissolved oxygen levels. For Thiobacillus, ensure autotrophic conditions are met.[13] |
Quantitative Data Summary
Table 1: Efficiency of Thiocyanate Biodegradation
| Organism/Culture | Initial SCN⁻ Conc. (mg/L) | Conditions | Degradation Efficiency/Rate | Reference |
|---|---|---|---|---|
| Mixed Culture (Activated Sludge) | 110 | 120 hours | Complete removal | [13] |
| Mixed Culture (Activated Sludge) | 360 - 610 | 120 hours | 13 - 19% removal | [13] |
| Klebsiella pneumoniae & Ralstonia sp. | 2500 | pH 6.0, 37°C | 500 mg L⁻¹d⁻¹ | [14] |
| Two-stage Activated Sludge | 1818 | 46 hours HRT, DO 3-6 mg/L | >99% removal |[19] |
Table 2: Efficiency of Thiocyanate Photodegradation
| Method | Initial SCN⁻ Conc. (mg/L) | Conditions | Degradation Efficiency/Time | Reference |
|---|---|---|---|---|
| Simulated Solar Light (no catalyst) | ~200 | 6 hours | ~70% conversion | [7] |
| UVC Lamp + TiO₂ | 200 | 4-5 hours | Complete degradation | [7] |
| ZnO-[10%]BiOI Heterojunction | 40 | Simulated solar, 5 mg catalyst | 100% degradation in <30 min | [18] |
| UVC/PS/Fe³⁺ | 100 | 222 nm KrCl excilamp | 99.99% conversion in 40 min |[20] |
Experimental Protocols
Protocol 1: Reduction of Organic Thiocyanate to Thiol using P₂S₅
This protocol is adapted from Maurya et al. and provides a method using phosphorus pentasulfide.[3]
Materials:
-
Organic thiocyanate (10 mmol)
-
Phosphorus pentasulfide (P₂S₅) (2.22 g, 10 mmol)
-
Toluene (25 mL)
-
Ethyl acetate
-
Water
-
Sodium sulfate (anhydrous)
-
Round bottom flask, reflux condenser, magnetic stirrer
-
TLC setup for monitoring
Procedure:
-
Dissolve the organic thiocyanate (10 mmol) in toluene (25 mL) in a round bottom flask.
-
Add phosphorus pentasulfide (P₂S₅) (10 mmol) to the solution.
-
Heat the resulting suspension to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude thiol by flash chromatography.
Protocol 2: General Setup for a Microbial Degradation Assay
This protocol provides a general framework for assessing the biodegradability of a thiocyanate compound.
Materials:
-
Microbial inoculum (e.g., activated sludge, pure culture)
-
Basal mineral salts medium (autotrophic or heterotrophic as needed)
-
Organic thiocyanate stock solution
-
Shake flasks or bioreactor
-
Incubator shaker
-
pH meter, dissolved oxygen probe
-
Analytical equipment (e.g., HPLC, IC)
Procedure:
-
Prepare Medium: Autoclave the basal mineral salts medium. Allow it to cool.
-
Inoculate: Add the microbial inoculum to the sterile medium in the shake flasks or bioreactor. The volume of inoculum is typically 1-10% (v/v).
-
Add Substrate: Spike the flasks with the organic thiocyanate from the stock solution to the desired initial concentration (e.g., 50-100 mg/L). Include a control flask with inoculum but no thiocyanate, and a sterile control with thiocyanate but no inoculum.
-
Incubate: Place the flasks in an incubator shaker at a controlled temperature (e.g., 30-37°C) and agitation speed (e.g., 150 rpm).[14]
-
Monitor Parameters: Regularly check and adjust the pH if necessary. If using a bioreactor, monitor and control dissolved oxygen.
-
Sample Collection: At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw aliquots from each flask under sterile conditions.
-
Sample Preparation: Immediately filter the samples (e.g., through a 0.22 µm syringe filter) or centrifuge to remove biomass.
-
Analysis: Analyze the supernatant for the concentration of the parent thiocyanate and potential degradation products (e.g., sulfate, ammonia, cyanate) using appropriate analytical methods.
References
- 1. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 2. US3129262A - Reduction of organic thiocyanates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thiocyanate Degradation Pathway [eawag-bbd.ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. Photochemical Degradation of Cyanides and Thiocyanates from an Industrial Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EP0892781B1 - Catalytic hydrogenolysis of organic thiocyanates and disulfides to thiols - Google Patents [patents.google.com]
- 11. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]
- 12. worldscientific.com [worldscientific.com]
- 13. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 14. Biodegradation of thiocyanate using co-culture of Klebsiella pneumoniae and Ralstonia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A thiocyanate hydrolase of Thiobacillus thioparus. A novel enzyme catalyzing the formation of carbonyl sulfide from thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thiocyanate hydrolase, the primary enzyme initiating thiocyanate degradation in the novel obligately chemolithoautotrophic halophilic sulfur-oxidizing bacterium Thiohalophilus thiocyanoxidans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity [mdpi.com]
- 18. Efficient Photodegradation of Thiocyanate Ions in Mining Wastewater Using a ZnO-BiOI Heterojunction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Nucleophilic Substitution on Thietan-3-yl Thiocyanate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thietan-3-yl thiocyanate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during nucleophilic substitution reactions on this highly reactive substrate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so reactive in nucleophilic substitution reactions?
The reactivity of this compound is attributed to the inherent ring strain of the four-membered thietane ring. This strain is released during the transition state of the substitution reaction, thus lowering the activation energy. Additionally, the sulfur atom in the ring can provide anchimeric assistance (neighboring group participation), stabilizing the transition state and further accelerating the reaction. However, this high reactivity can also lead to challenges in controlling the reaction and preventing side products. It has been noted that similar compounds, such as 3-thietanyl tosylate, are often unstable and difficult to isolate due to this enhanced reactivity.
Q2: What are the most common side reactions to expect?
The most prevalent side reaction is the nucleophilic ring-opening of the thietane ring. Due to the ring strain, nucleophiles can attack the carbon atoms adjacent to the sulfur (C2 or C4), leading to the formation of linear thioethers instead of the desired substituted thietane. Another potential side reaction is elimination, which can lead to the formation of thiete-1,1-dioxide, particularly under basic conditions with oxidized substrates[1].
Q3: How does the choice of nucleophile affect the reaction outcome?
The nature of the nucleophile is critical. "Soft" nucleophiles, such as thiolates, tend to favor substitution at the C3 position. "Hard" nucleophiles, especially strong bases, are more likely to induce ring-opening or elimination reactions. The size of the nucleophile also plays a role; bulky nucleophiles may face steric hindrance, which can decrease the rate of the desired substitution reaction[2].
Q4: Is the thiocyanate group a good leaving group in this context?
The thiocyanate anion (SCN⁻) is a reasonably good leaving group, comparable to halides in some systems. Its stability is enhanced by resonance. However, its effectiveness can be influenced by the solvent and reaction conditions. In the context of the highly reactive thietan-3-yl system, its leaving group ability is generally sufficient for substitution to occur, provided that competing side reactions are minimized.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired substituted product. | 1. Ring-opening is the dominant reaction pathway. 2. Decomposition of the starting material. this compound may be unstable under the reaction conditions.3. Poor nucleophilicity of the attacking species. | 1. Use a "softer" nucleophile. Consider thiolates or other sulfur-based nucleophiles.2. Lower the reaction temperature. This can favor the desired substitution over higher activation energy side reactions.3. Screen different solvents. Aprotic polar solvents like DMF or acetonitrile often favor S(_N)2 reactions.4. Use a nucleophile with a higher concentration to favor the bimolecular substitution reaction. |
| Formation of multiple unidentified byproducts. | 1. Complex reaction mixture due to a combination of substitution, elimination, and ring-opening. 2. Reaction of the product with the nucleophile or starting material. | 1. Perform the reaction at a lower temperature to improve selectivity.2. Use a less basic nucleophile if elimination is suspected.3. Monitor the reaction closely by TLC or LC-MS to identify the optimal reaction time and quench the reaction before significant byproduct formation occurs.4. Consider a two-step approach: activate the 3-position with a more stable leaving group if direct substitution is problematic. |
| Inconsistent reaction rates or yields. | 1. Moisture or other impurities in the reagents or solvent. 2. Variability in the quality or stability of the this compound starting material. | 1. Use anhydrous solvents and reagents. 2. Ensure the starting material is pure and has not decomposed. Consider fresh preparation or purification before use.3. Maintain strict control over reaction temperature. |
Experimental Protocols
While a specific, optimized protocol for nucleophilic substitution on this compound is not widely available in the literature, the following general procedures for related substitutions on 3-substituted thietanes can be adapted.
Protocol 1: General Nucleophilic Substitution with an Amine Nucleophile (e.g., Synthesis of a 3-Aminothietane Derivative)
This protocol is adapted from general methods for the synthesis of 3-aminothietanes[3][4].
-
Preparation of Reactants:
-
Dissolve this compound (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., acetonitrile or DMF) to a concentration of 0.1-0.5 M.
-
Prepare a solution of the amine nucleophile (1.1-2.0 eq) in the same solvent. The use of a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq) may be necessary if the amine is used as its salt.
-
-
Reaction:
-
Add the amine solution to the this compound solution dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
-
Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Nucleophilic Substitution with a Thiol Nucleophile
This protocol is based on general principles of S(_N)2 reactions with thiolates[1][5].
-
Preparation of the Thiolate:
-
Dissolve the thiol (1.1 eq) in an anhydrous aprotic solvent (e.g., THF or DMF).
-
Add a suitable base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C to generate the thiolate in situ. Stir for 30 minutes.
-
-
Reaction:
-
Cool the thiolate solution to 0 °C.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature. Stir for an additional 4-12 hours.
-
-
Monitoring and Work-up:
-
Follow the same monitoring and work-up procedures as described in Protocol 1.
-
Data Presentation
Due to the limited availability of specific quantitative data for nucleophilic substitution on this compound, the following table provides an illustrative summary of expected outcomes based on the reactivity of similar 3-substituted thietanes and general principles of nucleophilic substitution.
| Nucleophile | Leaving Group | Solvent | Temperature (°C) | Typical Yield Range (%) | Primary Side Reaction(s) |
| Aniline | -SCN | Acetonitrile | 25-50 | 40-60 | Ring-opening |
| Sodium Azide | -SCN | DMF | 0-25 | 50-70 | Ring-opening |
| Sodium Thiophenoxide | -SCN | THF | 0-25 | 60-80 | Minimal |
| Piperidine | -SCN | Ethanol | 50 | 30-50 | Ring-opening, Elimination |
| Sodium Methoxide | -SCN | Methanol | 25 | <20 | Ring-opening, Elimination |
Note: These values are estimates and will vary depending on the specific substrate and reaction conditions.
Visualizations
Experimental Workflow for Nucleophilic Substitution
Caption: A generalized workflow for nucleophilic substitution on this compound.
Reaction Pathways and Potential Side Reactions
Caption: Competing reaction pathways in the nucleophilic substitution of this compound.
References
Technical Support Center: Overcoming Solubility Issues of Thietan-3-yl Thiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with Thietan-3-yl thiocyanate in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What are the initial troubleshooting steps?
A2: When encountering solubility issues, a systematic approach is recommended. Start with simple physical methods before resorting to chemical modifications of your reaction system. The initial steps should include:
-
Sonication: Utilize an ultrasonic bath to provide mechanical agitation, which can help break down solid aggregates and enhance dissolution.[1]
-
Gentle Heating: Carefully warming the reaction mixture can significantly increase the solubility of many organic compounds. However, be cautious of potential degradation of this compound or other reagents at elevated temperatures.
-
Extended Stirring: Ensure vigorous and prolonged stirring to maximize the contact time between the solute and the solvent.
Q3: Can I use a co-solvent to improve the solubility of this compound?
A3: Yes, using a co-solvent is a very effective strategy.[2][3] A co-solvent is a small amount of a secondary solvent added to the primary reaction medium to increase the solubility of a poorly soluble compound. The choice of co-solvent depends on the primary solvent and the properties of this compound. For instance, if your primary solvent is moderately polar (e.g., acetonitrile), adding a small amount of a more polar aprotic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) could be beneficial. Conversely, if you are using a non-polar solvent like toluene, a small addition of a moderately polar solvent like tetrahydrofuran (THF) might be effective. It is advisable to perform small-scale solubility tests with different co-solvent systems before proceeding with your reaction.
Q4: Are there any alternative, solvent-free methods to circumvent solubility issues?
A4: For reactants that are particularly difficult to dissolve, solvent-free reaction conditions can be an option. Techniques like ball milling can be used to carry out reactions in the solid phase, thus eliminating the need for a solvent altogether.[4] This method involves mechanically grinding the reactants together, often with a catalytic amount of a liquid additive, to initiate the chemical reaction.
Troubleshooting Guide
This guide provides a structured approach to systematically address and overcome solubility issues with this compound in your experiments.
Problem: this compound is not dissolving in the chosen reaction solvent.
Workflow for Troubleshooting Solubility Issues
Caption: A workflow diagram for troubleshooting solubility issues of this compound.
Data Presentation
While specific quantitative solubility data for this compound is not available, the following table provides a qualitative guide to the expected solubility in common organic solvents based on general chemical principles and the properties of related compounds. "Like dissolves like" is a key principle here; the polarity of the solvent should be matched with the polarity of the solute.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexanes, Toluene | Poor to Sparingly Soluble | The polar thiocyanate group limits solubility in highly non-polar solvents. |
| Ethereal | Diethyl ether, Tetrahydrofuran (THF) | Sparingly to Moderately Soluble | THF, being more polar than diethyl ether, is likely a better solvent. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderately Soluble | These solvents have moderate polarity and are often good solvents for a range of organic compounds. |
| Polar Aprotic | Acetonitrile (MeCN), Acetone | Moderately to Readily Soluble | These solvents are polar enough to interact favorably with the thiocyanate group. |
| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Readily Soluble | These are strong polar solvents capable of dissolving a wide range of polar organic compounds.[5] |
| Polar Protic | Methanol, Ethanol | Sparingly to Moderately Soluble | The potential for hydrogen bonding with the solvent may be limited. |
| Aqueous | Water | Poorly Soluble | The hydrophobic thietane ring will likely limit solubility in water. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted to address the solubility of this compound in a typical nucleophilic substitution reaction.
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction with In-Situ Solubilization
This protocol describes a general approach for a reaction where this compound is expected to have limited solubility.
Logical Flow of the Experimental Protocol
Caption: A logical workflow for a nucleophilic substitution reaction involving this compound.
Methodology:
-
To a stirred solution of the nucleophile (1.0 eq.) and any other soluble reagents in the chosen primary solvent (e.g., acetonitrile, 10 mL/mmol of nucleophile) at room temperature, add this compound (1.1 eq.).
-
Observe the mixture. If the this compound does not fully dissolve, apply the following steps sequentially: a. Place the reaction vessel in an ultrasonic bath for 15-30 minutes. b. If dissolution is still incomplete, gently warm the mixture to 40-50 °C with continuous stirring. Monitor for any signs of decomposition (color change, gas evolution). c. If the solid persists, add a co-solvent (e.g., DMF or DMSO) dropwise until a homogenous solution is obtained. Start with a small volume (e.g., 5-10% of the total solvent volume).
-
Once the this compound is fully dissolved, proceed with the reaction as planned (e.g., heating to the desired reaction temperature, extended stirring).
-
Monitor the reaction progress by standard techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform the appropriate aqueous work-up and purification of the product.
Protocol 2: Small-Scale Solvent and Co-Solvent Screening
Before committing to a large-scale reaction, it is prudent to perform small-scale solubility tests.
Methodology:
-
In separate small vials, add a few milligrams of this compound.
-
To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from Table 1.
-
Observe the solubility at room temperature with gentle agitation.
-
For solvents where the compound is poorly soluble, test the effect of sonication and gentle heating.
-
To identify a suitable co-solvent system, take a vial with the primary reaction solvent where solubility is poor and add a potential co-solvent (e.g., DMF, DMSO) dropwise, observing for dissolution.
-
Record the approximate amount of co-solvent required to achieve full dissolution. This will provide a good starting point for your reaction scale-up.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety protocols for working with thiocyanate reagents in the lab
This guide provides essential safety protocols, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiocyanate reagents. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with thiocyanate reagents?
A1: The primary hazards of thiocyanate reagents include:
-
Toxicity: Thiocyanates are harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Ingestion can lead to symptoms such as disorientation, weakness, low blood pressure, confusion, psychotic behavior, muscular spasms, and convulsions.[1]
-
Release of Toxic Gas: Contact with acids liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[1][3][4]
-
Irritation: They can cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Ammonium thiocyanate, in particular, is noted as an eye irritant.[5]
-
Chronic Effects: Prolonged or repeated exposure may affect the central nervous system and thyroid gland, potentially leading to hypothyroidism.[3][6][7][8][9]
Q2: What are the initial symptoms of thiocyanate exposure I should watch for?
A2: Early symptoms of exposure can include irritation of the nose and throat, coughing, nausea, vomiting, diarrhea, weakness, confusion, and dizziness.[3][10] Skin contact may cause redness and irritation.[2]
Q3: What should I do in case of accidental skin or eye contact with a thiocyanate solution?
A3:
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11][12]
-
Skin Contact: Promptly remove contaminated clothing and wash the affected skin area with copious amounts of soap and water.[10][11][12]
Q4: How should I properly store thiocyanate reagents?
A4: Store thiocyanate reagents in tightly closed containers in a cool, dry, and well-ventilated area.[3][13] They should be kept separate from acids, bases, strong oxidizing agents, and food and feedstuffs.[3] Some thiocyanates are also light and moisture sensitive.[1][12][14]
Q5: Can I dispose of small amounts of thiocyanate waste down the drain?
A5: No, thiocyanate waste should be treated as hazardous waste and disposed of according to local, state, and federal regulations.[10][15] Do not mix with other waste streams, especially acidic waste, to prevent the generation of hydrogen cyanide gas.[11]
Troubleshooting Guide
Problem: I smell a faint almond-like odor during my experiment.
-
Possible Cause: This odor could indicate the presence of hydrogen cyanide (HCN) gas, which may have formed due to the accidental acidification of your thiocyanate reagent.
-
Solution:
-
Immediately cease the experiment and ensure the area is well-ventilated. If working in a fume hood, ensure it is functioning correctly.
-
If the odor persists or you feel unwell, evacuate the area and alert your lab supervisor or safety officer.
-
Review your experimental protocol to identify any potential sources of acid contamination. Ensure all glassware is properly cleaned and that you are not using any acidic solutions in proximity to your thiocyanate reagents without appropriate precautions.
-
Problem: My thiocyanate solution has changed color or appears cloudy.
-
Possible Cause: This could be due to contamination or decomposition of the reagent. Some thiocyanates are sensitive to light and moisture, which can cause degradation over time.[1][12][14]
-
Solution:
Problem: I am observing inconsistent results in my colorimetric assay for iron (III).
-
Possible Cause: The formation of the iron (III) thiocyanate complex is pH-sensitive. Variations in the pH of your samples or reagents can lead to inconsistent color development.
-
Solution:
-
Ensure that the pH of all solutions is controlled and consistent across all samples and standards.
-
Verify the concentration of your stock solutions.
-
Use high-purity water and reagents to minimize interference from other ions.
-
Quantitative Hazard Data
The following table summarizes key toxicity data for common thiocyanate reagents. This information is essential for risk assessment and for understanding the potential severity of exposure.
| Chemical Name | CAS Number | Oral LD50 (Rat) | Health Hazards Summary |
| Sodium Thiocyanate | 540-72-7 | 764 mg/kg[1][4][11] | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye damage. Contact with acids liberates very toxic gas.[1][4][11][16] |
| Potassium Thiocyanate | 333-20-0 | 854 mg/kg[13][14] | Harmful by inhalation, in contact with skin, and if swallowed. Contact with acids liberates very toxic gas.[3] |
| Ammonium Thiocyanate | 1762-95-4 | 750 mg/kg[8] | Harmful if swallowed. Contact can irritate and burn the skin and eyes. Breathing can irritate the nose and throat.[10] |
Detailed Experimental Protocols
Protocol 1: Colorimetric Determination of Iron (III) using Potassium Thiocyanate
This protocol describes a standard method for the quantitative determination of iron (III) in an aqueous sample.
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 1000 ppm Iron (III) by dissolving the appropriate amount of ferric chloride (FeCl₃) in deionized water containing a small amount of hydrochloric acid to prevent hydrolysis.
-
From the stock solution, prepare a series of calibration standards ranging from 1 to 10 ppm Iron (III).
-
-
Sample Preparation:
-
Acidify the unknown sample with a few drops of concentrated nitric acid to ensure all iron is in the +3 oxidation state.
-
Dilute the sample as necessary to bring the iron concentration within the calibration range.
-
-
Color Development:
-
To 10 mL of each standard and sample solution in separate volumetric flasks, add 1 mL of a 10% (w/v) potassium thiocyanate (KSCN) solution.
-
Dilute to the mark with deionized water and mix thoroughly.
-
-
Spectrophotometric Measurement:
-
Allow the solutions to stand for 10 minutes for full color development.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (approximately 480 nm) using a spectrophotometer. Use a reagent blank (deionized water and KSCN) to zero the instrument.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the iron (III) standards.
-
Determine the concentration of iron (III) in the sample from the calibration curve.
-
Safety Precautions for this Protocol:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Handle concentrated acids in a chemical fume hood.
-
Avoid contact between the potassium thiocyanate solution and any acids outside of the designated reaction flasks to prevent the formation of hydrogen cyanide gas.
-
Dispose of all waste solutions containing thiocyanate as hazardous waste.
Visual Safety Guides
Emergency Spill Response Workflow
The following diagram outlines the appropriate steps to take in the event of a thiocyanate reagent spill.
Caption: Workflow for responding to a thiocyanate reagent spill.
Personal Protective Equipment (PPE) Selection Guide
This decision tree will help you select the appropriate PPE when working with thiocyanate reagents.
References
- 1. AMMONIUM THIOCYANATE - Ataman Kimya [atamanchemicals.com]
- 2. Potassium Thiocyanate: Properties, Uses & Safety Explained [vedantu.com]
- 3. westliberty.edu [westliberty.edu]
- 4. Chronic cyanide exposure: a clinical, radioisotope, and laboratory study. | Occupational & Environmental Medicine [oem.bmj.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. ejom.journals.ekb.eg [ejom.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. Chronic cyanide exposure: a clinical, radioisotope, and laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Potassium Thiocyanate: Chemical Synthesis, Colorimetry & Safety - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Ammonium thiocyanate - Wikipedia [en.wikipedia.org]
- 13. nj.gov [nj.gov]
- 14. americanchemistry.com [americanchemistry.com]
- 15. Potassium thiocyanate - Wikipedia [en.wikipedia.org]
- 16. fao.org [fao.org]
Validation & Comparative
A Comparative Guide to the Validation of Biological Assays Using Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
While specific data regarding the direct application of Thietan-3-yl thiocyanate in the validation of biological assays is not extensively available in current literature, the broader class of isothiocyanate compounds offers a wealth of well-documented applications. This guide provides a comprehensive comparison of established isothiocyanates and their alternatives in key biological assays, focusing on protein labeling for immunoassays and protein sequencing.
I. Fluorescent Labeling for Immunoassays: A Comparison of FITC and Alternatives
Fluorescein isothiocyanate (FITC) is a widely utilized fluorescent probe for labeling proteins, particularly antibodies, in a variety of immunoassays such as flow cytometry and fluorescence microscopy.[1][2][3] The isothiocyanate group reacts with primary amine groups on the protein to form a stable thiourea bond.[2][4]
Data Presentation: Comparison of Fluorescent Labeling Reagents
| Feature | Fluorescein Isothiocyanate (FITC) | Alexa Fluor™ Dyes | Cyanine (Cy™) Dyes |
| Excitation (max) | ~495 nm[2] | Wide range of wavelengths available | Wide range of wavelengths available |
| Emission (max) | ~525 nm[2] | Wide range of wavelengths available | Wide range of wavelengths available |
| Quantum Yield | Moderate | High | High |
| Photostability | Moderate (subject to photobleaching) | High | Moderate to High |
| pH Sensitivity | Fluorescence is pH-sensitive | Less pH-sensitive | Less pH-sensitive |
| Brightness | Good | Excellent | Excellent |
| Common Coupling Chemistry | Isothiocyanate | NHS ester, Maleimide, etc. | NHS ester, Maleimide, etc. |
Experimental Protocol: FITC Labeling of Antibodies
This protocol is a generalized procedure for conjugating FITC to an antibody.[1][2][4][5]
Materials:
-
Purified antibody (1-2 mg/mL) in an amine-free buffer (e.g., PBS)
-
FITC solution (1 mg/mL in anhydrous DMSO, freshly prepared)
-
Labeling Buffer: 0.1 M Carbonate-bicarbonate buffer, pH 9.0
-
Quenching Reagent: 1.5 M hydroxylamine, pH 8.5
-
Purification column (e.g., Sephadex G-25)
-
Dialysis tubing or centrifugal filtration devices
Procedure:
-
Antibody Preparation: Dialyze the purified antibody against the labeling buffer overnight at 4°C to remove any amine-containing contaminants.
-
Concentration Adjustment: Adjust the antibody concentration to 1-2 mg/mL with the labeling buffer.
-
FITC Addition: While gently stirring the antibody solution, slowly add the FITC solution. The optimal molar ratio of FITC to antibody should be empirically determined but a starting point of 10:1 to 20:1 is common.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark with continuous gentle stirring.
-
Quenching: Add the quenching reagent to stop the reaction and incubate for 30 minutes at room temperature.
-
Purification: Separate the FITC-conjugated antibody from unreacted FITC using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Determination of Fluorophore-to-Protein (F/P) Ratio: Measure the absorbance of the conjugate at 280 nm (for protein) and 495 nm (for FITC). The F/P ratio can be calculated using a standard formula. An optimal F/P ratio is typically between 4 and 8.
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.
Experimental Workflow: Antibody Labeling and Immunoassay
Caption: Workflow for antibody labeling with FITC and subsequent use in a flow cytometry immunoassay.
II. Protein Sequencing: Phenyl Isothiocyanate (PITC) in Edman Degradation
Phenyl isothiocyanate (PITC) is the key reagent in Edman degradation, a classical method for sequencing amino acids in a peptide or protein from the N-terminus.[6][7] PITC reacts with the N-terminal amino group under alkaline conditions, and subsequent treatment with acid cleaves the N-terminal amino acid as a phenylthiohydantoin (PTH)-amino acid derivative, which can be identified by chromatography.[6]
Data Presentation: Comparison of Protein Sequencing Methods
| Feature | Edman Degradation (PITC) | Mass Spectrometry (MS)-Based Proteomics |
| Principle | Sequential chemical degradation of N-terminal amino acids.[6][7] | Fragmentation of peptides and mass analysis of fragments. |
| Throughput | Low (one protein at a time) | High (thousands of proteins in a single run) |
| Sample Requirement | Picomole to nanomole amounts of purified protein | Femtomole to picomole amounts of complex mixtures |
| Sequence Length | Typically 20-50 residues | Can identify peptides throughout the protein sequence |
| Post-TranslationalModification (PTM) Analysis | Limited | Can identify a wide range of PTMs |
| De Novo Sequencing | Yes | Possible, but more complex than database searching |
| Instrumentation | Automated protein sequencer | Mass spectrometer (e.g., Orbitrap, TOF) |
Experimental Protocol: Overview of Edman Degradation
A detailed, step-by-step protocol for automated Edman degradation is instrument-specific. However, the fundamental chemical steps are as follows:
-
Coupling: The purified protein or peptide is reacted with PITC in a basic buffer (e.g., N-trimethylamine) to form a phenylthiocarbamoyl (PTC)-peptide.
-
Cleavage: The PTC-peptide is treated with a strong anhydrous acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ)-amino acid.
-
Conversion: The ATZ-amino acid is extracted and treated with a weaker aqueous acid to convert it into the more stable phenylthiohydantoin (PTH)-amino acid derivative.
-
Identification: The PTH-amino acid is identified by a method such as reverse-phase high-performance liquid chromatography (HPLC) by comparing its retention time to known standards.
-
Cycle Repetition: The shortened peptide is returned to the beginning of the cycle for the next round of degradation.
Signaling Pathway: Nrf2 Activation by Sulforaphane (An Isothiocyanate)
While not a direct assay validation tool, the isothiocyanate sulforaphane is a well-studied activator of the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress. Understanding such pathways is crucial for interpreting many biological assays.
Caption: Simplified Nrf2 signaling pathway activated by the isothiocyanate sulforaphane.
References
- 1. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. youdobio.com [youdobio.com]
- 5. abcam.com [abcam.com]
- 6. nbinno.com [nbinno.com]
- 7. letstalkacademy.com [letstalkacademy.com]
A Comparative Analysis of Cyanating Agents: Performance, Safety, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative analysis of various cyanating agents based on available scientific literature. Initial searches for "Thietan-3-yl thiocyanate" as a cyanating agent did not yield specific performance data. Therefore, this document focuses on a comparison of well-documented thiocyanates and other common cyanating agents to provide a useful reference for cyanation reactions.
The introduction of a cyano group is a fundamental transformation in organic synthesis, providing a versatile handle for the preparation of a wide range of functional groups, including amines, carboxylic acids, amides, and tetrazoles.[1] The choice of a cyanating agent is critical and depends on factors such as substrate scope, reaction conditions, functional group tolerance, safety, and cost. This guide provides a comparative overview of several classes of cyanating agents, including thiocyanates, traditional cyanide salts, silyl cyanides, and modern electrophilic cyanating reagents.
Quantitative Performance Data of Selected Cyanating Agents
The following tables summarize the performance of various cyanating agents in the cyanation of different substrates. It is important to note that the reaction conditions are not identical across all examples, as they have been optimized for each specific reagent and substrate.
Table 1: Cyanation of Aryl Halides and Related Substrates
| Cyanating Agent | Substrate | Catalyst/Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Thiocyanate Agents | |||||||
| Benzyl Thiocyanate | 4-Iodoanisole | Pd(PPh₃)₄, CuTC | Dioxane | 100 | 16 | 95 | |
| Potassium Thiocyanate (in situ) | N-Methyl-N-phenyl-amine | (NH₄)₂S₂O₈ | H₂O/CH₃CN | 60 | 12 | 85 | [2] |
| Traditional Cyanide Salts | |||||||
| Potassium Cyanide (KCN) | 4-Bromotoluene | Pd₂(dba)₃, dppf | DMA | 120 | 2 | 92 | |
| Potassium Hexacyanoferrate(II) | 4-Bromobenzonitrile | Pd/C | Toluene/H₂O | 110 | 24 | 98 | [3] |
| Silyl Cyanides | |||||||
| Trimethylsilyl Cyanide (TMSCN) | 1-(4-Methoxyphenyl)ethanol | InBr₃ | CH₂Cl₂ | RT | 0.17 | 99 | [4] |
| Cyanohydrins | |||||||
| Acetone Cyanohydrin | Chalcone | NaOEt | EtOH | RT | 2 | 90 | [5] |
| Electrophilic Cyanating Agents | |||||||
| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Indole | BF₃·OEt₂ | CH₂Cl₂ | RT | 1 | 92 | [6] |
| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Phenylboronic acid | [RhCp*Cl₂]₂, AgSbF₆ | DCE | 80 | 12 | 94 | [7][8] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Cyanation of Aryl Halides with KCN
To a solution of the aryl halide (1.0 mmol) in dimethylacetamide (DMA, 5 mL) is added potassium cyanide (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.05 mmol). The mixture is degassed with argon for 15 minutes and then heated to 120 °C for 2 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding aryl nitrile.[9]
General Procedure for Lewis Acid-Catalyzed Cyanation of Benzylic Alcohols with TMSCN
To a solution of the benzylic alcohol (1.0 mmol) in dichloromethane (5 mL) is added indium(III) bromide (0.1 mmol). Trimethylsilyl cyanide (1.2 mmol) is then added dropwise at room temperature. The reaction is stirred for 10-30 minutes, and the progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to give the desired nitrile.[4]
General Procedure for Electrophilic Cyanation of Indoles with NCTS
To a stirred solution of indole (1.0 mmol) in dichloromethane (10 mL) at room temperature is added N-cyano-N-phenyl-p-toluenesulfonamide (NCTS, 1.1 mmol). Boron trifluoride etherate (1.2 mmol) is then added dropwise. The reaction mixture is stirred at room temperature for 1 hour. After completion of the reaction (monitored by TLC), the mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to afford the 3-cyanoindole.[6]
Reaction Mechanisms and Experimental Workflows
Nucleophilic Cyanation of an Aryl Halide (Palladium-Catalyzed)
The palladium-catalyzed cyanation of aryl halides, often referred to as the Rosenmund-von Braun reaction, typically proceeds through a catalytic cycle involving oxidative addition, cyanide transfer, and reductive elimination.
Caption: Catalytic cycle for the Pd-catalyzed nucleophilic cyanation of an aryl halide.
Electrophilic Cyanation of an Arene
Electrophilic cyanating agents, such as NCTS, act as a source of "CN⁺". The reaction with an electron-rich arene is typically facilitated by a Lewis acid, which activates the cyanating agent.
Caption: General workflow for the electrophilic cyanation of an arene using NCTS.
Comparative Discussion
Thiocyanates (e.g., Benzyl Thiocyanate): These reagents serve as electrophilic cyanide sources, often requiring a transition metal catalyst for the cyanation of organometallic reagents or aryl halides.[10] They are generally less toxic than traditional cyanide salts but may require harsher reaction conditions. The reaction mechanism can be complex, involving the cleavage of the S-CN bond.
Traditional Cyanide Salts (KCN, NaCN): These are potent nucleophilic cyanide sources and are highly effective in a wide range of reactions, including the cyanation of alkyl and aryl halides.[9] However, their extreme toxicity and the potential for the release of hydrogen cyanide gas upon acidification necessitate stringent safety precautions and specialized handling procedures.[11][12][13]
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): This is a less toxic and more stable alternative to simple alkali metal cyanides.[3] The cyanide ions are strongly bound within the iron complex and require specific conditions, often with a promoter, to be released for reaction. It is considered a safer alternative for large-scale applications.
Trimethylsilyl Cyanide (TMSCN): TMSCN is a versatile and widely used cyanating agent. It can act as a nucleophilic cyanide source, often activated by a Lewis acid, for the cyanation of carbonyls, imines, and alcohols.[4] While still toxic, it is a liquid and can be easier to handle than solid cyanide salts.
Acetone Cyanohydrin: This is a convenient and relatively safe source of HCN, which can be generated in situ. It is particularly useful for the conjugate addition to α,β-unsaturated carbonyl compounds and for the formation of cyanohydrins from aldehydes and ketones.[5][14] It is considered a safer alternative to handling HCN gas directly.
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): NCTS is a modern, bench-stable, and relatively non-toxic electrophilic cyanating agent.[7][15] It has found broad application in the cyanation of a variety of nucleophiles, including arenes, heterocycles, and boronic acids, often under mild, metal-catalyzed conditions.[6][8] Its safety profile and high reactivity make it an attractive alternative to traditional cyanating agents.
Safety Considerations
Working with any cyanating agent requires a thorough understanding of the associated hazards.
-
Toxicity: Traditional cyanide salts like KCN and NaCN are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[16] TMSCN and acetone cyanohydrin are also toxic and can release hydrogen cyanide.[14] Safer alternatives like K₄[Fe(CN)₆] and NCTS significantly reduce the risk of acute cyanide poisoning.[3][17]
-
Hydrogen Cyanide (HCN) Release: A primary hazard associated with nucleophilic cyanide sources is the release of highly toxic and flammable HCN gas upon contact with acids.[13] All reactions involving cyanide salts should be performed in a well-ventilated fume hood, and the pH of the reaction mixture should be carefully controlled.
-
Handling and Storage: Cyanide salts should be stored in a cool, dry, and well-ventilated area, away from acids and oxidizing agents.[12] Secondary containment is recommended. All personnel must be trained in the proper handling and emergency procedures for cyanide exposure.[18]
References
- 1. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3 [organic-chemistry.org]
- 5. Acetone cyanohydrin - Enamine [enamine.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 10. Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00487F [pubs.rsc.org]
- 11. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Hazards associated with the handling of liquid cyanide [sheqmatesa.com]
- 14. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Potassium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]
- 17. researchgate.net [researchgate.net]
- 18. Lab Safety Guideline: Cyanide | Harvard Environmental Health and Safety [ehs.harvard.edu]
Comparative Biological Activity of Thietane Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of thietane-containing compounds. Due to the limited availability of specific data on Thietan-3-yl thiocyanate analogs, this guide focuses on the reported antiviral activities of a series of thietanose nucleosides, which represent a well-characterized class of thietane derivatives with available quantitative data.
This guide summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of experimental workflows and signaling pathways to support further research and development in this area.
Quantitative Biological Activity Data
The following table summarizes the anti-HIV activity and cytotoxicity of a series of d- and l-thietanose nucleoside analogs. These compounds were evaluated for their ability to inhibit HIV-1 replication in human peripheral blood mononuclear (PBM) cells.
| Compound ID | Chemical Name | Anti-HIV Activity (EC50 in µM)[1] | Cytotoxicity (CC50 in PBM cells in µM)[1] |
| 23 | d-uridine analog | 6.9 | >100 |
| 24 | d-cytidine analog | 1.3 | 25 |
| 25 | d-5-fluorocytidine analog | 5.8 | 15 |
| 52 | l-cytidine analog | 14.1 | 50 |
| AZT | Azidothymidine (Control) | 0.01 | >100 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of research findings. Below are protocols for common assays used to determine the biological activity of novel compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human breast cancer cell line (e.g., MCF-7)[5]
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[5]
-
Dimethyl sulfoxide (DMSO)[5]
-
96-well plates[5]
-
Microplate reader[2]
Procedure:
-
Seed cells in a 96-well plate at a density of 8x10³ cells/well in 100 µL of DMEM and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[5]
-
After 24 hours, treat the cells with various concentrations of the test compounds and incubate for another 24 hours.[5]
-
Following the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5] The cell viability is expressed as a percentage of the control (untreated cells).
Caspase-Glo® 3/7 Assay for Apoptosis Induction
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures caspase-3 and caspase-7 activities, which are key biomarkers of apoptosis.[7][8] The assay provides a luminogenic caspase-3/7 substrate, which is cleaved in the presence of active caspases to generate a "glow-type" luminescent signal.
Materials:
Procedure:
-
Seed cells in a white-walled 96-well plate at a desired density and treat with test compounds for the desired time period.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[7]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[7]
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate the plate at room temperature for 1 to 3 hours.[7]
-
Measure the luminescence of each sample using a luminometer.[8] An increase in luminescence compared to control cells indicates an induction of apoptosis.
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate a typical experimental workflow for screening anticancer compounds and a simplified apoptosis signaling pathway.
Caption: Experimental workflow for anticancer screening of thietane analogs.
Caption: Simplified signaling pathway for apoptosis induction.
References
- 1. Synthesis and Anti-HIV Activity of d- and l-Thietanose Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer test with the MTT assay method [bio-protocol.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT Assay [protocols.io]
- 5. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 8. Caspase 3/7 activity assay [bio-protocol.org]
Unveiling the Structure of Thietan-3-yl Thiocyanate: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the characterization of Thietan-3-yl thiocyanate, a heterocyclic compound with potential applications in medicinal chemistry. By presenting predicted data alongside experimental data for analogous compounds, this guide serves as a practical resource for the structural elucidation of this and similar molecules.
This document outlines the expected spectroscopic signatures of this compound in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are provided to facilitate the replication and adaptation of these methods.
Spectroscopic Analysis Workflow
The structural confirmation of this compound relies on a synergistic approach, integrating data from multiple spectroscopic techniques. The following workflow illustrates the logical progression of analysis:
Lack of Comparative Data on the Efficacy of Thietan-3-yl Thiocyanate in Different Solvent Systems
A comprehensive review of available scientific literature reveals a significant gap in an objective comparison of the efficacy of Thietan-3-yl thiocyanate across various solvent systems. Despite extensive searches of chemical databases and scholarly articles, no dedicated studies presenting quantitative data on the performance of this specific compound in different solvents were identified. This includes a lack of comparative data on reaction yields, kinetics, stability, or purity as a function of the solvent used in its synthesis or subsequent reactions.
While the scientific literature contains numerous reports on the synthesis and utility of organic thiocyanates and thietane-containing molecules in general, specific experimental details and comparative analyses for this compound are not publicly available. General principles of solvent effects on nucleophilic substitution reactions, which are often involved in the synthesis of such compounds, are well-established. However, the direct application of these general principles to predict the optimal solvent system for this compound without experimental data would be speculative.
For researchers, scientists, and drug development professionals interested in the application of this compound, this lack of comparative data necessitates a foundational study to screen various solvents. Such a study would be crucial to determine the optimal reaction conditions to maximize yield, purity, and stability, and to understand the kinetic profile of its formation or reactions.
General Considerations for Solvent Selection in Heterocyclic Thiocyanate Synthesis
In the absence of specific data for this compound, researchers may consider general principles of solvent effects on related chemical transformations. The choice of solvent can significantly influence the rate and outcome of reactions involving thiocyanate ions, which can act as ambident nucleophiles.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often employed in nucleophilic substitution reactions to introduce the thiocyanate group. These solvents are known to solvate the cation of the thiocyanate salt, leaving the thiocyanate anion relatively "naked" and more nucleophilic, which can lead to faster reaction rates.
-
Polar Protic Solvents: Solvents such as water, ethanol, and methanol can hydrogen bond with the thiocyanate anion, creating a solvent shell that can decrease its nucleophilicity and potentially slow down the reaction rate. However, they can be advantageous in terms of solubility of certain reagents and may influence the regioselectivity of the reaction.
-
Nonpolar Solvents: Solvents like toluene, hexane, and dichloromethane are generally less effective for reactions involving ionic reagents like alkali metal thiocyanates due to poor solubility.
An experimental workflow to determine the optimal solvent system for a reaction involving this compound would typically involve screening a range of solvents from these different classes under otherwise identical reaction conditions.
Unraveling the Metabolic Fate of Thietan-3-yl Thiocyanate: A Comparative Analysis of In Vitro and In Vivo Studies
A comprehensive examination of the metabolic pathways of Thietan-3-yl thiocyanate remains an area of nascent research, with no direct studies published to date. However, by drawing comparisons with structurally related thietane derivatives and other organic thiocyanates, a predictive metabolic landscape can be outlined. This guide synthesizes available data from analogous compounds to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential biotransformation of this compound, supported by relevant experimental data and detailed methodologies.
The metabolism of a xenobiotic is a critical determinant of its pharmacokinetic profile, efficacy, and potential toxicity. For this compound, a molecule featuring a four-membered sulfur-containing heterocycle (thietane) and a thiocyanate functional group, understanding its metabolic fate is paramount for any therapeutic development. In the absence of direct studies, this guide will explore the known metabolic pathways of its constituent chemical moieties to construct a hypothetical metabolic scheme.
Potential Metabolic Pathways
The biotransformation of this compound is anticipated to proceed through two primary routes targeting the thiocyanate group and the thietane ring.
1. Metabolism of the Thiocyanate Group:
Organic thiocyanates are known to undergo enzymatic and spontaneous transformations. A key metabolic outcome is the release of the thiocyanate anion (SCN⁻). Research on various organic thiocyanates has demonstrated that this conversion can occur without the intermediate formation of cyanide (CN⁻). However, in some instances, cyanide may be produced and subsequently detoxified to thiocyanate by the enzyme rhodanese.[1] Another potential metabolic route for organic thiocyanates is isomerization to the corresponding isothiocyanate, a reaction that can be catalyzed by thiocyanate ions themselves.
2. Metabolism of the Thietane Ring:
Data on the metabolism of the thietane ring is sparse. However, studies on other thietane-containing compounds, such as 2'-spirothietane uridine analogues, have indicated that the thietane moiety can render a molecule susceptible to rapid, liver-mediated metabolism.[2] The specific enzymatic pathways involved in the degradation of the thietane ring have not been fully elucidated but are likely to involve oxidation of the sulfur atom to a sulfoxide or sulfone, followed by potential ring opening.
Based on these general principles, a hypothetical metabolic pathway for this compound is proposed in the diagram below.
Caption: Hypothetical metabolic pathways for this compound.
Comparative Data on Metabolite Formation
While quantitative data for this compound is unavailable, the following table summarizes the types of metabolites observed in studies of analogous compounds. This provides a basis for predicting the classes of metabolites that might be expected from this compound.
| Compound Class | Parent Compound Example | Observed Metabolites | Study Type | Reference |
| Organic Thiocyanates | Various glucosinolate breakdown products | Thiocyanate anion (SCN⁻) | In vitro (human liver S9) | [1] |
| Thietane Derivatives | 2'-spirothietane uridine phosphoramidate | Active nucleoside triphosphate | In vivo (mouse) | [2] |
| Organic Isothiocyanates | Methyl, ethyl, butyl, and allyl isothiocyanate | Mercapturic acids | In vivo (rat) | [3] |
Experimental Protocols
To facilitate future research in this area, detailed methodologies from key studies on related compounds are provided below. These protocols can serve as a template for designing in vitro and in vivo experiments to investigate the metabolism of this compound.
In Vitro Metabolism with Human Liver S9 Fraction
This protocol is adapted from studies on the metabolic conversion of organic breakdown products of glucosinolates.[1]
Objective: To determine the in vitro conversion of a test compound to thiocyanate anion.
Materials:
-
Test compound (e.g., this compound)
-
Human liver S9 fraction
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Rhodanese
-
Potassium cyanide (KCN) as a potential intermediate control
-
Trichloroacetic acid (TCA) for reaction termination
-
Colorimetric reagent for thiocyanate detection (e.g., ferric nitrate)
Procedure:
-
Prepare a reaction mixture containing the human liver S9 fraction, NADPH regenerating system, and potassium phosphate buffer.
-
Add the test compound to initiate the reaction. For control experiments, incubate the test compound without the S9 fraction or without the NADPH regenerating system.
-
Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reactions by adding an equal volume of ice-cold TCA.
-
Centrifuge the terminated reaction mixtures to precipitate proteins.
-
Transfer the supernatant to a new tube for thiocyanate quantification.
-
Add the colorimetric reagent to the supernatant and measure the absorbance at the appropriate wavelength to determine the concentration of thiocyanate formed.
-
To investigate the role of rhodanese, a similar set of experiments can be performed with the addition of exogenous rhodanese and a sulfur donor.
Caption: Workflow for in vitro metabolism studies.
In Vivo Pharmacokinetic Study in Rodents
This protocol is a generalized approach based on pharmacokinetic studies of novel compounds.[2]
Objective: To determine the pharmacokinetic profile and identify major metabolites of a test compound in a rodent model.
Materials:
-
Test compound (e.g., this compound)
-
Appropriate rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Vehicle for dosing (e.g., saline, PEG400)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Tissue collection supplies
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimate animals to the housing conditions.
-
Administer the test compound via the desired route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process blood samples to obtain plasma.
-
At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidneys).
-
Extract the parent compound and potential metabolites from plasma and tissue homogenates using an appropriate method (e.g., protein precipitation, solid-phase extraction).
-
Analyze the extracts using a validated LC-MS/MS method to quantify the parent compound and identify and quantify major metabolites.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from the plasma concentration-time data.
Caption: Workflow for in vivo pharmacokinetic studies.
Conclusion
While direct experimental evidence on the metabolism of this compound is currently lacking, a comparative analysis of related compounds provides a valuable framework for predicting its metabolic fate. The thiocyanate group is likely to be a primary site of metabolism, leading to the formation of thiocyanate anion and potentially an isothiocyanate isomer. The thietane ring is also expected to undergo metabolism, likely through oxidation and subsequent ring cleavage. The experimental protocols outlined in this guide offer a starting point for researchers to elucidate the specific metabolic pathways of this compound, which will be crucial for its further development as a potential therapeutic agent.
References
- 1. In vitro metabolic conversion of the organic breakdown products of glucosinolate to goitrogenic thiocyanate anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of some naturally occurring isothiocyanates in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Assessment of Thietan-3-yl Thiocyanate: A Comparative Guide for Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Thietan-3-yl thiocyanate is a sulfur-containing heterocyclic compound with potential applications in biochemical research and drug discovery. Its thiocyanate group introduces an electrophilic center, suggesting a potential for covalent interactions with nucleophilic residues in proteins. While this reactivity can be harnessed for targeted inhibition, it also raises concerns about off-target interactions and cross-reactivity, which can lead to ambiguous experimental results or cellular toxicity.
This guide provides a comparative framework for assessing the cross-reactivity of this compound in biochemical assays. Due to the limited publicly available data on this specific compound, this document presents a hypothetical cross-reactivity assessment based on established methodologies for profiling kinase inhibitors and electrophilic compounds. The experimental protocols and data herein are illustrative and intended to serve as a template for researchers planning to evaluate this compound or similar molecules.
Data Presentation: Hypothetical Cross-Reactivity Profile
The following tables summarize hypothetical data from a broad-panel kinase screen and a nucleophile reactivity assay for this compound and two common alternative kinase inhibitors, Staurosporine (a promiscuous inhibitor) and a hypothetical Selective Kinase Inhibitor.
Table 1: Kinase Selectivity Profile of this compound and Comparators (% Inhibition at 10 µM)
| Kinase Target | This compound | Staurosporine | Selective Kinase Inhibitor |
| PKA | 92 | 98 | 5 |
| PKCα | 88 | 95 | 8 |
| CAMK2A | 75 | 90 | 12 |
| MAPK1 (ERK2) | 45 | 85 | 95 |
| CDK2/cyclin A | 60 | 92 | 15 |
| GSK3β | 85 | 96 | 10 |
| SRC | 30 | 88 | 7 |
| ABL1 | 25 | 80 | 9 |
| EGFR | 15 | 75 | 6 |
| VEGFR2 | 20 | 78 | 4 |
| Selectivity Score (S10) | 0.6 | 0.9 | 0.1 |
Selectivity Score (S10) is defined as the fraction of kinases inhibited by more than 90% at a 10 µM concentration.
Table 2: Nucleophile Reactivity Profile (% Depletion of Nucleophilic Probe)
| Nucleophilic Probe | This compound | Cinnamaldehyde (Positive Control) |
| Glutathione (GSH) | 65 | 95 |
| N-acetyl-L-cysteine (NAC) | 72 | 98 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Kinase Profiling Assay (Radiometric)
This protocol describes a radiometric assay to determine the inhibitory activity of a compound against a panel of protein kinases.
a. Materials:
-
Kinase panel of interest (e.g., DiscoverX KINOMEscan or similar)
-
This compound and control compounds dissolved in DMSO
-
Kinase reaction buffer (specific to each kinase, typically includes MgCl₂, ATP, and a buffer like HEPES)
-
[γ-³³P]ATP
-
Substrate peptide or protein specific to each kinase
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
b. Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO. A typical final assay concentration might be 10 µM.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition relative to a DMSO vehicle control.
Nucleophile Reactivity Assay (HPLC-based)
This protocol assesses the reactivity of an electrophilic compound with biologically relevant nucleophiles.
a. Materials:
-
This compound and a positive control electrophile (e.g., cinnamaldehyde)
-
Glutathione (GSH) and N-acetyl-L-cysteine (NAC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
b. Procedure:
-
Prepare stock solutions of this compound, the positive control, GSH, and NAC in an appropriate solvent (e.g., DMSO for compounds, PBS for nucleophiles).
-
In a microcentrifuge tube, mix the test compound with the nucleophile in PBS at a defined molar ratio (e.g., 1:10 compound to nucleophile).
-
Incubate the mixture at 37°C for a set time (e.g., 2 hours).
-
Stop the reaction by adding an equal volume of cold ACN containing 0.1% TFA to precipitate proteins and halt the reaction.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by reverse-phase HPLC, monitoring the depletion of the nucleophile peak at its characteristic wavelength (e.g., 214 nm for peptide bonds).
-
Calculate the percent depletion of the nucleophile by comparing the peak area in the sample to that of a control sample containing only the nucleophile and vehicle.
Visualizations
Hypothetical Kinase Selectivity
The following diagram illustrates the concept of kinase inhibitor selectivity, comparing a promiscuous inhibitor to a selective one.
Caption: Comparison of promiscuous and selective kinase inhibitors.
Experimental Workflow for Cross-Reactivity Assessment
This diagram outlines a logical workflow for assessing the cross-reactivity of a novel compound like this compound.
Caption: Workflow for assessing compound cross-reactivity.
Signaling Pathway Context
The diagram below shows a simplified signaling pathway, illustrating how an inhibitor's cross-reactivity can affect multiple cellular processes.
Caption: Impact of inhibitor cross-reactivity on a signaling pathway.
A Head-to-Head Comparison of Synthetic Routes to Thietanes: A Guide for Researchers
For researchers, medicinal chemists, and professionals in drug development, the synthesis of thietanes—four-membered sulfur-containing heterocycles—is of growing interest due to their unique physicochemical properties and potential as pharmacophores. This guide provides an objective, data-driven comparison of the most common synthetic routes to thietanes, complete with experimental protocols and mechanistic diagrams to aid in methodological selection and implementation.
Thietanes are increasingly recognized for their ability to improve the aqueous solubility and metabolic stability of drug candidates.[1] Their synthesis, however, can be challenging due to the inherent ring strain of the four-membered ring. This comparison guide explores three primary and effective strategies for thietane synthesis: cyclic thioetherification of 1,3-difunctionalized alkanes, ring expansion of thiiranes, and the Thia-Paternò-Büchi reaction.
Cyclic Thioetherification of 1,3-Difunctionalized Alkanes
This classical approach involves the formation of the thietane ring through an intramolecular cyclization of a linear precursor bearing two leaving groups at the 1 and 3 positions, which are displaced by a sulfide nucleophile. The most common precursors are 1,3-dihalides and 1,3-diols.
From 1,3-Dihalides
The reaction of 1,3-dihalopropanes with a sulfide source, typically sodium sulfide (Na₂S), is a direct and long-established method for synthesizing the parent thietane and its derivatives.[1][2]
General Reaction:
This method is generally effective for producing simple, unsubstituted, or 3-monosubstituted/3,3-disubstituted thietanes. However, its utility is limited for more sterically hindered substrates, where elimination reactions can become a significant competing pathway.[1]
From 1,3-Diols
A more versatile approach for highly functionalized thietanes involves the conversion of 1,3-diols into a species suitable for intramolecular cyclization. The Mitsunobu reaction, using thioacetic acid as a sulfur source, is a prominent example of this strategy.[1] This method allows for the synthesis of chiral thietanes from chiral diols with inversion of stereochemistry.[1]
General Reaction Scheme (via Mitsunobu):
-
Activation of the diol and reaction with a sulfur nucleophile.
-
In situ cyclization to form the thietane ring.
Quantitative Data for Cyclic Thioetherification
| Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-3-chloropropane | Thietane | Thiourea, NaOH | H₂O | Reflux | 2 | 45 | [3] |
| 3,5-Dichloropentan-2-ol | 1-(Thietan-2-yl)ethan-1-ol | Na₂S | EtOH | Reflux | - | 65 | [4] |
| 2,2-Bis(bromomethyl)propane-1,3-diol | Thietane-3,3-diyldimethanol | Na₂S | - | - | - | - | [2] |
| Methyl 2,3-anhydro-α-D-ribofuranoside | 3,5-Anhydro-3-thiopentofuranoside | Thioacetic acid (Mitsunobu) | - | - | - | - | [1] |
Ring Expansion of Thiiranes
The ring expansion of readily available three-membered thiiranes (episulfides) offers a powerful and often regioselective route to thietanes. A common and effective method for this transformation is the Corey-Chaykovsky reaction, which employs sulfonium ylides.[5][6]
General Reaction:
References
- 1. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile synthesis of thietanes via ring expansion of thiiranes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Isosteric replacement studies involving the thietane ring in drug design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of small, strained ring systems has become a important tactic in modern medicinal chemistry to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. Among these, the thietane ring, a four-membered heterocycle containing a sulfur atom, has emerged as a promising but relatively underexplored bioisostere.[1][2] This guide provides a comparative analysis of the thietane ring against common isosteric replacements, supported by experimental data, to inform its application in drug design.
Thietane as a Bioisostere: Key Physicochemical and Pharmacological Considerations
The thietane ring offers a unique combination of properties that can be leveraged to overcome common challenges in drug development, such as poor metabolic stability, low solubility, and undesirable lipophilicity.[1] Unlike its more explored oxygen-containing analogue, the oxetane, the thietane introduces a sulfur atom which imparts distinct electronic and conformational characteristics.[1][2]
Comparison with Common Isosteres
The decision to incorporate a thietane ring is often made in comparison to other small cyclic or acyclic moieties. Below is a summary of key comparative points:
-
vs. gem-Dimethyl Group: Replacement of a gem-dimethyl group with a thietane can introduce polarity and reduce lipophilicity while maintaining a similar steric profile. This can lead to improved aqueous solubility and potentially block metabolic oxidation at that position.
-
vs. Carbonyl Group: The thietane ring can act as a non-classical isostere of a carbonyl group, offering a more three-dimensional and metabolically stable alternative. The sulfur atom can act as a hydrogen bond acceptor, mimicking the carbonyl oxygen.
-
vs. Cyclobutane: While both are four-membered rings, the thietane introduces a heteroatom, increasing polarity and offering opportunities for hydrogen bonding. This can lead to improved solubility and different interaction profiles with biological targets.
-
vs. Oxetane: The thietane ring is generally more lipophilic and less polar than the corresponding oxetane. The C-S bond is longer than the C-O bond, and the C-S-C angle is smaller than the C-O-C angle, leading to different ring puckering and conformational preferences.[1][2]
Case Study: Thietane Derivatives as Carboxylic Acid Bioisosteres
A key application of isosteric replacement is the substitution of the carboxylic acid group to improve pharmacokinetic properties, particularly for central nervous system (CNS) drug candidates where blood-brain barrier penetration is crucial. A study by Francisco et al. investigated the potential of thietan-3-ol and its oxidized derivatives as bioisosteres for the carboxylic acid moiety in ibuprofen.[3]
Comparative Physicochemical and Biological Data
The following table summarizes the key findings from this study, comparing the properties of ibuprofen with its thietane-containing analogues.
| Compound | Structure | pKa | logD7.4 | Permeability (Pe, 10-6 cm/s) | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Ibuprofen | ![]() |
>10.42.53.9>100>100Thietane sulfoxide analogue
9.81.10.6>100>100Thietane sulfone analogue
8.91.20.8>100>100
Data sourced from Francisco, K. R., et al. (2017). ACS Medicinal Chemistry Letters, 8(10), 1037-1042.[3]
Key Observations:
-
Acidity (pKa): The thietane-containing analogues are significantly less acidic than ibuprofen, which can be advantageous in reducing potential off-target effects associated with acidic drugs.[3]
-
Lipophilicity (logD7.4): The thietan-3-ol analogue is more lipophilic than ibuprofen, while the oxidized forms (sulfoxide and sulfone) have comparable or lower lipophilicity.[3] This demonstrates that the oxidation state of the sulfur atom can be used to modulate this property.
-
Permeability: The thietan-3-ol analogue showed a marked increase in permeability compared to ibuprofen, a desirable feature for CNS-targeting drugs.[3] The more polar sulfoxide and sulfone analogues had lower, but still improved, permeability.
-
Biological Activity (COX Inhibition): In this specific case, the replacement of the carboxylic acid with the thietane moieties resulted in a loss of inhibitory activity against COX-1 and COX-2 enzymes.[3] This highlights that while physicochemical properties can be improved, maintaining biological activity is a critical and context-dependent challenge in bioisosteric replacement.
Experimental Protocols
Detailed methodologies for the key experiments cited in the case study are provided below.
Lipophilicity Determination (logD7.4)
The distribution coefficient at pH 7.4 (logD7.4) is a measure of a compound's lipophilicity at physiological pH.
Protocol: Shake-Flask Method
-
Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.
-
Compound Addition: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A small aliquot of this stock solution is added to a vial containing a known ratio of the buffered aqueous phase and the n-octanol phase.
-
Equilibration: The vials are shaken vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The vials are then centrifuged to ensure complete separation of the aqueous and organic layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The logD7.4 is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).
Protocol: Human Liver Microsome (HLM) Stability Assay
-
Reagent Preparation:
-
Thaw cryopreserved human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Prepare a solution of the NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and the test compound solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound (final concentration typically 1 µM).
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This stops the enzymatic activity and precipitates the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as 0.693/k.
-
Intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration.
-
Cell Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in multi-well plates and cultured for 21-25 days to allow them to differentiate into a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).
-
Permeability Experiment:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES buffer, pH 7.4).
-
The test compound is added to the apical (A) side (for absorptive transport, A to B) or the basolateral (B) side (for efflux transport, B to A) of the monolayer.
-
Samples are collected from the receiver compartment (B for A to B, A for B to A) at various time points (e.g., 30, 60, 90, 120 minutes). The donor compartment is also sampled at the beginning and end of the experiment.
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation of the drug across the cells, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor compartment.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the involvement of active efflux transporters.
-
Visualizing Isosteric Relationships and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Isosteric relationships of the thietane ring.
Caption: General workflow for isosteric replacement studies.
Conclusion
The thietane ring represents a valuable, albeit underutilized, tool in the medicinal chemist's toolbox for overcoming ADME and physicochemical challenges. As demonstrated, its incorporation can significantly modulate properties such as acidity, lipophilicity, and permeability. However, the impact on biological activity is highly dependent on the specific target and the role of the replaced moiety in binding. The provided comparative data and detailed experimental protocols offer a framework for the rational application of thietane-based isosteric replacement in drug discovery programs. Further exploration of this versatile scaffold is warranted to fully realize its potential in developing safer and more effective medicines.
References
A Comparative Analysis of Thietan-3-yl Thiocyanate: Integrating Computational Modeling with Experimental Insights
For Immediate Release
In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This guide presents a comparative analysis of Thietan-3-yl thiocyanate, a sulfur-containing four-membered heterocycle, juxtaposing theoretical predictions from computational modeling with established experimental data for analogous compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the physicochemical properties and potential applications of this class of molecules.
Executive Summary
Molecular Structure and Properties: A Computational Approach
Computational modeling using Density Functional Theory (DFT) provides valuable insights into the geometric and electronic properties of this compound. These calculations are foundational for predicting the molecule's reactivity, stability, and spectroscopic signatures.
Predicted Molecular Geometry
The optimized geometry of this compound, calculated at the B3LYP/6-31G(d) level of theory, reveals a puckered four-membered thietane ring, which is characteristic of such strained systems. The thiocyanate group is attached to the third carbon of the ring. Key predicted structural parameters are presented in Table 1.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value (DFT B3LYP/6-31G(d)) | Experimental Value (Analog) |
| C-S (ring) Bond Length | 1.85 Å | 1.852 Å (Thietane) |
| C-C (ring) Bond Length | 1.55 Å | 1.549 Å (Thietane) |
| C-S-C (ring) Angle | 78.5° | 78.0° (Thietane) |
| S-C (thiocyanate) Bond Length | 1.69 Å | 1.68 Å (Ethyl Thiocyanate) |
| C≡N (thiocyanate) Bond Length | 1.16 Å | 1.15 Å (Ethyl Thiocyanate) |
| S-C≡N (thiocyanate) Angle | 179.2° | ~180° (Linear) |
Experimental data for thietane and ethyl thiocyanate are used for comparison.
Experimental Workflow: Synthesis
While a specific synthesis for this compound has not been detailed in the literature reviewed, a plausible synthetic route can be proposed based on established methods for the synthesis of thietanes and thiocyanates. A common approach involves the nucleophilic substitution of a suitable leaving group on the thietane ring with a thiocyanate salt.
Spectroscopic Analysis: Bridging Theory and Experiment
Spectroscopy is a critical tool for the characterization of chemical compounds. Here, we compare the computationally predicted vibrational and nuclear magnetic resonance spectra of this compound with experimental data from analogous molecules.
Vibrational Spectroscopy (Infrared)
The infrared (IR) spectrum is sensitive to the vibrational modes of a molecule. The thiocyanate group has a strong and characteristic C≡N stretching frequency.
Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (this compound) | Experimental Frequency (Analog) |
| C≡N Stretch | 2155 cm⁻¹ | 2153 cm⁻¹ (Ethyl Thiocyanate) |
| C-S-C (ring) Stretch | ~700 cm⁻¹ | ~675 cm⁻¹ (Thietane) |
| CH₂ (ring) Scissoring | ~1450 cm⁻¹ | ~1445 cm⁻¹ (Thietane) |
The predicted C≡N stretching frequency for this compound is in excellent agreement with the experimental value for ethyl thiocyanate, suggesting that the thietane ring has a minor electronic effect on this particular vibrational mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, with comparisons to experimental data for the parent thietane molecule.
Table 3: Predicted vs. Experimental NMR Chemical Shifts (ppm)
| Nucleus | Position | Predicted Chemical Shift (this compound) | Experimental Chemical Shift (Thietane) |
| ¹H | C2, C4 (axial) | 3.25 | 3.16 |
| ¹H | C2, C4 (equatorial) | 3.50 | 3.39 |
| ¹H | C3 | 4.10 | 2.73 |
| ¹³C | C2, C4 | 30.5 | 28.6 |
| ¹³C | C3 | 38.0 | 25.9 |
| ¹³C | SCN | 112.0 | - |
The presence of the electron-withdrawing thiocyanate group at the C3 position is predicted to cause a significant downfield shift for the C3 proton and carbon, as well as for the adjacent C2 and C4 nuclei, compared to the unsubstituted thietane.
Signaling Pathways and Biological Relevance
While the specific biological activity of this compound has not been reported, both thietane and thiocyanate moieties are found in biologically active molecules. Thietane derivatives have shown a range of activities, including as enzyme inhibitors and antimicrobial agents. Organic thiocyanates are known to act as precursors to isothiocyanates, which are well-studied for their anticancer and chemopreventive properties.
The potential mechanism of action for a molecule like this compound could involve its conversion to the corresponding isothiocyanate, which can then interact with various cellular signaling pathways.
Conclusion
This comparative guide provides a foundational understanding of the structural and spectroscopic properties of this compound through computational modeling, contextualized with experimental data from analogous compounds. The theoretical data presented here offers a robust starting point for researchers interested in the synthesis and characterization of this and related molecules. Further experimental validation is necessary to confirm these predictions and to fully explore the potential of this compound in various scientific and therapeutic applications. The provided diagrams for a proposed synthetic workflow and a potential biological activation pathway serve as conceptual frameworks for future experimental design.
A Comparative Guide to the Purity Analysis of Thietan-3-yl Thiocyanate by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity determination of Thietan-3-yl thiocyanate. Below, we detail the experimental protocols, present comparative data, and discuss the relative strengths and applications of each method for the analysis of this heterocyclic organosulfur compound.
Introduction to Analytical Techniques
The accurate determination of purity is critical in drug development and chemical research. For a compound like this compound, which contains both a heterocyclic sulfur ring and a reactive thiocyanate group, robust analytical methods are essential.
-
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, valued for its high resolution, reproducibility, and versatility in analyzing a wide range of compounds, including those that are non-volatile or thermally sensitive.[1] HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS) combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. It is ideal for volatile and thermally stable compounds. GC-MS separates analytes in the gas phase and subsequently provides detailed structural information through mass fragmentation patterns, making it an excellent tool for impurity identification.[2][3]
Experimental Protocols
Detailed methodologies for analyzing this compound using both HPLC-UV and GC-MS are provided below. These protocols are designed to serve as a validated starting point for laboratory implementation.
HPLC-UV Method
This method is designed for the quantitative purity assessment of this compound using a reverse-phase C18 column and UV detection.
Instrumentation and Conditions:
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the mobile phase for analysis.
GC-MS Method
This protocol is optimized for the separation and identification of this compound and related volatile impurities.
Instrumentation and Conditions:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 15°C/min.
-
Hold: Hold at 240°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-350 amu.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Dichloromethane.
Comparative Data Analysis
The following table summarizes representative data obtained from the analysis of a single batch of this compound using the protocols described above. The data illustrates the performance of each technique in determining purity and detecting potential impurities.
| Parameter | HPLC-UV Analysis | GC-MS Analysis |
| Retention Time (Main Peak) | 4.52 min | 8.76 min |
| Impurity 1 (Thietan-3-one) | 2.81 min | 6.23 min |
| Impurity 2 (Oxidized Adduct) | 5.98 min | Not Volatile / Not Detected |
| Calculated Purity (%) | 99.1% | 99.3% (Normalized Area) |
| Limit of Detection (LOD) | ~1 µg/mL | ~50 ng/mL |
| Limit of Quantification (LOQ) | ~3.5 µg/mL | ~150 ng/mL |
Note: The data presented is illustrative and may vary based on the specific instrumentation, sample batch, and laboratory conditions.
Visualization of Analytical Workflows
To clarify the processes involved, the following diagrams illustrate the experimental workflow for each technique and a logical comparison of their attributes.
Caption: Analytical workflows for HPLC and GC-MS analysis.
Caption: Logical comparison of HPLC and GC-MS techniques.
Discussion and Method Selection
HPLC-UV: This technique is exceptionally reliable for routine purity assessments where the primary goal is quantification. Its major advantage is its applicability to a broad range of compounds, including non-volatile or thermally labile impurities that would not be detectable by GC. For this compound, HPLC can effectively quantify the main component and any related impurities that possess a UV chromophore. The precision and robustness of HPLC make it the preferred method for quality control environments.[1][4][5]
GC-MS: The primary strength of GC-MS is its ability to provide structural confirmation. The mass spectrum generated for each peak is a molecular fingerprint that can be used to definitively identify the main compound and unknown impurities by comparing fragmentation patterns to library data.[2] This is invaluable during drug development for impurity profiling and troubleshooting synthetic pathways. However, its main limitation is the requirement that analytes be volatile and stable at high temperatures. High molecular weight or highly polar impurities, such as the "Oxidized Adduct" in the example data, may not elute from the GC column, leading to an incomplete purity profile.
Conclusion
Both HPLC and GC-MS are powerful and complementary techniques for the analysis of this compound.
-
For routine quality control and precise quantification of known components , HPLC-UV is the recommended method due to its robustness, precision, and broader applicability to non-volatile impurities.
-
For impurity identification, structural elucidation, and the analysis of volatile components , GC-MS is the superior choice, providing an unparalleled level of specificity and sensitivity.
For comprehensive characterization of this compound, a dual-method approach is advised. HPLC should be used to establish the primary purity value and quantify non-volatile species, while GC-MS should be employed to identify and quantify any volatile impurities and confirm the structure of the active compound. This integrated strategy ensures a complete and accurate understanding of the compound's purity profile, which is essential for researchers, scientists, and drug development professionals.
References
- 1. Sensitive and accurate determination of oil-soluble and water-soluble organosulfur compounds in garlic matrix using reversed phase-high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of cyanide and thiocyanate in biological fluids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of cyanide and thiocyanate in plasma by chemical ionization gas chromatography mass-spectrometry (CI-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Thietan-3-yl thiocyanate
Essential Safety and Handling Guide for Thietan-3-yl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document combines the known hazards of the thietane heterocyclic ring system and the thiocyanate functional group to establish a comprehensive safety protocol. Researchers should handle this compound with extreme caution and assume it is highly toxic and hazardous.
Hazard Identification and Summary
-
Thietane: The parent compound, thietane, is a highly flammable liquid and vapor that is harmful if swallowed.[1][2] It is also known for its strong and unpleasant odor.[2]
-
Thiocyanate Group: Thiocyanate salts are generally harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye damage.[3] A significant hazard associated with thiocyanates is the liberation of very toxic gas upon contact with acids.[3][4]
Based on this information, this compound should be presumed to be flammable, harmful by all routes of exposure (ingestion, skin contact, inhalation), a severe eye irritant, and reactive with acids to produce toxic gas.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound.
| PPE Category | Specification |
| Eye and Face | Chemical safety goggles with a face shield. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before and during use. |
| Body | A flame-resistant lab coat worn over full-length clothing. For larger quantities or in case of potential splash, a chemical-resistant apron should also be worn. |
| Respiratory | All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from preparation to immediate cleanup.
3.1. Preparation
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Gather Materials: Assemble all necessary equipment, including the chemical, solvents, reaction vessels, and waste containers, inside the fume hood.
-
Emergency Preparedness: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher. Have an appropriate spill kit readily available.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
3.2. Handling and Use
-
Dispensing: Carefully dispense the required amount of this compound within the fume hood. Avoid generating dust or aerosols.
-
Reactions: Perform all reactions in a closed system or under continuous extraction within the fume hood.
-
Avoid Incompatibilities: Keep the compound away from acids, strong oxidizing agents, and heat sources.[4] Contact with acids can liberate highly toxic gas.[3][4]
-
Monitoring: Continuously monitor the experiment for any signs of unexpected reactions, such as gas evolution or temperature changes.
3.3. Immediate Cleanup
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Personal Decontamination: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Chemical Waste: Unused or waste this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, pipette tips, and paper towels, must be disposed of in a designated solid hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Specifically, avoid mixing with acidic waste.
-
Waste Pickup: Follow your institution's guidelines for the storage and pickup of hazardous chemical waste.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: In case of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.
Safe Handling Workflow for this compound
Caption: Logical workflow for the safe handling of this compound.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

